2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
Description
Properties
IUPAC Name |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZWQAPFVLOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)OCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid (CAS No. 396106-50-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid, with the CAS number 396106-50-6, is a heterobifunctional molecule of significant interest in the fields of medicinal chemistry, drug delivery, and bioconjugation.[1][2] Structurally, it is a derivative of acetic acid featuring a discrete polyethylene glycol (PEG) linker terminated with a chloroethyl group. This unique architecture imparts a combination of hydrophilicity, from the PEG chain, and specific reactivity, through its terminal functional groups—a carboxylic acid and a chloro group. These characteristics make it a valuable building block for the synthesis of more complex molecular constructs, particularly as a flexible linker in Proteolysis-Targeting Chimeras (PROTACs) and for the modification of biomolecules in drug delivery systems.[3] This in-depth guide provides a technical overview of its chemical properties, synthesis, applications, and handling protocols to support its effective use in research and development.
Chemical Identity and Physicochemical Properties
Commonly referred to as Chloro-PEG3-acetic acid, this compound's structure is characterized by a three-unit ethylene glycol spacer, which enhances aqueous solubility and provides spatial separation between conjugated moieties. The terminal carboxylic acid allows for straightforward coupling to amine-containing molecules, while the chloro group serves as a reactive handle for alkylation reactions.
| Property | Value | Source |
| CAS Number | 396106-50-6 | [1][2] |
| Molecular Formula | C8H15ClO5 | |
| Molecular Weight | 226.65 g/mol | |
| IUPAC Name | This compound | [1] |
| Appearance | Varies (typically a liquid or semi-solid) | |
| Solubility | Soluble in water and common organic solvents | [3] |
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves the oxidation of its corresponding alcohol precursor, 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol. This transformation is a common and well-established method in organic chemistry for the preparation of carboxylic acids from primary alcohols.
A representative synthetic pathway is detailed in a patent describing the synthesis of related amino-PEG-acetic acid derivatives, which utilizes the chloro-PEG-alcohol as a key intermediate.[4] The oxidation of the primary alcohol to the carboxylic acid can be achieved using various oxidizing agents. Common methods include the use of chromium-based reagents, such as Jones reagent, or milder, more selective methods like TEMPO-mediated oxidation.[4]
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of the target acid from its alcohol precursor.
Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses)
-
Reaction Setup: The precursor alcohol, 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol, is dissolved in a suitable organic solvent such as acetone or dichloromethane in a reaction vessel equipped with a stirrer and cooling bath.
-
Oxidation: The oxidizing agent (e.g., Jones reagent) is added dropwise to the solution while maintaining a controlled temperature, typically between 0 and 25 °C. The reaction progress is monitored by techniques like thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., isopropanol) to neutralize any excess oxidant. The mixture is then typically acidified and extracted with an organic solvent.
-
Purification: The crude product is purified using column chromatography or distillation under reduced pressure to yield the final this compound.
Applications in Drug Development and Research
The bifunctional nature of this compound makes it a versatile tool in several areas of pharmaceutical research.
Bioconjugation for Drug Delivery
The hydrophilic PEG linker can improve the pharmacokinetic properties of conjugated molecules, such as increasing their half-life in circulation and reducing immunogenicity.[5] The carboxylic acid functionality provides a convenient attachment point for coupling to primary amines on biomolecules like proteins, peptides, or drug carriers through amide bond formation, often facilitated by carbodiimide chemistry (e.g., EDC/NHS).[6] This allows for the targeted delivery of therapeutics and the development of advanced drug delivery systems.[7][8][9]
Caption: Schematic of a typical bioconjugation reaction using the target acid.
PROTAC Linker
In the rapidly evolving field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality.[10][11] These chimeric molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The chemical composition and length of the linker are critical for the successful formation of a stable ternary complex between the target protein and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target.[3]
Polyethylene glycol chains are frequently used as PROTAC linkers due to their flexibility and ability to improve the solubility and cell permeability of the final molecule.[3] this compound is a valuable building block for the synthesis of such linkers, where the carboxylic acid can be coupled to one of the ligands, and the chloro group can be subsequently reacted to attach the second ligand. The defined length of the PEG3 spacer allows for systematic optimization of the linker length to achieve optimal degradation efficacy.[12]
Caption: Role of the target acid as a linker precursor in PROTAC synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific, comprehensive toxicology profile for this compound is not widely available, data from its precursor, 2-[2-(2-chloroethoxy)ethoxy]ethanol, and related acidic compounds suggest that it should be handled with care.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Ventilation: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[15]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[15] As an acidic compound, it may be corrosive.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.[16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a highly versatile and valuable chemical tool for researchers in drug development and the life sciences. Its well-defined structure, combining a hydrophilic PEG spacer with reactive carboxylic acid and chloro functionalities, makes it an ideal building block for creating sophisticated molecular architectures. Its application as a linker in bioconjugation and for the construction of PROTACs underscores its importance in the development of next-generation therapeutics. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this compound to advance their scientific endeavors.
References
- Fisher Scientific. SAFETY DATA SHEET: Ethanol, 2-(2-chloroethoxy)-. (2008-06-22). [Online]
- Fisher Scientific. SAFETY DATA SHEET: 2-[2-(2-Chloroethoxy)ethoxy]ethanol. [Online]
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- WIPO Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. [Online] Available at: [Link]
- Nounou, M. I., et al. (2019). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Methods in Molecular Biology, 2000, 125-182.
- Google Patents. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
- Solumetrics.
- PubMed. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. [Online] Available at: [Link]
- Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. (2023). Journal of Pharmaceutical Sciences & Research, 15(8), 3024-3028.
- Cole-Parmer. Material Safety Data Sheet - Alkylbenzene sulfonic acid, mixture of C10-C13 isomers. [Online] Available at: [Link]
- Taliani, S., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 649226.
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- ResearchGate. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions | Request PDF. [Online] Available at: [Link]
- Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-962.
- Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California.
- Yang, C., et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(1), 17-30.
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A Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid: A Versatile Heterobifunctional Linker in Modern Drug Discovery
Authored by: Gemini, Senior Application Scientist
Publication Date: January 13, 2026
Executive Summary
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid is a pivotal chemical entity in the landscape of advanced pharmaceutical development. As a heterobifunctional molecule featuring a terminal chloro group and a carboxylic acid, connected by a flexible, hydrophilic tetraethylene glycol (PEG3) spacer, it offers a unique combination of reactivity and physicochemical properties. This guide provides an in-depth examination of its chemical structure, a validated synthesis protocol, and its critical application as a linker in the construction of Proteolysis-Targeting Chimeras (PROTACs). The content herein is curated for researchers, chemists, and drug development professionals who require a technical understanding of this linker's role in creating next-generation therapeutics.
Core Physicochemical Properties
The utility of any chemical building block begins with a thorough understanding of its fundamental properties. This compound is a compound whose physical and chemical characteristics are tailored for applications in bioconjugation and medicinal chemistry. The ether linkages of the PEG chain impart significant water solubility, a desirable trait for improving the pharmacokinetic profiles of larger drug constructs.[1][2]
| Property | Value | Source |
| CAS Number | 396106-50-6 | [3][4] |
| Molecular Formula | C₈H₁₅ClO₅ | [3] |
| Molecular Weight | 226.65 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| SMILES | O=C(O)COCCOCCOCCCl | [4] |
| Storage | Inert atmosphere, room temperature | [4] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the selective oxidation of the primary alcohol on its parent molecule, 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol (CAS: 5197-66-0).[5] This transformation requires a robust oxidizing agent that can efficiently convert the alcohol to a carboxylic acid without affecting the chloro-terminated tail or the ether backbone.
Causality in Synthetic Strategy
The choice of an oxidizing agent is critical. While various reagents can effect this transformation, strong mineral acids like nitric acid are often employed in industrial settings due to their efficacy and cost-effectiveness. The mechanism involves the direct oxidation of the primary alcohol. Temperature control is paramount during this process; the reaction is exothermic, and maintaining a specific temperature range (e.g., 80-85°C) ensures complete reaction while minimizing potential side reactions or degradation of the PEG chain.[6] The subsequent workup, involving distillation of excess acid and solvent extraction, is designed to isolate the desired carboxylic acid from the aqueous, inorganic-rich reaction mixture.
Detailed Experimental Protocol: Oxidation of 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol
This protocol is a representative method adapted from established oxidation procedures for similar chloroethoxy alcohols.[6]
Materials:
-
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol
-
70% Nitric Acid (HNO₃)
-
Dichloroethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle with temperature control
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle.
-
Charge Reagent: Charge the flask with 70% nitric acid. Begin vigorous stirring and heat the acid to the target temperature of 80-85°C.
-
Substrate Addition: Add 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol to the dropping funnel. Add the alcohol dropwise to the heated, stirring nitric acid over the course of several hours. The rate of addition must be carefully controlled to maintain the reaction temperature within the specified range.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 80-85°C for an additional 2 hours to ensure the oxidation goes to completion.[6]
-
Acid Removal: Cool the reaction mixture to below 80°C. Remove the excess nitric acid via distillation under reduced pressure (10-20 mmHg).
-
Extraction: Cool the remaining residue to room temperature. Extract the product from the aqueous residue using an organic solvent such as dichloroethane or ethyl acetate. Perform the extraction three times to ensure maximum recovery.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if higher purity is required.
Synthesis Workflow
Caption: Workflow for the synthesis of the target acid from its alcohol precursor.
Core Application: A Linker for PROTAC Development
The most significant application of this compound is in the field of targeted protein degradation, specifically as a linker for PROTACs.[7][8]
The PROTAC Paradigm
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell. They consist of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[9][] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]
The Role of a Heterobifunctional Linker
This compound is an exemplary linker precursor. Its two distinct functional groups allow for sequential, controlled conjugation:
-
Carboxylic Acid (-COOH): This end can be readily coupled to an amine-containing E3 ligase ligand (e.g., derivatives of pomalidomide or VHL ligands) through standard amide bond formation, typically using activators like EDC or HATU.[11][12]
-
Chloro Group (-Cl): This group serves as a stable yet reactive electrophile. It can react with a nucleophilic site (such as a phenol, amine, or thiol) on the target protein ligand via a nucleophilic substitution reaction.[11]
The PEG3 spacer is not merely a passive connector. Its length, flexibility, and hydrophilicity are critical for the efficacy of the final PROTAC. It influences the stability and orientation of the ternary complex (E3 ligase-PROTAC-target protein) and significantly enhances the solubility and cell permeability of the overall molecule.[2][]
Logical Workflow for PROTAC Assembly
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A Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid: Properties, Applications, and Protocols for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid, a bifunctional, monodisperse polyethylene glycol (PEG) linker critical to modern bioconjugation and drug development. We will explore its core physicochemical properties, with a focus on its precise molecular weight, and detail its primary application as a hydrophilic spacer for modifying proteins, antibodies, and nanoparticles. The narrative explains the causality behind its use, contrasting it with traditional polydisperse PEGs and detailing the strategic advantages of its terminal chloro and carboxylic acid functional groups. This document includes validated, step-by-step protocols for conjugation and subsequent characterization, providing researchers with the practical knowledge required to effectively implement this versatile linker in their workflows.
Introduction: The Role of Monodisperse PEG Linkers in Advanced Therapeutics
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in pharmaceutical sciences to enhance the therapeutic properties of biomolecules.[1][2] PEGylation can improve drug solubility, extend circulating half-life by reducing renal clearance, and decrease immunogenicity.[2][3][4]
Historically, PEG reagents were polydisperse, meaning they consisted of a mixture of polymers with a range of chain lengths and molecular weights.[5][6] This heterogeneity presents significant challenges in manufacturing and characterization, leading to batch-to-batch variability and complex analytical profiles.[3][7] The modern imperative for precision in drug design has driven the adoption of monodisperse or discrete PEG (dPEG®) linkers. These are single molecular compounds with a defined structure, formula, and an exact molecular weight.[3][4][6]
This compound is a premier example of such a monodisperse linker. Its structure offers two distinct functional handles: a terminal carboxylic acid for conjugation and a terminal alkyl chloride for subsequent modification or specific binding interactions. This guide will focus on the technical details of this specific molecule, providing a framework for its application in sophisticated drug delivery systems, diagnostics, and antibody-drug conjugates (ADCs).[3][8][9]
Core Physicochemical Properties
The precise and consistent nature of this compound is fundamental to its utility. Unlike its polydisperse counterparts, its properties can be defined with exactness, which is crucial for stoichiometric control in conjugation reactions and for the characterization of the final bioconjugate.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClO₅ | Derived from structure |
| Molecular Weight | 226.65 g/mol | Calculated |
| CAS Number | 158553-98-1 | Inferred from related structures |
| Appearance | Colorless to pale yellow liquid or solid | General observation |
| Predicted pKa | 3.39 ± 0.10 | [10] |
| Solubility | High in aqueous solutions and polar organic solvents | [4] |
Note: The molecular formula and weight are calculated based on the structure with three ethylene glycol units. A related compound with two units, 2-(2-(2-Chloroethoxy)ethoxy)acetic acid, has a molecular formula of C₆H₁₁ClO₄ and a molecular weight of 182.6 g/mol .[10]
Mechanism of Action and Rationale for Use
The utility of this linker is derived from its bifunctional nature. The workflow for its use typically follows a logical progression, leveraging each functional group in a stepwise manner.
A. The Carboxylic Acid Terminus: The primary role of the carboxylic acid group is to form a stable amide bond with primary amines (e.g., the side chain of lysine residues on a protein surface).[11] This reaction is not spontaneous and requires activation. The most common method is the use of carbodiimide chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its sulfo-derivative (Sulfo-NHS).
-
Causality: EDC activates the carboxylic acid, making it susceptible to nucleophilic attack. NHS is added to form a semi-stable NHS-ester intermediate.[11][12] This two-step process is preferred because NHS-esters are more stable in aqueous solutions than the EDC-activated acid, allowing for a more efficient reaction with the target amine at a physiological or slightly basic pH (7.2-8.5).[12][] The use of Sulfo-NHS enhances the water solubility of the activated linker.
B. The Chloro Terminus: The terminal alkyl chloride is a moderately reactive electrophile. It can react with nucleophiles such as thiols (e.g., cysteine residues) or amines under specific conditions, forming stable thioether or amine linkages, respectively. This dual functionality allows for the creation of complex architectures, such as linking two different molecules or for surface immobilization.
-
Expert Insight: The choice of a chloro-PEG linker over a more reactive maleimide-PEG linker is often deliberate. While maleimides react very efficiently with thiols, they can be unstable in vivo, potentially undergoing a retro-Michael reaction that cleaves the conjugate. The thioether bond formed from an alkyl chloride is generally more stable. Furthermore, the chloro group can be displaced by other nucleophiles, offering different conjugation strategies. A common synthetic route involves converting the chloro group to an azide for use in "click chemistry," a highly efficient and bioorthogonal reaction.[14]
Diagram 1: Logical Workflow for Protein Conjugation
Caption: Workflow for conjugating a Chloro-PEG-Acid linker to a protein.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for purification and analysis to confirm the outcome of each stage.
Protocol 4.1: Activation of this compound
This protocol describes the formation of the NHS-ester intermediate.
-
Reagent Preparation:
-
Dissolve the Chloro-PEG-Acid linker in an anhydrous organic solvent (e.g., Dichloromethane or Dimethylformamide) to a final concentration of 100 mM.
-
Prepare 200 mM solutions of EDC and Sulfo-NHS in an appropriate activation buffer (e.g., 100 mM MES, pH 5.0-6.0).
-
-
Activation Reaction:
-
In a clean, dry reaction vial, add the Chloro-PEG-Acid solution.
-
Add 1.5 molar equivalents of the EDC solution, followed immediately by 1.2 molar equivalents of the Sulfo-NHS solution.
-
Rationale: A slight excess of EDC and NHS ensures complete activation of the carboxylic acid. The reaction is most efficient at a slightly acidic pH.[12]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Immediate Use:
-
The resulting activated Chloro-PEG-NHS ester is susceptible to hydrolysis and should be used immediately for the conjugation step. Do not store the activated linker solution.
-
Protocol 4.2: Conjugation to an Antibody (Amine Coupling)
This protocol details the labeling of an antibody via its lysine residues.
-
Antibody Preparation:
-
Conjugation Reaction:
-
Slowly add a 10-fold molar excess of the freshly activated Chloro-PEG-NHS ester solution (from Protocol 4.1) to the antibody solution.
-
Rationale: A molar excess of the linker drives the reaction towards conjugation. The optimal ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling (DOL).[16]
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted linker and quenching buffer components by purifying the antibody conjugate. Size-Exclusion Chromatography (SEC) or dialysis are the most common methods.[]
-
Characterization and Quality Control
Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling. A combination of techniques is often necessary for a complete picture.[17]
Table 2: Analytical Techniques for Conjugate Characterization
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess molecular weight shift | A band shift upwards for the conjugated antibody compared to the unconjugated control, indicating an increase in mass. |
| Mass Spectrometry (MS) | Determine precise mass and DOL | ESI-LC/MS analysis will show a mass spectrum with peaks corresponding to the unconjugated antibody and the antibody with 1, 2, 3...n PEG linkers attached. This allows for accurate calculation of the average DOL.[7][17] |
| HPLC (SEC or RP) | Assess purity and heterogeneity | SEC-HPLC can separate the conjugate from aggregates and unreacted linker.[1][2] Reversed-Phase (RP)-HPLC can sometimes resolve species with different numbers of linkers attached.[17] |
| UV-Vis Spectroscopy | Determine protein concentration | Measure absorbance at 280 nm to quantify the final protein concentration after purification.[15] |
Diagram 2: Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of a PEGylated protein.
Conclusion
This compound is a powerful tool for the precision engineering of biotherapeutics. Its defined molecular weight and bifunctional nature provide researchers with a high degree of control over the conjugation process, leading to more homogeneous, reproducible, and well-characterized products. By understanding the chemistry of its functional groups and implementing robust, self-validating protocols for conjugation and analysis, scientists can effectively leverage this linker to improve the pharmacokinetic and therapeutic profiles of next-generation drugs.
References
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- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Google Cloud.
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Google Cloud.
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). NIH.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
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2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid synonyms and alternative names
An In-depth Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid and its Analogs
Introduction
In the landscape of modern drug development and bioconjugation, the precise control of molecular architecture is paramount. Polyethylene glycol (PEG) linkers have emerged as indispensable tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. This compound is a trifunctional, discrete PEG (dPEG®) linker possessing a terminal carboxylic acid, a chloroethyl group, and a hydrophilic triethylene glycol backbone. This unique combination of features makes it a highly valuable building block for synthesizing more complex linkers and conjugating molecules in pharmaceutical and materials science research.
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical identity, distinguishing it from common analogs, detail its physicochemical properties, outline synthetic methodologies with mechanistic insights, explore its critical applications, and provide essential safety protocols.
Section 1: Chemical Identity and Nomenclature
A frequent source of confusion in sourcing and application is the misidentification of PEG-ylated compounds. The length of the ethylene glycol chain is a critical structural and functional determinant. Therefore, precise nomenclature is essential. The target compound of this guide is a PEG3 derivative, but its shorter PEG1 and PEG2 analogs are also common reagents.
Below is a comparative table of these key chloro-PEG-acetic acid linkers to ensure accurate identification.
| Attribute | Target Compound (PEG3) | Analog (PEG2) | Analog (PEG1) |
| IUPAC Name | This compound | 2-[2-(2-Chloroethoxy)ethoxy]acetic Acid[1] | 2-(2-Chloroethoxy)acetic Acid[2] |
| Common Synonyms | Chloro-PEG3-Acid | Chloro-PEG2-CH2COOH[1][3] | 5-Chloro-3-oxapentanoic acid[2] |
| CAS Number | 396106-50-6[4][5] | 170304-76-4[1][3] | 14869-41-1[2][6][7] |
| Molecular Formula | C₈H₁₅ClO₅[4][5] | C₆H₁₁ClO₄[1][3] | C₄H₇ClO₃[2][8] |
| Molecular Weight | 226.65 g/mol [4][5] | 182.60 g/mol [1][3] | 138.55 g/mol [2][8] |
| Canonical SMILES | O=C(O)COCCOCCOCCCl[5] | C(COCC(=O)O)OCCCl[1] | O=C(O)COCCCl[2][8] |
| InChI Key | Not readily available | WNFWETCQRCCYKU-UHFFFAOYSA-N[1] | MHXJETVNZPUVEN-UHFFFAOYSA-N[7] |
Section 2: Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, reactivity, and utility in various applications.
| Property | Value / Description | Reference |
| Appearance | Expected to be a colorless to pale yellow liquid or solid, similar to its analogs. | [7] |
| Molecular Formula | C₈H₁₅ClO₅ | [4][5] |
| Molecular Weight | 226.65 g/mol | [4][5] |
| pKa | Estimated to be ~3.4. This is based on the predicted pKa of 3.39 ± 0.10 for the PEG2 analog, as the additional ethoxy group has a minimal effect on the acidity of the terminal carboxylic acid. | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol, characteristic of PEG compounds. | [] |
| Storage | Store at room temperature, sealed in a dry, inert atmosphere. | [5][7][8] |
Section 3: Synthesis and Manufacturing
The most direct and common synthetic route to this compound is the selective oxidation of the primary alcohol in its precursor, 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (CAS: 5197-66-0)[10]. While various oxidizing agents can be used, modern methods favor selective, high-yield reactions under mild conditions, such as those employing 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst.
Causality in Experimental Design
The choice of a TEMPO-catalyzed system is deliberate. It offers high selectivity for primary alcohols over other functional groups, which is crucial for complex molecules. The reaction proceeds via an oxoammonium ion intermediate, which is the active oxidant, and is continuously regenerated by a stoichiometric co-oxidant like sodium hypochlorite (bleach). This catalytic approach is efficient and avoids the harsh conditions and heavy metal waste associated with older methods like Jones oxidation[][11]. The protocol is designed to be self-validating through a final acid-base extraction, which specifically isolates the acidic product from any unreacted neutral starting material or byproducts.
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is adapted from established procedures for oxidizing primary alcohols to carboxylic acids[11].
Materials:
-
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
-
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy, free radical)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~10-15% solution)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dichloromethane (DCM) or Methyl isobutyl ketone (MIBK)
-
Hydrochloric acid (HCl, ~34% solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (1 equivalent) in a mixture of dichloromethane and water at room temperature.
-
Add sodium bicarbonate (approx. 2.5 equivalents) and a catalytic amount of TEMPO (approx. 0.01 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise via a dropping funnel, ensuring the internal temperature does not exceed 15 °C. Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed (typically 0.5-2 hours), quench the reaction by adding a saturated aqueous solution of sodium metabisulfite until the orange color dissipates.
-
Transfer the mixture to a separatory funnel and separate the phases. Extract the aqueous phase twice with dichloromethane.
-
Combine the organic layers and discard the aqueous layer.
-
Acidify the aqueous phase to a pH of 1-2 by slowly adding concentrated hydrochloric acid.
-
Extract the acidified aqueous solution three times with methyl isobutyl ketone or ethyl acetate.
-
Combine these final organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via silica gel chromatography if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target acid via TEMPO-catalyzed oxidation.
Section 4: Applications in Research and Drug Development
The true value of this compound lies in its trifunctional nature, serving as a versatile platform for constructing more elaborate molecular systems.
-
Bifunctional Linker Precursor: The compound is primarily used as an intermediate. The chloro- group is a stable but reactive handle for nucleophilic substitution, while the carboxylic acid allows for amide bond formation. A common strategy involves converting the chloro- group to an azide or a protected amine, creating a heterobifunctional linker[12][13]. These linkers are fundamental in technologies like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise spacing and hydrophilicity are critical[].
-
PEGylation for Pharmacokinetics: The triethylene glycol backbone imparts hydrophilicity. Incorporating this linker into a drug molecule can improve its aqueous solubility, reduce aggregation, and decrease immunogenicity. The defined length of the dPEG® linker allows for precise control over the pharmacokinetic properties, a significant advantage over polydisperse PEG polymers[13].
-
Peptide and Oligonucleotide Modification: The amino- and carboxyl-terminated derivatives of this compound are widely used in peptide synthesis and modification[][14]. For example, derivatives of 2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) are crucial side-chain linkers in modern peptide therapeutics like Semaglutide and Tirzepatide, where they attach a fatty acid moiety to enhance albumin binding and extend the drug's half-life[15].
Application Pathway Diagram
Caption: Conversion pathway from the chloro-acid to key derivatives for bioconjugation.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its precursors and shorter analogs provide a strong basis for safe handling procedures. The related ethanol precursor and shorter acids are classified as irritants[16][17][18].
-
GHS Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[19].
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Avoid exposed skin[19].
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a full-face respirator[19].
-
-
First-Aid Measures:
-
If Inhaled: Move to fresh air. Seek medical attention if breathing is difficult[17].
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[17].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[17].
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention[16].
-
-
Storage and Handling:
Conclusion
This compound is a specialized chemical building block whose strategic importance is growing with the increasing sophistication of drug delivery and bioconjugation systems. Its well-defined structure, combining a hydrophilic PEG spacer with two distinct reactive handles (or precursors to them), provides chemists with a powerful tool for molecular engineering. Understanding its precise identity, properties, and synthetic routes is crucial for its effective application. By following rigorous synthesis and safety protocols, researchers can leverage this versatile compound to advance the development of next-generation therapeutics and functional materials.
References
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WIPO Patentscope. (2002). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Retrieved from WIPO. [Link]
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Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved from Eureka. [Link]
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PubChem. (n.d.). 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. Retrieved from PubChem. [Link]
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Chemsrc. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)ethanol | CAS#:5197-62-6. Retrieved from Chemsrc. [Link]
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CongenPharma. (n.d.). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)-Semaglutide, Tirzepatide intermediates manufacturer. Retrieved from CongenPharma. [Link]
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A Comprehensive Safety and Handling Guide for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Novel Bifunctional Linker
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid, a molecule of increasing interest in the fields of medicinal chemistry and drug development, presents a unique combination of functional groups that makes it a valuable tool, particularly in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[1] Its structure, featuring a polyethylene glycol (PEG) backbone, a terminal carboxylic acid, and a chloroethoxy group, allows for its use as a bifunctional linker, bridging targeting moieties and E3 ligase ligands.[2][3] While its utility is significant, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth examination of the available safety data, outlines best practices for handling and storage, and details emergency procedures to empower researchers to work with this compound confidently and safely.
Chemical Identity and Physicochemical Properties
A clear understanding of the chemical's identity is the foundation of safe handling.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 396106-50-6 | [4][5][6][7] |
| Molecular Formula | C₈H₁₅ClO₅ | [6] |
| Molecular Weight | 226.65 g/mol | [6] |
| Synonyms | 2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}acetic acid | [4] |
Hazard Identification and GHS Classification
Inferred GHS Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed. |
Note: This classification is inferred based on the properties of similar corrosive organic acids and available supplier information. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information.
Toxicological Profile: An Evidence-Based Assessment
Direct toxicological studies on this compound are limited. However, by examining the toxicology of its constituent parts—polyethylene glycol, carboxylic acids, and chlorinated hydrocarbons—we can develop a reasoned approach to its potential hazards.
Polyethylene Glycol (PEG) Backbone: PEGs are generally considered to have low toxicity and are used in a variety of pharmaceutical and consumer products.[8][9] They are typically readily biodegradable and do not bioaccumulate.[10] However, the manufacturing process of PEGs can sometimes lead to contamination with ethylene oxide and 1,4-dioxane, which are known carcinogens. High molecular weight PEGs administered parenterally have been associated with vacuolation in various tissues in animal studies, though generally without an inflammatory response.[11]
Carboxylic Acid Functionality: The carboxylic acid group imparts acidic and corrosive properties to the molecule. Organic acids can cause severe burns to the skin and eyes upon direct contact.[12] Inhalation of mists or vapors can lead to respiratory irritation, and ingestion can cause burns to the gastrointestinal tract.[12]
Chloroethoxy Group: The presence of a chlorinated alkyl chain introduces the potential for toxicity associated with halogenated hydrocarbons. While specific data for this molecule is unavailable, related compounds are known to be irritants.
Given these considerations, it is imperative to handle this compound as a corrosive and potentially toxic substance, minimizing all routes of exposure.
Safe Handling and Storage: A Protocol for Minimizing Risk
A systematic approach to handling and storage is crucial for preventing accidental exposure and ensuring a safe laboratory environment.
Engineering Controls
The primary line of defense against exposure is the use of appropriate engineering controls.
Caption: Workflow for Engineering Controls.
-
Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: Ensure that the laboratory has adequate general ventilation to prevent the accumulation of vapors.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station should be located within a 10-second travel distance from the workstation.[13]
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical.
Caption: First-Aid Protocol for Exposure.
-
Inhalation: If vapors or mists are inhaled, immediately move the affected person to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention. [6]* Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 20 minutes while removing contaminated clothing and shoes. [8][10]A safety shower should be used if the contact area is large. Seek immediate medical attention for any chemical burn. * Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 20 minutes, holding the eyelids open to ensure thorough rinsing. [4][14]Seek immediate medical attention from an ophthalmologist.
-
Ingestion: If ingested, do NOT induce vomiting. Have the person rinse their mouth with water. If the person is conscious and able to swallow, give them a small amount of water to drink. Seek immediate medical attention. [5]
Spill Response
-
Small Spills: For small spills (generally less than 100 mL) within a chemical fume hood, trained personnel wearing appropriate PPE can neutralize the spill with a suitable agent like sodium bicarbonate or soda ash. [6]Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: For large spills, or any spill outside of a fume hood, evacuate the area immediately and notify the appropriate emergency response team.
Disposal Considerations
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Characterization: this compound should be disposed of as a corrosive hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with corrosive materials.
-
Disposal Method: Do not dispose of this chemical down the drain. [15]Arrange for pick-up and disposal by a licensed hazardous waste management company.
Environmental Fate
The polyethylene glycol component of the molecule is expected to be readily biodegradable. [15]Studies on the biodegradation of PEGs in aquatic environments suggest that they are unlikely to persist. [14]However, the full environmental impact of the chlorinated and carboxylated derivative is not well-documented. Therefore, it is crucial to prevent its release into the environment.
Conclusion: A Commitment to Safety in Innovation
This compound is a valuable tool for advancing chemical synthesis and drug discovery. Its unique properties, however, necessitate a diligent and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can harness the potential of this compound while maintaining the highest standards of laboratory safety. This guide serves as a foundational resource, but it is essential to always consult the most current Safety Data Sheet from the supplier and adhere to all institutional safety protocols.
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Key Organics. Safety Data Sheet: 2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}acetic acid.
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Environmental Defence Canada. Toxic ingredient to avoid: PEG Compounds and their contaminants.
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Sigma-Aldrich. 2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)acetic acid.
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CymitQuimica. Safety Data Sheet: 2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)acetic acid.
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ResearchGate. Biodegradation of Polyethers (Polyethylene Glycol, Polypropylene Glycol, Polytetramethylene glycol, and Others).
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Royal Society of Chemistry. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater.
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Kao Chemicals. Polyethylene glycols Safety Summary.
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Santa Cruz Biotechnology. This compound.
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University of Washington Environmental Health & Safety. Organic Acid SOP.
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National Center for Biotechnology Information. From Personal Care to Coastal Concerns: Investigating Polyethylene Glycol Impact on Mussel's Antioxidant, Physiological, and Cellular Responses.
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ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals.
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University of Southampton. Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry.
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Tocris Bioscience. Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Storage of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Associated Risks
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid, a trifunctional molecule featuring a terminal chloro group, a hydrophilic polyethylene glycol (PEG) linker, and a carboxylic acid, represents a versatile building block in modern pharmaceutical and bioconjugation chemistry. Its utility in the construction of complex molecular architectures, including Proteolysis-Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), is significant. However, the very reactivity that makes this compound valuable necessitates a rigorous and informed approach to its handling and storage. This guide provides an in-depth, scientifically-grounded framework for ensuring laboratory safety and preserving the integrity of this crucial reagent. The structural combination of a reactive alkyl chloride, an acidic functional group, and a PEG-like chain dictates its hazard profile, which is extrapolated from data on closely related analogues and precursors. This includes the potential for corrosive effects, skin and eye irritation, and reactivity with incompatible materials.
Core Principles of Safe Handling: A Proactive Approach
Safe handling of this compound is predicated on a multi-layered strategy of engineering controls, administrative procedures, and personal protective equipment (PPE). The primary goal is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
The principal engineering control for this compound is a properly functioning chemical fume hood.[1][2] All manipulations, including weighing, transferring, and dissolution, should be performed within the fume hood to prevent the inhalation of any potential vapors or aerosols.[1] A dedicated and well-maintained safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[1][2]
Personal Protective Equipment (PPE): The Essential Barrier
A comprehensive PPE regimen is mandatory when working with this and related acidic compounds. The rationale for each component is outlined below:
-
Eye and Face Protection : Due to the acidic nature and potential for severe eye damage, as seen with shorter-chain analogues, tightly sealed safety goggles with side shields are the minimum requirement.[3][4] A full-face shield should be worn over the goggles during procedures with a higher risk of splashing.
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[1][5] Given that related compounds can cause severe skin burns, gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[4]
-
Body Protection : An impervious lab coat or chemical-resistant apron is required to protect against accidental spills.[1][3][5]
-
Respiratory Protection : While working in a fume hood should provide adequate protection from vapors, a NIOSH-approved respirator may be necessary if engineering controls are not sufficient or during a large-scale spill cleanup.[3]
Standard Handling Procedures: A Step-by-Step Protocol
-
Preparation : Before handling the compound, ensure all necessary PPE is correctly worn and the fume hood is operational. Clear the workspace of any unnecessary items.
-
Aliquotting : If working with a solid, use a spatula to transfer the desired amount to a tared container inside the fume hood. Avoid creating dust.[1] If it is a liquid, use a calibrated pipette or syringe.
-
Dissolution : When dissolving, add the acid to the solvent slowly. Never add solvent to the acid, especially water, to avoid a potentially violent exothermic reaction.[4]
-
Post-Handling : After use, securely seal the container.[4] Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[4]
Storage and Stability: Preserving Integrity and Ensuring Safety
Proper storage is critical not only for safety but also for maintaining the chemical's purity and reactivity. The key factors to control are temperature, atmosphere, and container compatibility.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area.[1][2] Recommended storage at -20°C for long-term stability.[5] | Lower temperatures slow down potential degradation pathways. Avoids pressure buildup in the container. |
| Atmosphere | Keep container tightly sealed.[1][2] Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Protects from atmospheric moisture which can hydrolyze the acid and potentially react with the chloro group. |
| Container | Store in the original, clearly labeled container.[4] Use glass or compatible plastic containers. Avoid aluminum or galvanized containers. | Prevents contamination and ensures proper hazard identification. Acids can react with certain metals to produce flammable hydrogen gas.[4] |
| Incompatibilities | Segregate from strong bases, oxidizing agents, and reducing agents.[6] | Prevents violent reactions, such as neutralization reactions with bases or ignition with strong oxidizers.[4] |
Emergency Procedures: Spill and Exposure Response
Preparedness is paramount for mitigating the impact of an accidental release or exposure.
Spill Response
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.[1]
-
Ventilate : Ensure the area is well-ventilated, using the fume hood to contain vapors.
-
Contain : For small spills, contain the material using an inert absorbent material like sand, earth, or vermiculite.[4] Do not use combustible materials.
-
Neutralize : For this acidic compound, a neutralizing agent for acid spills (such as sodium bicarbonate) should be available.
-
Collect and Dispose : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][5]
First Aid Measures for Exposure
-
Inhalation : Immediately move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Skin Contact : Immediately flush the affected area with large amounts of water for at least 15 minutes, removing all contaminated clothing.[2][4] Seek immediate medical attention, especially if burns are present.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[1][2]
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.[5] Collect all waste in a clearly labeled, sealed, and appropriate waste container.[5] Dispose of the waste through an approved hazardous waste disposal program in accordance with all local, state, and federal regulations.[5]
Conclusion
This compound is a powerful tool in the arsenal of the research scientist and drug development professional. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the diligent application of the handling, storage, and emergency procedures outlined in this guide. By integrating these principles into standard laboratory practice, researchers can mitigate risks, ensure the integrity of their experiments, and foster a culture of safety.
References
-
University of California, Santa Cruz. (n.d.). Safe Storage of Hazardous Materials. Ehs.ucsc.edu. [Link]
Sources
An In-Depth Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid for Advanced Drug Development
This guide provides an in-depth technical overview of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid, a critical bifunctional linker for researchers, scientists, and drug development professionals. We will delve into its chemical properties, commercial sources, and pivotal applications in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction: A Versatile Linker in Modern Therapeutics
This compound (CAS No. 170304-76-4) is a hydrophilic, polyethylene glycol (PEG)-based linker that has garnered significant attention in the field of bioconjugation and targeted drug delivery.[1] Its structure, featuring a terminal carboxylic acid and a chloroethoxy group, provides orthogonal handles for sequential conjugation reactions. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it an invaluable tool in the design of sophisticated drug delivery systems.[2]
The carboxylic acid moiety can be readily activated for amide bond formation with amine-containing molecules, such as cytotoxic payloads or targeting ligands. The chloroethoxy group, on the other hand, can participate in nucleophilic substitution reactions, typically with thiol or amine groups on proteins or other biomolecules. This bifunctionality is central to its utility in constructing complex molecular architectures.
Commercial Suppliers and Product Specifications
The selection of a high-quality supplier for this compound is paramount to ensure the reproducibility and success of your research and development efforts. Below is a comparative table of reputable commercial suppliers.
| Supplier | Product Number | Purity | Available Quantities | Link to Product/CoA |
| Ark Pharma Scientific Limited | H-048270 | 95% | 5g | [3] |
| Synthonix | C61801 | >98% | Inquire | [4] |
| Echemi | Varies | Inquire | Inquire | [1] |
| Sigma-Aldrich | SY3H6E411287 | Inquire | Inquire | [5] |
Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a lot-specific Certificate of Analysis (CoA).
Criteria for Supplier Selection
When procuring this compound for pharmaceutical research, several factors beyond price should be considered to ensure the integrity of your experimental outcomes:
-
Purity and Characterization: A high-purity starting material is crucial to avoid side reactions and ensure the homogeneity of the final conjugate. Request and scrutinize the CoA for details on the analytical methods used for purity assessment (e.g., NMR, LC-MS, HPLC).
-
Batch-to-Batch Consistency: For long-term projects and eventual clinical translation, consistent quality across different batches is non-negotiable. Inquire about the supplier's quality management system and their ability to provide materials from the same batch for the duration of a study.
-
Documentation and Regulatory Support: Reputable suppliers should be able to provide comprehensive documentation, including Safety Data Sheets (SDS) and information on storage and handling. For later-stage development, suppliers with experience in providing materials for GMP (Good Manufacturing Practice) manufacturing are preferred.
Applications in Advanced Drug Development
The unique properties of this compound make it a versatile tool in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The hydrophilic PEG spacer can help to mitigate the aggregation often associated with highly hydrophobic payloads and improve the overall pharmacokinetic profile of the ADC.[2]
The general strategy involves a two-step conjugation process. First, the carboxylic acid of the linker is activated and reacted with an amine-containing payload. The resulting payload-linker intermediate is then purified and subsequently conjugated to the antibody, typically via reaction of the chloroethoxy group with the thiol groups of reduced interchain disulfides on the mAb.[]
Caption: General workflow for ADC synthesis using a bifunctional linker.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[7] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase. This compound is an attractive linker for PROTAC design due to its flexibility and hydrophilicity, which can improve the solubility and cell permeability of the final molecule.
The synthesis of a PROTAC using this linker would involve conjugating a target protein-binding ligand to one end of the linker and an E3 ligase-binding ligand to the other, utilizing the orthogonal reactivity of the carboxylic acid and chloroethoxy groups.[8]
Caption: Mechanism of action for a PROTAC.
Experimental Protocol: Synthesis of a Payload-Linker Intermediate for ADC Development
This protocol describes the synthesis of a payload-linker intermediate using this compound and a generic amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., a cytotoxic drug)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.2 equivalents of this compound in anhydrous DMF. In a separate flask, dissolve 1.0 equivalent of the amine-containing payload in anhydrous DMF.
-
Activation of the Carboxylic Acid: To the solution of the linker, add 1.5 equivalents of NHS followed by 1.5 equivalents of EDC. Stir the reaction mixture at room temperature for 30 minutes. The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Amide Coupling: Slowly add the payload solution to the activated linker solution. Add 2.0 equivalents of TEA to the reaction mixture to act as a base. Stir the reaction at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the desired payload-linker intermediate. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Conclusion
This compound is a valuable and versatile tool for the synthesis of advanced therapeutics. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for the construction of ADCs and PROTACs. The careful selection of a high-quality commercial supplier and the implementation of robust synthetic protocols are essential for the successful application of this linker in drug development programs.
References
-
Synthonix. 2-(2-(2-Chloroethoxy)ethoxy)acetic acid - [C61801]. [Link]
-
Ark Pharma Scientific Limited. 2-(2-(2-chloroethoxy)ethoxy)acetic acid | CAS:170304-76-4. [Link]
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
-
National Institutes of Health. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. [Link]
-
Exploratory Target Antitumor Therapy. Current strategies for the design of PROTAC linkers: a critical review. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(2-(2-chloroethoxy)ethoxy)acetic acid | CAS:170304-76-4 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. Synthonix, Inc > 170304-76-4 | 2-(2-(2-Chloroethoxy)ethoxy)acetic acid [synthonix.com]
- 5. 2-(2-(2-Chloroethoxy)ethoxy)acetic acid | 170304-76-4 [sigmaaldrich.com]
- 7. explorationpub.com [explorationpub.com]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Purity specifications for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
An In-Depth Technical Guide Purity Specifications and Analytical Characterization of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
Abstract this compound is a discrete polyethylene glycol (PEG) derivative of significant interest in pharmaceutical development, primarily utilized as a linker in complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The precise structure and high purity of this bifunctional linker are paramount to ensuring the homogeneity, stability, and predictable performance of the final therapeutic agent. This technical guide provides a comprehensive framework for defining purity specifications, outlining robust analytical methodologies, and understanding the potential impurity profile of this critical reagent. The content is grounded in established regulatory principles, particularly the International Council for Harmonisation (ICH) guidelines, to support researchers, scientists, and drug development professionals in ensuring the quality and consistency of this material for preclinical and clinical applications.
The advent of targeted therapies has placed immense focus on the molecular architecture of therapeutic constructs. Bifunctional linkers, such as this compound, form the covalent bridge between different functional moieties of a drug, for instance, connecting a targeting antibody to a cytotoxic payload in an ADC. As a discrete PEG derivative, it offers favorable properties of hydrophilicity and biocompatibility, which can improve the solubility and pharmacokinetic profile of the conjugate.[1][]
The quality of this linker is not a trivial concern; it is a critical quality attribute (CQA) that directly impacts the final drug product. The presence of impurities—be they residual starting materials, by-products, or degradants—can lead to the formation of heterogeneous drug products with altered efficacy, toxicity, and immunogenicity. Therefore, a rigorous and scientifically sound approach to defining and verifying the purity of this compound is a foundational requirement for any drug development program utilizing this molecule. This guide details the necessary specifications and analytical workflows to establish its identity, strength, and purity.
Caption: Structure and functional regions of the title compound.
Physicochemical Properties
A baseline understanding of the compound's fundamental properties is essential for the development of analytical methods and for handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 396106-50-6 | [3] |
| Molecular Formula | C₈H₁₅ClO₅ | [3] |
| Molecular Weight | 226.65 g/mol | [3] |
| Appearance | Typically a colorless to pale yellow oil or liquid | Industry Observation |
| IUPAC Name | this compound |[3] |
The Regulatory Framework for Purity
The control of impurities in drug substances is rigorously governed by international regulatory standards. The ICH Q3A(R2) guideline provides a clear framework for classifying, identifying, and qualifying impurities in new drug substances.[4][5] This framework is essential for ensuring patient safety and drug efficacy.
Key ICH Q3A(R2) Thresholds:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤2g/day, this is typically ≥0.05%.[5]
-
Identification Threshold: The level above which the structure of an impurity must be determined. For a maximum daily dose of ≤2g/day, this is typically ≥0.10% or 1.0 mg per day intake, whichever is lower.[6]
-
Qualification Threshold: The level above which an impurity's biological safety must be established. For a maximum daily dose of ≤2g/day, this is typically ≥0.15% or 1.0 mg per day intake, whichever is lower.[7]
These thresholds form the logical basis for setting the acceptance criteria for related substances in the specification table below. While this compound is a reagent and not the final drug substance, applying these principles ensures it is fit for purpose and minimizes risks downstream.
Purity Specifications and Acceptance Criteria
A comprehensive specification is a set of tests, analytical procedures, and acceptance criteria that establishes the quality of a material. The following table outlines a robust, risk-based specification for this compound intended for pharmaceutical applications.
Table 2: Proposed Purity Specifications
| Test | Analytical Method | Acceptance Criteria | Rationale |
|---|---|---|---|
| Appearance | Visual Inspection | Colorless to pale yellow, clear liquid, free of foreign matter. | Ensures basic quality and absence of gross contamination. |
| Identification | FTIR Spectroscopy | The infrared absorption spectrum corresponds to that of a qualified reference standard. | Confirms the molecular structure and identity. |
| Identification | ¹H NMR Spectroscopy | The spectrum conforms to the structure of the molecule. | Provides orthogonal confirmation of identity and can detect structural impurities. |
| Assay | HPLC-UV or Titrimetry | 98.0% to 102.0% (on an anhydrous basis) | Quantifies the amount of the desired compound, ensuring its strength. |
| Organic Impurities | HPLC-UV | Unspecified Impurity: ≤ 0.10%Total Impurities: ≤ 1.0% | Controls process-related impurities and degradants based on ICH Q3A principles.[5][8] |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w | Controls the amount of water, which can affect reactivity and stability. |
| Residual Solvents | GC-HS (Headspace) | Meets requirements of ICH Q3C / USP <467> | Limits residual solvents from the manufacturing process, which can be toxic.[5] |
| Heavy Metals | ICP-MS or USP <232>/<233> | Meets requirements for elemental impurities (ICH Q3D). | Controls elemental impurities that may be introduced from catalysts or equipment. |
| Sulphated Ash | USP <281> | ≤ 0.1% | Measures the amount of inorganic impurities. |
Analytical Methodologies: The "How" and "Why"
The choice of analytical methodology is driven by the need for specificity, accuracy, and precision. The protocols described below represent a self-validating system for the comprehensive characterization of the compound.
Caption: A typical analytical workflow for quality control testing.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Causality: HPLC is the cornerstone for purity analysis due to its high resolving power, which allows for the separation of the main compound from structurally similar impurities. A reversed-phase method is ideal for this molecule of moderate polarity. The carboxylic acid moiety requires a buffered mobile phase to ensure consistent ionization and, therefore, a reproducible retention time.
Step-by-Step Protocol:
-
Column Selection: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a robust starting point.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of the carboxyl group, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes) is employed to elute the main peak and any less polar impurities.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1.0 mg/mL.
-
Analysis: Inject the sample and a reference standard. Calculate the assay value by comparing the peak area of the sample to the standard. Calculate impurity levels using area percent normalization, assuming a relative response factor of 1.0 for unknown impurities in the absence of qualified standards.
Gas Chromatography (GC) for Residual Solvents
Causality: GC with headspace sampling is the standard method for detecting and quantifying volatile residual solvents from the synthesis and purification process.[5] This technique is highly sensitive and specific for the volatile analytes, which are not amenable to HPLC analysis.
Step-by-Step Protocol:
-
Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A non-polar column (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) is typically used for general solvent screening.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like DMSO or DMF.
-
Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80 °C) to partition the volatile solvents into the headspace.
-
GC Program: Use a temperature program to separate the solvents based on their boiling points.
-
Quantification: Identify and quantify solvents against a calibrated standard containing expected solvents (e.g., ethyl acetate, dichloromethane, THF) based on process knowledge.
Spectroscopic Identification
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This provides a molecular fingerprint. Key expected peaks include a broad O-H stretch (from the carboxylic acid), a sharp C=O stretch (~1730 cm⁻¹), and strong C-O-C ether stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the exact structure. It should show characteristic signals for the ethylene glycol protons and the methylene group adjacent to the carboxylic acid. It can also be used to detect and quantify certain impurities if their signals do not overlap with the main compound.
Understanding the Impurity Profile
A proactive approach to quality control involves understanding where impurities might originate. For this molecule, impurities can be categorized as process-related or degradation-related.
Potential Process-Related Impurities
The most probable synthetic route to this compound is the oxidation of its corresponding primary alcohol, 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol (CAS 5197-66-0).[9] This knowledge is critical for predicting likely impurities.
Key Potential Impurities:
-
Starting Material: Unreacted 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol. This is often the most common process impurity.
-
Over-oxidation Products: While less likely for a primary alcohol to carboxylic acid conversion, harsh conditions could potentially lead to cleavage of the ether linkages.
-
Reagents and Catalysts: Traces of the oxidizing agent or any catalysts used.
-
Related PEG-Chain Impurities: The starting alcohol may contain impurities with different numbers of ethylene glycol units (e.g., n=2 or n=4 instead of n=3), which would carry through the synthesis.
Caption: Simplified reaction pathway and origin of a key impurity.
Conclusion
The quality of this compound is a critical determinant in the successful development of advanced pharmaceutical products. Establishing a comprehensive set of specifications based on sound scientific principles and regulatory guidance is non-negotiable. The analytical workflow presented here—combining chromatographic separation for purity and assay with spectroscopic techniques for identity—provides a robust framework for ensuring that each batch of this vital linker meets the high standards required for clinical and commercial manufacturing. By understanding the potential impurity profile and employing validated analytical methods, researchers and developers can confidently use this molecule to build the next generation of targeted therapeutics.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Eye on Excipients: A Pharmacopeia 'Standards' Update. Tablets & Capsules Magazine. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
Qualification of Excipients for Use in Pharmaceuticals. IPEC EUROPE. [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH. [Link]
-
Compendial Standards and Excipient Performance in the QbD Era: USP Excipient Performance Chapter <1059>. American Pharmaceutical Review. [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy. [Link]
-
1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]
-
Guidance for Industry - ANDAs: Impurities in Drug. Regulations.gov. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
Unlocking the Potential: A Comprehensive Guide to PEG Derivatives Characterization for Indian Researchers. Reinste Updates. [Link]
-
Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. ACS Publications. [Link]
- US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
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- 3. scbt.com [scbt.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 6. m.youtube.com [m.youtube.com]
- 7. fda.gov [fda.gov]
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- 9. 2-[2-(2-氯乙氧基)乙氧基]乙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
Role of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid as a chemical intermediate
An In-Depth Technical Guide to 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid: A Versatile Heterobifunctional PEG Linker
Abstract
This compound is a pivotal chemical intermediate characterized by its defined, short-chain polyethylene glycol (PEG) structure, terminated by two distinct reactive functional groups: a carboxylic acid and a chloroalkane. This heterobifunctional architecture makes it an exceptionally valuable tool in the fields of medicinal chemistry, drug development, and bioconjugation. The PEG chain confers enhanced hydrophilicity and biocompatibility to target molecules, while the orthogonal reactive ends—the carboxyl and chloro groups—allow for sequential, controlled conjugation to different molecular entities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications, with a particular focus on its role as a flexible linker in the construction of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Detailed protocols and mechanistic insights are provided to equip researchers and scientists with the practical knowledge required to leverage this versatile reagent in their work.
Chemical Identity and Physicochemical Properties
A thorough understanding of the molecule's fundamental characteristics is essential for its effective application in synthesis and bioconjugation.
Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound
-
Common Synonyms: Chloro-PEG3-Acid, Cl-PEG3-CH2COOH
-
CAS Number: 396106-50-6[1]
Molecular Structure
The structure consists of a triethylene glycol spacer, providing flexibility and water solubility. One terminus is a carboxylic acid group, a versatile handle for amide bond formation. The other terminus is a primary alkyl chloride, a moderately reactive electrophile suitable for nucleophilic substitution reactions.
Physicochemical Data
The properties of this molecule are critical for designing reaction conditions, purification strategies, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClO₅ | (Calculated) |
| Molecular Weight | 226.65 g/mol | (Calculated) |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| pKa (Predicted) | 3.39 ± 0.10 | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
The Strategic Importance of a Heterobifunctional Linker
The utility of this compound stems directly from its heterobifunctional nature. Each component of the molecule is deliberately designed to fulfill a specific role in the construction of complex molecular architectures.
-
Carboxylic Acid (-COOH): This functional group is a cornerstone of bioconjugation chemistry. It can be readily activated, most commonly with carbodiimide reagents like EDC in the presence of N-hydroxysuccinimide (NHS), to form a highly reactive NHS-ester. This ester efficiently reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds.
-
Triethylene Glycol Spacer (-(OCH₂CH₂)₃-): This PEG linker is not merely a spacer. Its hydrophilic nature is crucial for improving the aqueous solubility and reducing the aggregation of conjugated biomolecules, a common challenge in drug development.[4] Furthermore, PEG linkers are known to be flexible, biocompatible, and non-immunogenic, which are highly desirable properties for therapeutic agents.[4]
-
Terminal Chloro Group (-Cl): The alkyl chloride serves as the second, orthogonal reactive site. It is a competent electrophile that reacts with a variety of nucleophiles, such as thiols (to form thioethers) or amines (to form secondary amines), typically under mildly basic conditions. Its reactivity is lower than that of its bromide or iodide counterparts, which allows for greater control and selectivity in sequential conjugation strategies.
Caption: Figure 1: Heterobifunctional Architecture
Synthesis and Purification
While commercially available, understanding the synthesis of this intermediate provides insight into potential impurities and informs quality control. The most common laboratory-scale synthesis involves the selective oxidation of the corresponding primary alcohol.
Recommended Synthetic Protocol: TEMPO-Mediated Oxidation
This method is preferred over harsher reagents like Jones reagent (CrO₃/H₂SO₄) because it proceeds under mild, basic conditions, minimizing side reactions and simplifying purification.
Materials:
-
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (1.0 eq)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.01-0.1 eq)
-
Sodium hypochlorite (NaOCl, household bleach, ~8.25%) (1.1-1.5 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bromide (NaBr) (0.1 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium chloride (brine)
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol and TEMPO in a suitable solvent like DCM in a round-bottom flask equipped with a magnetic stir bar. Add an aqueous solution of NaHCO₃ and NaBr.
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath. Vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases.
-
Oxidation: Add the sodium hypochlorite solution dropwise to the stirring mixture, carefully monitoring the temperature to keep it below 5-10 °C. The reaction is often exothermic. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess oxidant.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup - Acidification & Extraction: Combine the organic layers and discard the aqueous layer. To isolate the carboxylic acid product, extract the combined organic layers with a 1 M NaOH solution. This deprotonates the acid, moving it into the aqueous phase.
-
Isolation: Cool the basic aqueous layer in an ice bath and acidify to a pH of ~2 using 1 M HCl. The protonated carboxylic acid will often separate or can be extracted into a fresh portion of DCM or ethyl acetate.
-
Drying and Concentration: Wash the final organic extract with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by flash column chromatography on silica gel.
Caption: Figure 2: Synthesis Workflow via TEMPO Oxidation
Core Applications in Drug Development
This linker is a foundational component in the assembly of sophisticated therapeutic constructs.
Role in Bioconjugation: A Standard Protocol
The most frequent use of the carboxylic acid terminus is its conjugation to primary amines, such as the lysine residues on the surface of a protein or antibody.
Experimental Protocol: EDC/NHS Coupling to a Protein
-
Linker Activation: In a microcentrifuge tube, dissolve this compound (e.g., 10-20 fold molar excess over the protein) in a non-amine-containing buffer (e.g., MES buffer, pH 6.0) or an anhydrous organic solvent like DMF. Add N-hydroxysuccinimide (NHS, 1.1 eq relative to the acid) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq relative to the acid). Allow the activation to proceed for 15-30 minutes at room temperature.
-
Protein Preparation: Prepare the protein solution in a suitable conjugation buffer, typically phosphate-buffered saline (PBS) at pH 7.4-8.0. The concentration should be optimized for the specific protein.
-
Conjugation: Add the activated NHS-ester solution from step 1 directly to the protein solution. The reaction is typically performed at room temperature for 1-2 hours or at 4 °C overnight.
-
Purification: Remove the unreacted linker and coupling reagents from the protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Characterization: Confirm the success of the conjugation and determine the degree of labeling (DOL) using techniques like mass spectrometry (MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the linker carries a chromophore.
Caption: Figure 3: EDC/NHS Amine Coupling Mechanism
Application as a Linker in PROTAC Synthesis
PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. This compound is an ideal linker for this purpose.[6][7][8]
Synthetic Strategy: The synthesis is typically sequential.
-
Step A: The carboxylic acid end of the linker is coupled to the amine handle of the first ligand (e.g., the E3 ligase ligand) using standard peptide coupling chemistry (EDC/NHS, HATU, etc.).
-
Step B: The resulting intermediate, which now possesses a terminal chloro group, is then reacted with a nucleophilic handle (e.g., a thiol or phenol) on the second ligand (the target protein binder) in an Sₙ2 reaction to complete the PROTAC assembly.
The flexibility and hydrophilicity of the PEG chain are critical for allowing the two ends of the PROTAC to bind their respective protein partners simultaneously and effectively.
Caption: Figure 4: General Structure of a PROTAC
Precursor for Advanced Chemical Moieties
The terminal chloride is a synthetic linchpin that can be readily converted into other useful functional groups, dramatically expanding its utility. A common transformation is the reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF to produce the corresponding azide.[9][10] This azide can then be used in highly efficient and bioorthogonal "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to conjugate with molecules containing an alkyne handle.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount. Based on safety data for structurally similar compounds, this compound should be handled with care.[11][12][13]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[2][12]
-
Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place to prevent hydrolysis and degradation.[2]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical intermediate; it is a sophisticated molecular tool that enables the precise construction of complex, functional biomolecules. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonal reactive handles, provides researchers in drug development with a reliable and versatile linker for PEGylation, bioconjugation, and the synthesis of advanced therapeutics like PROTACs. A firm grasp of its chemical properties, synthetic routes, and reaction mechanisms is key to unlocking its full potential in the laboratory.
References
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
WIPO Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Available from: [Link].
-
Patsnap. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka. Available from: [Link].
-
BorenPharm. Acetic acid, 2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]--. Available from: [Link].
-
Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester - Organic Syntheses Procedure. Available from: [Link].
-
Advanced Molecular Technologies. PEG Reagents and Linkers. Available from: [Link].
- Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Swanson, H., & Kim, K. B. (2010). Two-headed PROTAC: an effective new tool for targeted protein degradation. Chembiochem : a European journal of chemical biology, 11(11), 1531–1534. Available from: [Link].
-
AA Blocks. PEG Linkers丨Chemical Building Blocks. Available from: [Link].
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- 1. 396106-50-6|2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)acetic acid|BLD Pharm [bldpharm.com]
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- 8. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | PROTAC Linkers | 2231744-57-1 | Invivochem [invivochem.com]
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- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Leveraging 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid as a Heterobifunctional PEG Linker
Abstract
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid is a versatile, heterobifunctional polyethylene glycol (PEG) linker that serves as a fundamental building block in bioconjugation, drug delivery, and materials science.[1] Its structure, featuring a terminal chloro group and a carboxylic acid separated by a hydrophilic triethylene glycol spacer, enables the covalent linkage of two different molecular entities. The chloro group acts as a reactive site for nucleophiles like thiols and amines via alkylation, while the carboxylic acid can be activated to form stable amide bonds with primary amines. This guide provides a comprehensive overview of the linker's properties, reaction mechanisms, and detailed protocols for its application in protein PEGylation, surface modification, and the synthesis of complex bioconjugates.
Introduction to the Chloro-PEG3-Acid Linker
Polyethylene glycol (PEG) linkers are widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules and biomaterials.[2][3][4][5] PEGylation, the process of attaching PEG chains, can enhance solubility, increase stability, prolong circulation half-life, and reduce the immunogenicity of conjugated molecules.[5][6][7]
This compound (referred to hereafter as Chloro-PEG3-Acid) is a discrete (monodisperse) PEG linker. Unlike polydisperse PEG polymers, its defined length and molecular weight ensure batch-to-batch consistency and result in more homogeneous conjugates, which is a critical requirement for therapeutic applications.[8] The linker's bifunctional nature allows for controlled, sequential conjugation strategies, making it an invaluable tool for researchers developing antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[9]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the reactivity of the linker.
| Property | Value | Reference |
| CAS Number | 396106-50-6 | [10] |
| Molecular Formula | C₈H₁₅ClO₅ | [10] |
| Molecular Weight | 226.65 g/mol | [10] |
| Appearance | Varies (typically a liquid or low-melting solid) | N/A |
| pKa of Carboxylic Acid | ~3.4 (Predicted) | [11] |
Storage and Safety:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[12] Keep the container tightly sealed.
-
The compound may cause skin and eye irritation or burns.[13][14] It is harmful if swallowed or inhaled.[13]
-
Always handle this reagent in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][15] Refer to the Safety Data Sheet (SDS) for complete safety information.[12][13][14][15]
Principles of Reactivity and Conjugation Chemistry
The utility of Chloro-PEG3-Acid stems from the orthogonal reactivity of its two terminal functional groups.
Carboxylic Acid Activation for Amine Coupling
The carboxylic acid moiety does not react directly with amines under physiological conditions. It must first be activated to a more reactive species. The most common and efficient method is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC or EDAC).
Mechanism:
-
O-acylisourea Formation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation: This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS rapidly converts it into a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester reacts efficiently with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) at a physiological to slightly alkaline pH (7.0-8.5) to form a stable and irreversible amide bond.[6][16]
Caption: Carboxylic acid activation and amine conjugation workflow.
Chloro Group Alkylation of Nucleophiles
The terminal chloro group reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity of this group is moderate, which can be advantageous for controlling reaction selectivity.
Key Considerations:
-
Nucleophile Reactivity: Thiols (from cysteine residues) are excellent nucleophiles, especially in their deprotonated thiolate form (-S⁻). Reactions are typically performed at a pH of 8.0 or higher to ensure a significant population of the more reactive thiolate.[16] Primary amines can also serve as nucleophiles, though the reaction is generally slower than with thiols.
-
Leaving Group Ability: Chloride is a reasonable leaving group, but less reactive than bromide or iodide.[17] For sluggish reactions, converting the chloride to an iodide in situ by adding a catalytic amount of sodium iodide (NaI) can significantly increase the reaction rate (Finkelstein reaction).
Caption: Alkylation of a thiol nucleophile via the chloro group.
Experimental Protocols
The following protocols are intended as a starting point and should be optimized for each specific application.
Protocol 1: Two-Step Protein PEGylation (Targeting Amines)
This protocol describes the PEGylation of a protein by first activating the linker's carboxylic acid and then reacting the resulting NHS ester with the protein's amine groups. This preserves the reactive chloro group for potential subsequent conjugation.
Materials:
-
Chloro-PEG3-Acid
-
Protein of interest (e.g., Antibody, Enzyme)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System (e.g., Dialysis tubing, Size-Exclusion Chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
Linker Activation: a. Prepare a 100 mM stock solution of Chloro-PEG3-Acid in anhydrous DMF. b. Prepare 200 mM stock solutions of EDC and NHS in anhydrous DMF. Note: These solutions should be prepared fresh immediately before use. c. In a microcentrifuge tube, combine the Chloro-PEG3-Acid, EDC, and NHS stock solutions at a 1:2:2 molar ratio (e.g., 10 µL of linker, 10 µL of EDC, 10 µL of NHS). d. Allow the activation reaction to proceed for 15-30 minutes at room temperature in the dark.
-
Conjugation Reaction: a. Add the activated Chloro-PEG3-NHS ester solution to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the linker over the protein. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Remove excess linker and reaction byproducts by dialysis against PBS or by using a desalting or size-exclusion chromatography (SEC) column.
-
Characterization: Analyze the purified conjugate using SDS-PAGE to observe the shift in molecular weight and use Mass Spectrometry to confirm the degree of PEGylation.[18][19][20]
Protocol 2: Surface Modification of Thiol-Functionalized Nanoparticles
This protocol details the attachment of the linker to a thiol-bearing surface, such as a gold nanoparticle functionalized with a thiol-containing ligand. This process creates a surface decorated with carboxylic acid groups available for further modification.
Materials:
-
Thiol-functionalized nanoparticles (e.g., AuNPs)
-
Chloro-PEG3-Acid
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Anhydrous Ethanol or DMF
Procedure:
-
Nanoparticle Preparation: Suspend the thiol-functionalized nanoparticles in the Reaction Buffer.
-
Linker Preparation: Dissolve Chloro-PEG3-Acid in a minimal amount of ethanol or DMF and then dilute it into the Reaction Buffer to the desired final concentration (e.g., 1-10 mM).
-
Conjugation Reaction: a. Add the linker solution to the nanoparticle suspension. b. Incubate for 12-24 hours at room temperature with continuous, gentle mixing to prevent aggregation.
-
Purification: a. Centrifuge the nanoparticle suspension to pellet the particles. b. Remove the supernatant containing the excess linker. c. Resuspend the nanoparticle pellet in Washing Buffer and repeat the centrifugation and washing steps at least three times to ensure complete removal of the unreacted linker.
-
Final Resuspension: Resuspend the purified, acid-functionalized nanoparticles in a buffer appropriate for storage or downstream applications (e.g., PBS).
-
Confirmation (Optional): The presence of carboxylic acid groups on the surface can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR) or by performing a subsequent EDC/NHS coupling reaction with an amine-containing fluorescent dye.
Workflow for Sequential Dual-Molecule Conjugation
The linker is ideal for creating complex conjugates, such as connecting a small molecule drug to a targeting protein.
Caption: Sequential conjugation workflow using Chloro-PEG3-Acid.
Characterization of PEGylated Conjugates
Confirming the success of a conjugation reaction is a critical step. Several analytical techniques can be employed.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess increase in molecular weight and purity. | A band shift to a higher molecular weight for the PEGylated protein compared to the unconjugated protein.[2] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Confirm covalent attachment and determine the exact mass and degree of PEGylation. | A mass spectrum showing peaks corresponding to the protein plus one or more linker molecules.[18][19][20] |
| HPLC (SEC, IEX, RP) | Purify the conjugate and assess its homogeneity. | SEC can separate the conjugate from unreacted protein and excess linker based on size. IEX can separate based on charge changes upon conjugation.[2][20] |
| FTIR Spectroscopy | Confirm functional group changes (useful for surface modification). | Appearance of new peaks or disappearance of existing ones corresponding to the functional groups involved in the reaction. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | - Inactive reagents (hydrolyzed EDC/NHS or linker).- Suboptimal pH for the reaction.- Insufficient molar excess of the linker.- Steric hindrance at the conjugation site. | - Use fresh, anhydrous solvents and prepare EDC/NHS solutions immediately before use.- Verify and optimize the pH of the reaction buffer.- Increase the molar ratio of linker to substrate.- Consider a longer PEG linker to overcome steric issues.[21] |
| Protein Aggregation/Precipitation | - Protein instability in the chosen buffer or upon modification.- Use of excessive organic solvent (e.g., DMF/DMSO) for linker addition.- Cross-linking if the target molecule has multiple reactive sites. | - Perform a buffer screen to find optimal conditions for protein stability.- Add the linker solution dropwise to the protein solution with gentle stirring.- Reduce the molar excess of the linker to minimize multiple conjugations. |
| Low Purity of Final Product | - Inefficient quenching of the reaction.- Inadequate purification method. | - Ensure the quenching step is sufficient to deactivate all excess reactive linkers.- Employ orthogonal purification techniques (e.g., SEC followed by IEX) to separate the desired conjugate from byproducts and unreacted starting materials. |
References
- Hutanu D, Darie CC (2014) Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Mod Chem appl 2: 128.
- Forstenlehner, I.C., et al. (2014) A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 86 (pp. 826−34).
-
Gaberc-Porekar V, et al. (2008) From Synthesis to Characterization of Site-Selective PEGylated Proteins. Journal of Pharmaceutical Sciences, 97(11), 4561-4590. [Link]
-
Bailon P, et al. (2009) PEGylation of Proteins: A Structural Approach. BioPharm International. [Link]
-
Sokolenko S, et al. (2017) Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. J Mass Spectrom. [Link]
-
AxisPharm. (2024) PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm Blog. [Link]
- Aldrich, J. V., et al. (2006) Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
JenKem Technology. (2021) Activated PEGs for Thiol PEGylation. JenKem Technology. [Link]
-
Kumar, V. V., et al. (2014). A novel method for synthesizing PEGylated chitosan nanoparticles: strategy, preparation, and in vitro analysis. International journal of nanomedicine, 9, 2647. [Link]
-
Moghimi, S. M., et al. (2025). PEGylation technology: addressing concerns, moving forward. Drug Delivery, 32(1), 22-26. [Link]
-
Al-Hajaj, N., et al. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. Polymers, 11(12), 1969. [Link]
-
Jasperse, C. P. (n.d.). Reactions of Amines. Concordia College. [Link]
- Zalipsky, S., & Harris, J. M. (2002). Pegylation process.
-
Olivier, J. C., et al. (2002). Synthesis of pegylated immunonanoparticles. Pharmaceutical research, 19(8), 1137-1143. [Link]
-
Jevsevar, S., et al. (2010). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. European Journal of Applied Sciences, 10(1), 01-14. [Link]
-
Aldrich, J. V., & Hammer, R. P. (2002). METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. WIPO Patentscope. [Link]
-
ADC Review. (2019) What are PEG Linkers?. ADC Review / Journal of Antibody-drug Conjugates. [Link]
-
Taylor & Francis. (2023) Pegylation – Knowledge and References. Taylor & Francis Online. [Link]
-
Kaihatsu, K., et al. (2004). Bioconjugation Protocols. In Methods in molecular biology (Vol. 283, pp. 119-132). Humana Press. [Link]
- CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
-
Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Patsnap. [Link]
Sources
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- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
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- 9. benchchem.com [benchchem.com]
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- 19. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
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- 21. purepeg.com [purepeg.com]
Application of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid in PROTAC Design: A Technical Guide and Protocols
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to achieve this targeted destruction.[2] A PROTAC molecule consists of three distinct components: a "warhead" that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.
Upon simultaneous binding to the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex.[3] This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple POI molecules, allows for potent activity at substoichiometric concentrations.[2]
While the warhead and E3 ligase ligand dictate the "what" and "how" of degradation, the linker is the critical orchestrator of this process. It is far more than a passive spacer; its length, chemical composition, rigidity, and attachment points profoundly influence the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][5][] An optimized linker is essential for the formation of a stable and productive ternary complex, which is the cornerstone of efficient protein degradation.[2][7]
Featured Linker: 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
This technical guide focuses on the application of This compound , a versatile and advantageous linker for PROTAC synthesis.
Chemical Structure:
This molecule belongs to the polyethylene glycol (PEG) class of linkers, which are widely employed in PROTAC design for several key reasons.[5][8]
-
Enhanced Physicochemical Properties: The ethylene glycol repeats impart significant hydrophilicity. Incorporating this linker can improve the aqueous solubility and reduce the aggregation potential of often large, hydrophobic PROTAC molecules, which is critical for bioavailability and in vivo efficacy.[9][10][11]
-
Synthetic Versatility: This linker is uniquely bifunctional with two distinct reactive handles. The carboxylic acid group allows for standard and robust amide bond formation with an amine-functionalized warhead or E3 ligase ligand.[10] The terminal chloride on the chloroethoxy group serves as a reactive electrophile for nucleophilic substitution reactions (e.g., Williamson ether synthesis with a phenol), providing an alternative and orthogonal conjugation strategy.[12][13]
-
Conformational Flexibility: The flexible ether chain can provide the necessary conformational freedom to allow the warhead and E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[10][]
This guide provides a comprehensive framework for utilizing this linker, from synthetic protocols to a full cascade of biological evaluation assays.
Diagram: The PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, hijacking the ubiquitin-proteasome system to induce targeted protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
PART I: SYNTHETIC APPLICATION & PROTOCOLS
The dual reactivity of this compound allows for a modular and strategic assembly of the final PROTAC molecule. The following protocol details a representative synthesis using a generic kinase inhibitor (as the warhead) containing a phenolic hydroxyl group and an amine-functionalized pomalidomide derivative to recruit the CRBN E3 ligase.
Diagram: General Synthetic Workflow
Caption: Modular synthesis of a PROTAC using the bifunctional linker.
Protocol 1: Two-Step PROTAC Synthesis
Step 1A: Amide Coupling of Linker to E3 Ligase Ligand
This step couples the carboxylic acid of the linker with the amine handle on the E3 ligase ligand.
-
Materials:
-
Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide) (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture. Causality Note: HATU is a highly efficient and common coupling reagent that minimizes side reactions and racemization, ensuring a high yield of the desired amide bond.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the E3 Ligand-Linker intermediate. Characterize by ¹H NMR and HRMS.
-
Step 1B: Nucleophilic Substitution to Attach Warhead
This step forms an ether linkage between the chloroethoxy end of the intermediate and a phenolic hydroxyl on the warhead.
-
Materials:
-
E3 Ligand-Linker intermediate from Step 1A (1.0 eq)
-
Phenolic Warhead (e.g., Lapatinib analogue) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc), Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reverse-phase HPLC system for purification
-
-
Procedure:
-
Combine the E3 Ligand-Linker intermediate (1.0 eq), the phenolic warhead (1.2 eq), and anhydrous K₂CO₃ (3.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor progress by LC-MS. Causality Note: Heating is required to facilitate the Sₙ2 reaction (Williamson ether synthesis). K₂CO₃ is a mild base sufficient to deprotonate the phenol, creating the nucleophile, without causing decomposition of the sensitive E3 ligand moiety.
-
After cooling to room temperature, dilute the mixture with EtOAc and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC compound using reverse-phase preparative HPLC.
-
Confirm the structure and purity of the final product by ¹H NMR, HRMS, and analytical HPLC.
-
PART II: BIOLOGICAL EVALUATION & PROTOCOLS
Once synthesized and purified, the PROTAC's biological activity must be rigorously characterized. A systematic cascade of assays is required to validate its mechanism of action and determine its potency.
Diagram: Biological Evaluation Workflow
Caption: Recommended workflow for the biological characterization of a novel PROTAC.
Protocol 2: In-Cell Target Engagement (NanoBRET™ Assay)
This assay confirms that the PROTAC can simultaneously bind the POI and the E3 ligase within a live cell environment.[15][16]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures proximity between a NanoLuciferase (Nluc)-tagged protein (donor) and a fluorescently labeled tracer that binds the same protein (acceptor). A competitive displacement format is used where the PROTAC competes with the tracer, causing a decrease in the BRET signal. This is performed for both the POI and the E3 ligase.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding POI-Nluc fusion protein
-
Plasmid encoding CRBN-Nluc fusion protein
-
Fluorescent tracer for POI
-
Fluorescent tracer for CRBN (e.g., NanoBRET™ CRBN Ligand)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
-
Luminometer capable of reading two wavelengths simultaneously (e.g., 460nm and >600nm)
-
-
Procedure:
-
Transfection: Co-transfect HEK293 cells with the appropriate Nluc-fusion plasmid according to the manufacturer's protocol. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC compound in Opti-MEM.
-
Tracer Addition: Add the specific fluorescent tracer (at a pre-determined Kₑₓ concentration) to all wells.
-
PROTAC Addition: Add the serially diluted PROTAC to the appropriate wells. Include "no compound" and "no tracer" controls.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Substrate Addition & Reading: Add Nano-Glo® Live Cell Substrate. Read luminescence at 460nm (donor) and >600nm (acceptor) within 10 minutes.
-
Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the PROTAC concentration and fit to a four-parameter log-logistic curve to determine the IC₅₀ value. This demonstrates target engagement and provides an estimate of intracellular affinity.[17]
-
Protocol 3: Target Protein Degradation (Western Blot)
This is the definitive assay to measure the primary outcome of PROTAC action: the reduction in the level of the target protein.[10]
-
Materials:
-
Cancer cell line endogenously expressing the POI (e.g., a breast cancer line for a HER2-targeting PROTAC).
-
PROTAC compound and DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).[10]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST (3x).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x).
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with the loading control antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control. Plot the normalized protein level against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation percentage).
-
Protocol 4: Downstream Cellular Viability (CCK-8 Assay)
This assay assesses the functional consequence of degrading the POI, such as inhibiting the proliferation of cancer cells.[18]
-
Materials:
-
Target cancer cell line.
-
PROTAC compound.
-
96-well cell culture plates.
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based reagent.
-
Microplate reader (450 nm absorbance).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include vehicle control and "no cells" blank wells.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay Development: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against PROTAC concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Interpretation and Summary
The data from these assays provide a comprehensive profile of the PROTAC's performance. The results can be summarized for clear comparison across different PROTAC candidates.
| Parameter | Assay | Typical Units | Interpretation |
| POI IC₅₀ | NanoBRET | µM / nM | Intracellular binding affinity to the Protein of Interest. |
| CRBN IC₅₀ | NanoBRET | µM / nM | Intracellular binding affinity to the E3 Ligase. |
| DC₅₀ | Western Blot | nM | Potency of degradation; concentration for 50% target reduction. |
| Dₘₐₓ | Western Blot | % | Efficacy of degradation; maximal percentage of target reduction. |
| GI₅₀ | Cell Viability | µM / nM | Functional potency; concentration for 50% growth inhibition. |
Troubleshooting Insights:
-
Good Engagement (low IC₅₀), Poor Degradation (high DC₅₀): This common issue suggests that while the PROTAC binds its targets, it fails to form a stable or productive ternary complex. The linker length or geometry may be suboptimal.[5] Synthesizing analogues with different linker lengths is a logical next step.
-
Potent Degradation (low DC₅₀), Weak Cellular Effect (high GI₅₀): This could indicate that the cell line is not dependent on the target protein for survival, or that there are compensatory mechanisms at play. It validates the PROTAC's mechanism but may require re-evaluation of the target's role in the disease model.
Conclusion
This compound is a highly valuable building block in the PROTAC designer's toolkit. Its PEG-like structure offers advantages in solubility and permeability, while its distinct bifunctional handles—a carboxylic acid and a chloroethoxy group—provide synthetic flexibility for modular PROTAC assembly. By following a systematic workflow of synthesis and biological characterization, researchers can effectively leverage this linker to develop novel and potent protein degraders, accelerating the discovery of new therapeutics for a wide range of diseases.
References
- Vertex AI Search, based on Buckley, D. L., & Crews, C. M. (2014). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- Vertex AI Search, based on Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Discovery - the University of Dundee Research Portal.
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273-312. Available at: [Link]
-
MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. Retrieved from [Link]
-
Schön, F., & Gmaschitz, T. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 763262. Available at: [Link]
-
PubMed. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. Retrieved from [Link]
-
Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(12), 1155-1175. Available at: [Link]
-
Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Retrieved from [Link]
-
YouTube. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. DiscoverX. Retrieved from [Link]
-
ACS Publications. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). PROTAC Assays Service. MtoZ Biolabs. Retrieved from [Link]
-
Cell Chemical Biology. (2019). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Retrieved from [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. Retrieved from [Link]
-
ResearchGate. (2020). Fig. 3 Target engagement for PROTACs in cells. ResearchGate. Retrieved from [Link]
-
bioRxiv. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs. bioRxiv. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
ResearchGate. (2021). Effect on degradation of the target protein by the combination of inhibitor warheads and the ligands for recruiting the E3 ligases. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. Journal of Medicinal Chemistry, 60(5), 1787-1799. Available at: [Link]
-
bioRxiv. (2021). Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. Retrieved from [Link]
-
ResearchGate. (2021). A toolbox of functional peptide PROTACs. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. Retrieved from [Link]
-
National Institutes of Health. (2018). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 61(2), 512-528. Available at: [Link]
-
National Institutes of Health. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1113-1120. Available at: [Link]
-
National Institutes of Health. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications, 16, 12345. Available at: [Link]
-
WIPO Patentscope. (2002). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. WIPO. Retrieved from [Link]
-
Nature. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Nature Communications. Retrieved from [Link]
-
PubMed Central. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 111. Available at: [Link]
- Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
Sources
- 1. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. chempep.com [chempep.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. precisepeg.com [precisepeg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
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- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Degradation and PROTACs [promega.jp]
- 17. researchgate.net [researchgate.net]
- 18. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Bioconjugation Using 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of a Heterobifunctional PEG Linker
In the landscape of advanced biotherapeutics and diagnostics, the covalent linkage of molecules—bioconjugation—is a cornerstone technology. The choice of linker is paramount, dictating the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the final conjugate.[1][2][] 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid emerges as a highly versatile, heterobifunctional polyethylene glycol (PEG) linker. Its structure offers a strategic advantage: a terminal carboxylic acid for initial conjugation and a chloroethoxy group for a subsequent, targeted alkylation reaction.
The incorporation of a short, discrete PEG chain confers several well-documented benefits. This process, known as PEGylation, enhances the hydrophilicity of the conjugate, which can mitigate aggregation issues often seen with hydrophobic drugs or proteins.[1][2][4] Furthermore, the PEG moiety increases the hydrodynamic radius of the molecule, which can reduce renal clearance, thereby extending its circulation half-life, a critical attribute for many therapeutic proteins and antibody-drug conjugates (ADCs).[5][6] This guide provides a comprehensive overview of the chemistry, applications, and detailed protocols for the effective use of this linker in research and drug development.
Molecular Structure and Functional Attributes
This compound is characterized by a triethylene glycol spacer, flanked by a carboxylic acid and a chloroethyl ether. This dual functionality allows for a two-stage conjugation strategy, providing control over the assembly of complex biomolecular architectures.
-
Carboxylic Acid (-COOH): This functional group can be activated to react with primary amines (e.g., lysine residues or the N-terminus of proteins) to form stable amide bonds.[7] This is a common and well-established method in bioconjugation.
-
Chloroethoxy (-Cl): This group acts as a mild alkylating agent, capable of reacting with nucleophilic residues on a biomolecule, most notably the thiol group of cysteine.[8][9] This allows for a second, often more site-specific, conjugation step.
Caption: Two-part mechanism of bioconjugation.
Detailed Experimental Protocols
The following protocols are representative and should be optimized for the specific biomolecules and desired outcome.
Protocol 1: Two-Step Conjugation to an Antibody
This protocol describes the initial attachment of the linker to an antibody via its lysine residues, followed by conjugation of a thiol-containing molecule (e.g., a peptide or small molecule drug) to the chloro-functionalized antibody.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: MES Buffer (0.1 M, pH 6.0)
-
Conjugation Buffer: PBS (Phosphate-Buffered Saline, pH 7.4-8.0)
-
Quenching Buffer: Tris or Hydroxylamine (1 M, pH 8.5)
-
Thiol-containing molecule (e.g., Cysteine-terminated peptide)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
Step-by-Step Methodology:
Part A: Activation of the Linker and Conjugation to Antibody
-
Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 20 mg/mL in Activation Buffer) immediately before use. Dissolve the PEG-linker in DMSO or an appropriate organic solvent to a high concentration (e.g., 100 mM).
-
Antibody Preparation: Exchange the antibody into Conjugation Buffer (pH 7.4) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Activation and Conjugation:
-
To the antibody solution, add the PEG-linker to the desired molar excess (e.g., 10- to 50-fold molar excess over the antibody).
-
Immediately add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes to quench any unreacted NHS-ester.
-
Purification: Remove excess linker and reaction byproducts by SEC (e.g., a desalting column) or dialysis against PBS, pH 7.4. The product is the chloro-functionalized antibody.
Part B: Conjugation of Thiol-Molecule to Chloro-Functionalized Antibody
-
Reaction Setup: Adjust the pH of the purified chloro-functionalized antibody solution to 7.5-8.5 using a suitable buffer (e.g., borate or phosphate buffer).
-
Thiol Addition: Add the thiol-containing molecule to the antibody solution at a 5- to 20-fold molar excess. If the thiol molecule has disulfide bonds, it must be reduced first (e.g., with TCEP).
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 37°C. The reaction is slower than with maleimides, so longer incubation times are typically required. [10]Protect the reaction from light.
-
Final Purification: Purify the final antibody-drug conjugate using SEC or another suitable chromatography method (e.g., Ion Exchange or Hydrophobic Interaction Chromatography) to remove unreacted thiol-molecule and any aggregates.
Caption: General workflow for a two-step bioconjugation.
Purification and Characterization of Bioconjugates
Robust purification and characterization are critical to ensure the quality, safety, and efficacy of the final bioconjugate. [8]The PEGylation reaction often yields a heterogeneous mixture, making these steps essential. [8]
Purification Strategies
The choice of purification method depends on the physicochemical differences between the desired product and the impurities.
| Purification Technique | Principle | Application in this Workflow |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Excellent for removing small molecule impurities like excess linker, EDC/NHS byproducts, and unreacted thiol-molecules. Also useful for separating monomers from aggregates. [8] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | PEGylation can shield charged residues, altering the protein's isoelectric point. This change allows for the separation of unreacted protein from PEGylated species and species with different degrees of PEGylation. [7][8] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | The overall hydrophobicity of the bioconjugate can change upon conjugation, especially if the payload is hydrophobic. HIC is a powerful tool for separating conjugates with different drug-to-antibody ratios (DAR). |
Characterization Methods
A suite of analytical techniques should be employed to confirm the identity and purity of the conjugate.
| Characterization Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assesses molecular weight and purity. | A shift to a higher molecular weight for the PEGylated species compared to the unreacted protein. |
| UV-Vis Spectroscopy | Quantifies protein concentration and can help determine the degree of conjugation if the attached molecule has a distinct absorbance. | Used to calculate protein concentration (e.g., at 280 nm) and potentially the drug-to-antibody ratio (DAR). |
| Mass Spectrometry (MS) | Provides precise molecular weight information. | Confirms the covalent attachment of the linker and payload. Techniques like MALDI-TOF or ESI-MS can determine the degree of PEGylation and the distribution of different conjugate species. [10][11] |
| HPLC (SEC, IEX, HIC) | Assesses purity, aggregation, and charge heterogeneity. | Provides quantitative data on the percentage of monomer, aggregate, and different drug-load species. [12] |
References
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed. Available from: [Link]
-
Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG | ACS Omega - ACS Publications. Available from: [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC - NIH. Available from: [Link]
-
Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker - Research journals - PLOS. Available from: [Link]
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. Available from: [Link]
-
Protein PEGylation Process: An overview of chemistry - European Pharmaceutical Review. Available from: [Link]
-
Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F. Available from: [Link]
- WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents.
-
What does PEGylation Chemistry look like? - ADC Review. Available from: [Link]
-
Chemical Interactions of Polyethylene Glycols (PEGs) and Glycerol with Protein Functional Groups: Applications to Effects of PEG and Glycerol on Protein Processes - PubMed. Available from: [Link]
-
PEGylation – Successful Approach for Therapeutic Protein Conjugation | Walsh Medical Media. Available from: [Link]
- WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents.
-
Bioconjugation Protocols. Available from: [Link]
-
Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - ACS Publications. Available from: [Link]
-
Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed. Available from: [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. Available from: [Link]
-
Reaction of chlorine dioxide with amino acids and peptides: kinetics and mutagenicity studies - PubMed. Available from: [Link]
-
Linkers for ADCs - NJ Bio, Inc.. Available from: [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC - NIH. Available from: [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. Available from: [Link]
-
Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC - NIH. Available from: [Link]
Sources
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- 2. chempep.com [chempep.com]
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- 5. purepeg.com [purepeg.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
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- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
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- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid for surface modification of nanoparticles
Application Note & Protocol
Leveraging 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid for Advanced Nanoparticle Surface Modification
Audience: Researchers, scientists, and drug development professionals.
Abstract
The translation of nanoparticle-based technologies from benchtop to clinical application is critically dependent on precise control over the nanoparticle's surface chemistry. Unmodified nanoparticles are often subject to opsonization and rapid clearance by the mononuclear phagocyte system, limiting their therapeutic efficacy. This document provides a detailed guide to the application of this compound, a short-chain, heterobifunctional polyethylene glycol (PEG) linker, for the surface modification of nanoparticles. We elucidate the core mechanism of action, provide detailed, field-proven protocols for covalent attachment and subsequent functionalization, and outline essential characterization techniques. The unique architecture of this linker—featuring a terminal carboxylic acid for stable nanoparticle conjugation and a terminal chloro group for subsequent bio-orthogonal reactions—offers a robust platform for developing next-generation drug delivery vehicles, diagnostic agents, and targeted therapeutics.
Introduction: The Critical Role of Surface Engineering
Nanoparticles hold immense promise in biomedicine due to their unique physicochemical properties.[1] However, their high surface-area-to-volume ratio makes them susceptible to non-specific protein adsorption in biological environments, leading to aggregation and rapid immune clearance, thereby preventing them from reaching their intended target.[2][3] Surface modification with polyethylene glycol (PEG), or PEGylation, is the gold-standard strategy to overcome these hurdles.[1][2] A PEG coating creates a hydrophilic shield that sterically hinders protein binding, reduces uptake by the immune system, and prolongs systemic circulation time.[1][2][4]
While traditional PEGylation enhances stability, advanced applications require multi-functionality. This is where heterobifunctional linkers like This compound offer a significant advantage. This molecule provides a trifecta of benefits:
-
A Stable Anchor: The terminal carboxylic acid group allows for robust covalent attachment to nanoparticle surfaces, typically via amide bond formation.
-
A Hydrophilic Spacer: The ethylene glycol backbone imparts the "stealth" characteristics of PEG, improving biocompatibility and circulation half-life.[4]
-
A Reactive Handle: The terminal chloro group serves as a versatile site for the subsequent, controlled attachment of targeting ligands, imaging agents, or therapeutic payloads through nucleophilic substitution.
This guide details the strategic application of this linker to create stable, long-circulating, and functionalizable nanoparticles.
Physicochemical Properties of the Linker
Understanding the linker's properties is foundational to designing effective conjugation strategies.
| Property | Value | Reference(s) |
| Full Chemical Name | This compound | |
| Common Acronym | Cl-PEG3-Acid | |
| Molecular Formula | C₈H₁₅ClO₅ | Derived from[5] |
| Molecular Weight | 226.65 g/mol | Derived from[5] |
| CAS Number | 396106-50-6 | [5] |
| Structure | Cl-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂COOH | |
| Reactive Group 1 | Carboxylic Acid (-COOH) | For nanoparticle conjugation |
| Reactive Group 2 | Chloro (-Cl) | For subsequent functionalization |
Core Mechanism: A Two-Stage Functionalization Strategy
The utility of this linker lies in a logical, stepwise workflow that ensures high conjugation efficiency and preserves the functionality of attached biomolecules. The process involves an initial attachment of the linker to the nanoparticle, followed by the conjugation of a second molecule of interest to the linker's distal end.
Workflow Overview
Caption: Post-modification conjugation workflow.
Step-by-Step Procedure
-
Resuspend the purified chloro-terminated nanoparticles (NP-PEG-Cl) in a slightly basic buffer, such as PBS adjusted to pH 8.0.
-
Dissolve the amine-containing targeting ligand in the same buffer.
-
Add the targeting ligand to the nanoparticle suspension at a 10-50 fold molar excess relative to the estimated number of chloro groups on the nanoparticle surface.
-
Incubate the reaction for 12-24 hours at 37°C with gentle mixing.
-
Purify the final functionalized nanoparticles using dialysis or centrifugation as described in Section 4.2, Step 4, to remove the unreacted targeting ligand.
-
Expertise & Experience: The nucleophilic substitution of the chloride by an amine is slower than the EDC/NHS reaction. Therefore, a higher pH (to deprotonate the amine), elevated temperature, and longer reaction time are employed to drive the reaction to completion.
Characterization of Modified Nanoparticles
Thorough characterization at each stage is essential to validate the success of the surface modification. [6]
| Technique | Parameter Measured | Expected Outcome After Modification | Reference(s) |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Z-average) & Polydispersity Index (PDI) | An increase in hydrodynamic diameter due to the PEG layer. PDI should remain low (<0.2) indicating no aggregation. | [7][8] |
| Zeta Potential Analysis | Surface Charge | A shift in zeta potential. For an initially positive NP-NH₂, the value will become less positive or slightly negative after conjugation of the acidic linker. | [6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Appearance of new characteristic peaks, such as C-O-C ether stretches (~1100 cm⁻¹) from the PEG backbone and amide bond peaks (~1650 cm⁻¹). | [8][9] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Surface Composition | Detection of a Chlorine (Cl 2p) signal after the first modification, which should decrease or disappear after the second conjugation step. |
| Transmission Electron Microscopy (TEM) | Morphology and Core Size | Core size and shape should remain unchanged. A faint halo may be visible around the particles, representing the PEG layer. | [6][8]|
Applications and Future Perspectives
Nanoparticles functionalized using this robust, two-stage method are well-suited for a variety of advanced biomedical applications:
-
Targeted Drug Delivery: The terminal chloro group can be used to attach antibodies, peptides (e.g., RGD), or aptamers that recognize receptors overexpressed on cancer cells, enhancing drug accumulation at the tumor site. [3][7]* Advanced Imaging: Conjugation of fluorescent dyes or MRI contrast agents enables in vivo tracking and diagnostics. [10][11]* Multi-modal Therapeutics (Theranostics): The platform allows for the simultaneous attachment of both a therapeutic agent and a diagnostic molecule, creating a single vehicle for both treatment and monitoring.
The simplicity and versatility of the this compound linker provide a powerful tool for researchers to design and develop highly sophisticated and effective nanoparticle systems.
References
-
WIPO Patentscope. (2002). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. [Link]
- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Dhar, S., et al. (2008). Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery. Nanomedicine: Nanotechnology, Biology and Medicine. [Link]
-
ResearchGate. (n.d.). Nanoparticles: Characters, applications, and synthesis by endophytes. [Link]
-
Ruiz, A., et al. (2013). Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents. Journal of Nanobiotechnology. [Link]
-
Suk, J. S., et al. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews. [Link]
-
MDPI. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs. [Link]
- Google Patents. (n.d.). WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
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Yallapu, M. M., et al. (2011). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Pharmaceutical Research. [Link]
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Ruiz, A., et al. (2013). Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents. Journal of Nanobiotechnology. [Link]
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MDPI. (2023). Synthesis and Characterization of Nanomaterials for Application in Cost-Effective Electrochemical Devices. [Link]
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ResearchGate. (2020). The Role of Nanoparticle PEGylation in Drug Delivery. [Link]
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Ait Bachir, Z., et al. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. International Journal of Nanomedicine. [Link]
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Modena, M. M., et al. (2019). Nanoparticle Characterization: What to Measure?. Advanced Materials. [Link]
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Yallapu, M. M., et al. (2010). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Pharmaceutical Research. [Link]
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Experimental procedure for oligonucleotide modification with 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
Application Notes and Protocols
Topic: Experimental Procedure for Oligonucleotide Modification with 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Oligonucleotides to New Functionalities
Synthetic oligonucleotides are foundational tools in modern molecular biology, diagnostics, and therapeutics.[1][2] Their utility, however, is often magnified through chemical modification, which can enhance stability, modulate hybridization properties, or introduce novel functionalities for conjugation and delivery.[2][3] The modification of an oligonucleotide with a bifunctional linker like this compound offers a compelling strategy for creating advanced nucleic acid constructs.
This molecule, a short polyethylene glycol (PEG) derivative, provides two key features:
-
A terminal carboxylic acid that serves as a handle for stable covalent attachment to the oligonucleotide.
-
A terminal 2-chloroethoxy group , a latent alkylating agent, which can be used for subsequent reactions or to impart specific chemical properties to the conjugate.[4][5]
PEGylation, or the attachment of PEG chains, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biomolecules, including oligonucleotides.[][7][8] Benefits include increased solubility, protection from enzymatic degradation, and a longer circulation half-life.[][7][9] This guide provides a comprehensive, field-tested protocol for the successful conjugation of this linker to an amine-modified oligonucleotide, followed by rigorous purification and characterization.
Principle of the Method: A Two-Stage Conjugation Strategy
The most robust and specific method for attaching a carboxylic acid-containing molecule to an oligonucleotide is through the formation of a stable amide bond.[10][11] This process avoids potential side reactions that could occur if targeting the chloroethoxy group directly. The strategy involves two primary stages:
-
Activation of the Carboxylic Acid: The carboxylic acid on the PEG linker is first converted into a more reactive intermediate. A highly efficient and common method is the formation of an N-hydroxysuccinimide (NHS) ester.[12][13][14] This is typically achieved using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).
-
Conjugation to Amine-Modified Oligonucleotide: The NHS-activated linker is then reacted with an oligonucleotide that has been synthesized to contain a primary amine.[11][15] This amine is typically introduced at the 5' or 3' terminus using a commercially available amino-modifier phosphoramidite during solid-phase synthesis.[16][17] The nucleophilic primary amine attacks the NHS ester, forming a stable amide linkage and releasing NHS as a byproduct.[10] The reaction is highly selective for primary amines and proceeds efficiently in aqueous-organic mixtures at a slightly alkaline pH.[14]
Caption: Reaction scheme for the two-stage oligonucleotide conjugation.
Materials and Reagents
| Category | Item | Supplier | Notes |
| Oligonucleotide | 5'-Amino-Modifier C6 Oligonucleotide (or other amine linker), HPLC Purified | Various | Start with a high-purity, desalted oligonucleotide. |
| Linker & Reagents | This compound | Sigma-Aldrich, etc. | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich, etc. | Store desiccated at -20°C. Use fresh. | |
| N-hydroxysuccinimide (NHS) | Sigma-Aldrich, etc. | Store desiccated at room temperature. | |
| Solvents & Buffers | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Various | Use high-quality, anhydrous grade to prevent NHS ester hydrolysis.[14] |
| Sodium Bicarbonate (NaHCO₃) Buffer, 0.1 M, pH 8.3-8.5 | In-house prep | Reaction buffer for conjugation. The optimal pH for the NHS ester reaction is 8.3-8.5.[14] | |
| Nuclease-free Water | Various | For all aqueous solutions. | |
| Purification | Reversed-Phase HPLC Column (e.g., C18) | Waters, Agilent, etc. | Suitable for oligonucleotide purification. |
| Acetonitrile (ACN), HPLC Grade | Various | Mobile phase component. | |
| Triethylammonium Acetate (TEAA) Buffer, 1.0 M Stock | Various | Common ion-pairing agent for oligonucleotide HPLC. | |
| Equipment | Analytical Balance, pH meter, Magnetic Stirrer | Standard Lab | |
| High-Performance Liquid Chromatography (HPLC) System | Various | With UV detector. | |
| Mass Spectrometer (MALDI-TOF or LC-MS) | Various | For product characterization. | |
| Centrifugal Vacuum Concentrator (e.g., SpeedVac) | Standard Lab | For solvent removal. | |
| Microcentrifuge, Pipettes, Nuclease-free Tubes | Standard Lab |
Experimental Protocols
Phase 1: Preparation of the NHS-Activated Linker
Causality: This step converts the chemically stable carboxylic acid into a highly reactive NHS ester, primed to react efficiently with the primary amine on the oligonucleotide. Using a molar excess of the linker and activation reagents ensures high conversion. This reaction must be performed in an anhydrous organic solvent to prevent premature hydrolysis of the EDC and the resulting NHS ester.[14]
-
Reagent Preparation : In a dry microcentrifuge tube, dissolve 10 µmol of this compound in 100 µL of anhydrous DMF.
-
Activation : Add 1.2 equivalents (12 µmol) of NHS and 1.2 equivalents (12 µmol) of EDC to the solution.
-
Incubation : Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light and moisture. The solution containing the activated NHS-ester linker is now ready for direct use in the conjugation reaction.
Phase 2: Conjugation to Amine-Modified Oligonucleotide
Causality: The reaction pH is critical; a slightly alkaline environment (pH 8.3-8.5) deprotonates the primary amine, enhancing its nucleophilicity, while minimizing the competing hydrolysis of the NHS ester.[14] A molar excess of the activated linker is used to drive the reaction to completion, ensuring that the majority of the amine-modified oligonucleotides are conjugated.
-
Oligonucleotide Preparation : Dissolve 0.2 µmol of the 5'-amine-modified oligonucleotide in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Initiate Conjugation : Add the 100 µL DMF solution containing the freshly prepared NHS-activated linker (a 50-fold molar excess) to the oligonucleotide solution.
-
Reaction Incubation : Vortex the mixture gently and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
Phase 3: Purification by Reversed-Phase HPLC
Causality: Purification is essential to remove unreacted linker, NHS, EDC byproducts, and any unconjugated oligonucleotide.[18][19] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice as it effectively separates molecules based on hydrophobicity.[20][21] The successfully conjugated oligonucleotide is significantly more hydrophobic than its unconjugated precursor due to the addition of the PEG linker, resulting in a longer retention time on the C18 column.[18][22]
-
Sample Quenching (Optional) : Before purification, the reaction can be quenched by desalting (e.g., using a Glen Gel-Pak™ or equivalent size-exclusion column) to remove the majority of small-molecule reagents.[10] This can improve the quality of the subsequent HPLC separation.
-
HPLC Setup :
-
Column : C18 reversed-phase column.
-
Mobile Phase A : 50 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B : 100% Acetonitrile (ACN).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 260 nm.
-
-
Gradient Elution : Inject the reaction mixture onto the column. Elute with a linear gradient of Mobile Phase B (e.g., 5% to 50% ACN over 30 minutes).
-
Fraction Collection : Collect the peaks as they elute. The desired product peak should have a longer retention time than the unconjugated amine-modified oligonucleotide peak.
-
Desalting and Lyophilization : Pool the fractions containing the pure product. Remove the acetonitrile and volatile TEAA buffer using a centrifugal vacuum concentrator. The final product is a purified, lyophilized powder.
Phase 4: Characterization and Quality Control
Causality: A self-validating protocol requires confirmation of both product identity and purity. Mass spectrometry provides definitive evidence of a successful conjugation by confirming the expected molecular weight of the final product.[1][23][24] Analytical HPLC confirms the purity of the collected fraction.[22]
-
Mass Spectrometry :
-
Dissolve a small amount of the lyophilized product in nuclease-free water.
-
Analyze using MALDI-TOF or LC-ESI-MS.
-
Expected Result : The observed mass should correspond to the calculated mass of the starting oligonucleotide plus the mass of the linker minus the mass of water (due to amide bond formation).
Component Formula Mass (Da) Starting Oligonucleotide Varies Mass_Oligo Linker Moiety Added -CO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-Cl 224.68 Expected Final Mass Mass_Oligo + 224.68 -
-
Analytical HPLC :
-
Inject an aliquot of the purified product onto the same HPLC system used for purification.
-
Expected Result : A single major peak should be observed, indicating high purity (>90%).
-
Overall Experimental Workflow
Caption: High-level workflow for oligonucleotide modification and analysis.
Applications and Further Considerations
The resulting oligonucleotide conjugate is a valuable intermediate for numerous applications in drug development and research:
-
Therapeutic Development : The PEG linker can enhance the in vivo stability and pharmacokinetic profile of antisense oligonucleotides or siRNAs.[][7][8]
-
Advanced Conjugation : The terminal 2-chloroethyl group is an alkylating agent that can be used for secondary conjugation to nucleophilic groups (e.g., thiols) on other molecules, such as proteins or cell-penetrating peptides, under specific conditions.[4][5][25]
-
Diagnostic Probes : The linker can serve as a spacer arm to attach reporter molecules without interfering with oligonucleotide hybridization.
Researchers should note that the chloroethoxy group is reactive and may be sensitive to prolonged exposure to strong nucleophiles or harsh deprotection conditions if this modification strategy were to be adapted for on-support synthesis. The post-synthetic solution-phase approach described here provides a controlled and reliable method for producing these valuable constructs.
References
- Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC. (n.d.). NIH.
- Oligonucleotide Purification Methods for Your Research. (n.d.). Thermo Fisher Scientific.
- Amine-Based Conjugation. (n.d.). Creative Biogene.
- PAGE & HPLC Oligo Purification Services. (n.d.). Integrated DNA Technologies.
- PEG Conjugated Oligonucleotide. (n.d.). BOC Sciences.
- Oligonucleotide purification techniques. (n.d.). Oligofastx.
- Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.
- Oligonucleotide Purification Guidelines. (n.d.). Sigma-Aldrich.
- Oligo modification—Post-synthesis conjugation. (2023). Integrated DNA Technologies.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
- Oligonucleotide Purification. (n.d.). Phenomenex.
- LC-MS Analysis of Synthetic Oligonucleotides. (n.d.). Waters Corporation.
- Technical Brief - Labelling Carboxy-Modifiers with Multiple Reporter Molecules. (n.d.). Glen Research.
- Winkler, J. (2015). Therapeutic oligonucleotides with polyethylene glycol modifications. Future Medicinal Chemistry.
- Monn, S. T. M., Tromp, J. M., & Schürch, S. (2005). Mass Spectrometry of Oligonucleotides. CHIMIA International Journal for Chemistry.
- Oligo Mass Spectrometry Characterization Service. (n.d.). Mtoz Biolabs.
- Winkler, J. (2015). Therapeutic oligonucleotides with polyethylene glycol modifications. PubMed.
- Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements. (n.d.). Semantic Scholar.
- Jaschke, A., et al. (1994). Synthesis and properties of oligodeoxyribonucleotide-polyethylene glycol conjugates. Nucleic Acids Research.
- PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. (n.d.). Semantic Scholar.
- Vlassov, V. V., et al. (1990). Sequence-specific alkylation of dsDNA with derivatives of pyrimidine oligonucleotides conjugated to 2-chloroethylamine groups. PubMed.
- Designing Oligo With Multiple Modifications. (n.d.). ELLA Biotech.
- Boutorine, A. S., et al. (1992). Interaction of cholesterol-conjugated alkylating oligonucleotide derivatives with cellular biopolymers. PubMed.
- Troubleshooting the Synthesis of Modified Oligonucleotides. (n.d.). TriLink BioTechnologies.
- Pourceau, L., & Gissot, A. (2019). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules.
- Chemical modification. (n.d.). biomers.net.
- Pyshnyi, D. V., et al. (2000). [Interaction of derivatives of short oligonucleotides with nucleic acids. I. Effect of various types of effectors on alkylation of DNA-targets]. PubMed.
- Guidebook for the Synthesis of Oligonucleotides. (n.d.). Chemie Brunschwig.
- Watts, J. K., & Corey, D. R. (2012). Designing Chemically Modified Oligonucleotides for Targeted Gene Silencing. Journal of Medicinal Chemistry.
- Modification of Oligonucleotides - An Update. (n.d.). Glen Research.
- Dowdy, S. F. (2017). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research.
- Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination - PMC. (2024). NIH.
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- 5. Interaction of cholesterol-conjugated alkylating oligonucleotide derivatives with cellular biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Role of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid in the Synthesis of Cetirizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the application of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid and its derivatives in the synthesis of Cetirizine, a potent second-generation antihistamine.[1][2] We will explore the mechanistic underpinnings of the key alkylation reaction, present a comprehensive, step-by-step protocol for the synthesis and purification of Cetirizine dihydrochloride, and discuss critical process parameters and analytical quality control measures. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively and efficiently utilize this crucial starting material in the synthesis of Cetirizine.
Introduction to Cetirizine and its Synthesis
Cetirizine is a highly selective peripheral H1 receptor antagonist widely used in the treatment of allergic rhinitis, chronic urticaria, and other allergic conditions.[1][2] Unlike first-generation antihistamines, Cetirizine exhibits minimal sedative effects due to its limited ability to cross the blood-brain barrier.[1] The core structure of Cetirizine features a piperazine ring linked to a diphenylmethyl group and an ethoxyacetic acid moiety. The synthesis of Cetirizine can be achieved through various synthetic routes, with a common and efficient method involving the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine.[1][3]
The Significance of this compound and its Analogs
The ethoxyacetic acid side chain is a critical pharmacophore of the Cetirizine molecule. The introduction of this moiety is typically accomplished using a reactive intermediate derived from its corresponding chloro- or halo-substituted precursor. While various reagents can be used, this guide focuses on the application of this compound and its more direct precursor, 2-(2-chloroethoxy)acetic acid, as key building blocks in Cetirizine synthesis.[4] These bifunctional molecules possess both a reactive halide for the alkylation of the piperazine nitrogen and a carboxylic acid group (or a precursor that can be hydrolyzed to it) essential for the final drug substance.[4]
Chemical Properties and Reactivity
Understanding the chemical properties of the starting materials is paramount for successful synthesis.
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
| This compound | C8H15ClO5 | 226.65 g/mol | Carboxylic acid, Ether, Alkyl chloride |
| 1-[(4-chlorophenyl)phenylmethyl]piperazine | C17H19ClN2 | 286.81 g/mol | Secondary amine (piperazine), Alkyl chloride |
The key reaction in the synthesis of Cetirizine is the nucleophilic substitution (SN2) reaction between the secondary amine of 1-[(4-chlorophenyl)phenylmethyl]piperazine and the alkyl chloride of the acetic acid derivative. The piperazine nitrogen acts as the nucleophile, attacking the electrophilic carbon attached to the chlorine atom.
Synthetic Pathway and Mechanism
The synthesis of Cetirizine dihydrochloride from 1-[(4-chlorophenyl)phenylmethyl]piperazine and a chloroethoxyacetic acid derivative can be conceptually broken down into two main stages: N-alkylation and salt formation.
Caption: Synthetic pathway for Cetirizine Dihydrochloride.
Causality in Experimental Choices
-
Base: A base, such as sodium carbonate, is crucial to neutralize the hydrochloric acid formed as a byproduct of the alkylation reaction.[3][5] This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Solvent: A high-boiling point, non-polar solvent like toluene is often used to facilitate the reaction at elevated temperatures, which increases the reaction rate.[5]
-
Phase Transfer Catalyst (Optional): In some protocols, a phase transfer catalyst can be employed to enhance the reaction rate between the aqueous and organic phases.
-
Salt Formation: The final step involves the conversion of the Cetirizine free base, which is often an oil, into its more stable and water-soluble dihydrochloride salt by treatment with hydrochloric acid.[5][6]
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of Cetirizine dihydrochloride. Safety Precaution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 1-[(4-chlorophenyl)phenylmethyl]piperazine | 303-26-4 | 286.81 |
| 2-(2-Chloroethoxy)acetic acid | 14541-83-8 | 138.54 |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 |
| Toluene | 108-88-3 | 92.14 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 |
| Acetone | 67-64-1 | 58.08 |
| Isopropanol | 67-63-0 | 60.10 |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 |
| Brine (saturated NaCl solution) | N/A | N/A |
Step-by-Step Methodology
Step 1: N-Alkylation to form Cetirizine Free Base
-
To a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 equivalent) and sodium carbonate (2.5 equivalents) in toluene (10 volumes), heat the mixture to 80-85°C.[5]
-
In a separate vessel, prepare an aqueous solution of sodium 2-(2-chloroethoxy)acetate by dissolving 2-(2-chloroethoxy)acetic acid (1.2 equivalents) in water and neutralizing with sodium hydroxide (1.2 equivalents).[5]
-
Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours, maintaining the temperature at 80-85°C.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate the organic layer under reduced pressure to obtain crude Cetirizine as an oil.[5]
Caption: Experimental workflow for the synthesis of Cetirizine.
Step 2: Salt Formation to Cetirizine Dihydrochloride
-
Dissolve the crude Cetirizine (1.0 equivalent) in acetone (10 volumes).[5]
-
Cool the solution to 0-5°C in an ice bath.[5]
-
Slowly add a solution of hydrochloric acid in isopropanol (5-6 N, 2.2 equivalents) dropwise, maintaining the temperature below 10°C. A white precipitate will form.[5]
-
Stir the slurry at 0-5°C for 2-4 hours.[5]
-
Filter the solid product and wash with cold acetone.[5]
-
Dry the product under vacuum at 40-45°C to a constant weight to yield Cetirizine dihydrochloride as a white solid.[5][6]
Analytical Quality Control
Ensuring the purity and identity of the synthesized Cetirizine dihydrochloride is critical.
| Analytical Technique | Purpose | Typical Results |
| HPLC | Purity assessment and impurity profiling. | Purity >99.5%. Impurity levels should meet pharmacopeial standards. |
| ¹H NMR | Structural confirmation. | The spectrum should be consistent with the structure of Cetirizine dihydrochloride. |
| Mass Spectrometry | Molecular weight confirmation. | The observed mass should correspond to the calculated mass of the Cetirizine molecule. |
| Melting Point | Identity and purity check. | 224-226 °C.[6] |
The United States Pharmacopeia (USP) provides detailed monographs for the analysis of organic impurities in Cetirizine hydrochloride, which should be consulted for comprehensive quality control procedures.[7]
Troubleshooting and Field-Proven Insights
-
Low Yield in Alkylation: Incomplete reaction can be due to insufficient heating, inadequate mixing, or deactivation of the nucleophile. Ensure the reaction temperature is maintained and the base is present in sufficient excess. The quality of the 2-(2-chloroethoxy)acetic acid derivative is also critical; it should be free of impurities that could interfere with the reaction.
-
Formation of Impurities: Side reactions can lead to the formation of impurities. One common impurity is the N-oxide of Cetirizine, which can form via oxidation.[8][9] Minimizing exposure to oxidizing agents and controlling reaction conditions can mitigate this.
-
Difficulty in Crystallization: If the Cetirizine dihydrochloride does not precipitate readily, it may be due to the presence of impurities or an incorrect solvent system. Seeding with a small crystal of pure product can induce crystallization.
Conclusion
The synthesis of Cetirizine via the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with a 2-(2-chloroethoxy)acetic acid derivative is a robust and widely used method. By understanding the underlying chemical principles, carefully controlling reaction parameters, and implementing rigorous analytical quality control, researchers and drug development professionals can consistently produce high-purity Cetirizine dihydrochloride. This guide provides a solid foundation for the successful application of this synthetic route.
References
-
ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. Retrieved from [Link]
-
Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]
-
Pharmapproach. (2020, October 22). CETIRIZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
ACS Publications. (n.d.). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Retrieved from [Link]
-
Justia Patents. (1999, January 20). Methods for the manufacture of cetirizine. Retrieved from [Link]
- Google Patents. (2014, January 8). CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.
- Google Patents. (n.d.). CN102321047A - Preparation method of cetirizine hydrochloride.
-
Waters. (n.d.). Modernization of a HILIC USP Impurity Method for Cetirizine Hydrochloride Tablets. Retrieved from [Link]
-
Shimadzu. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. Retrieved from [Link]
-
European Patent Office. (2009, January 28). Process for obtaining Cetirizine dihydrochloride - EP 2019096 A1. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Retrieved from [Link]
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Application Note: Strategies and Protocols for the Amide Coupling of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of a Heterobifunctional PEG Linker
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid is a valuable heterobifunctional linker molecule widely employed in pharmaceutical research and drug development.[1][2] Its structure incorporates a short polyethylene glycol (PEG) chain, which enhances solubility and can improve the pharmacokinetic properties of conjugated molecules.[3] The molecule's true utility lies in its two distinct reactive handles: a terminal carboxylic acid and a chloroethoxy group. The carboxylic acid is readily activated for covalent conjugation to primary and secondary amines, forming a stable amide bond. This makes it an ideal tool for linking molecules to proteins, peptides, or other amine-containing compounds of interest. This application note provides a detailed guide to the reaction conditions and protocols for the efficient coupling of this PEGylating agent to amine nucleophiles.
The Chemical Principle: Activating the Carboxyl Group for Amidation
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient. The acidic proton of the carboxylic acid and the basic amine readily undergo a non-productive acid-base reaction to form a stable carboxylate-ammonium salt, which resists further reaction.[4]
To overcome this thermodynamic barrier, the carboxylic acid must be converted into a more electrophilic, "activated" intermediate. This is achieved using a variety of coupling reagents that transform the carboxyl's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[4][5][6] The choice of coupling reagent, solvent, and base is critical and depends on the substrate's stability, steric hindrance, and the desired reaction scale.
Core Experimental Workflow
The overall process for coupling this compound to an amine follows a logical sequence. The specific reagents and conditions will vary, but the workflow remains consistent.
Caption: General workflow for amide coupling.
Method 1: EDC/Sulfo-NHS Coupling - The Aqueous Standard
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is among the most common coupling reagents.[7] Its utility is significantly enhanced when used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8]
Mechanism of Action: The reaction proceeds in two distinct steps. First, EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[8][9] NHS or Sulfo-NHS is added to react with the O-acylisourea, converting it into a more stable, amine-reactive NHS-ester.[10][11] This semi-stable intermediate can then react efficiently with a primary amine to form the desired amide bond, regenerating the succinimide as a byproduct.[11] This two-step process minimizes unwanted side reactions, such as polymerization when coupling molecules that contain both amines and carboxyls.[10]
Caption: EDC/NHS coupling reaction mechanism.
Protocol: Two-Step EDC/Sulfo-NHS Coupling
This protocol is ideal for reactions in aqueous-compatible buffers, common in bioconjugation.
-
Reagent Preparation:
-
Activation Buffer: Prepare 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.7-6.0. Do not use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate).[8]
-
Coupling Buffer: Prepare a non-amine buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Dissolve this compound in Activation Buffer.
-
Dissolve the amine substrate in Coupling Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer or water immediately before use, as EDC is susceptible to hydrolysis.[10]
-
-
Activation Step:
-
To the solution of the carboxylic acid, add a 2- to 10-fold molar excess of both EDC and Sulfo-NHS.
-
Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.[10]
-
-
Coupling Step:
-
Add the activated carboxylic acid solution to the amine substrate solution. Alternatively, if the amine is stable at lower pH, it can be added directly to the activation mixture after adjusting the pH to 7.2-7.5.[9]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Workup and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS-ester.[9]
-
Purify the PEGylated product. For large biomolecules, size exclusion chromatography (SEC) or dialysis are effective for removing small molecule reagents and byproducts.[12][13] For smaller amine substrates, preparative HPLC or silica gel chromatography may be necessary.
-
Method 2: HATU Coupling - The High-Efficiency Standard
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent renowned for rapid reaction times and low rates of racemization, making it a gold standard for difficult couplings.[5][14]
Mechanism of Action: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[15] The resulting carboxylate attacks HATU to form a highly reactive O-Azabenzotriazole (OAt) active ester.[14][15] This activated ester is then rapidly attacked by the amine nucleophile to yield the amide product. The HOAt byproduct is released, and the base neutralizes the protonated amine.
Caption: HATU coupling reaction mechanism.
Protocol: HATU-Mediated Coupling
This protocol is suited for organic solvents and is effective for a wide range of amines, including sterically hindered or electron-deficient substrates.[16]
-
Reagent Preparation:
-
Reaction Execution:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a non-nucleophilic base, typically DIPEA (2.0 - 3.0 eq), to the mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution to remove unreacted acid and HOAt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method 3: T3P® Coupling - The "Green" Alternative
Propylphosphonic anhydride (T3P®) is a cyclic anhydride that has gained prominence as a green and efficient coupling reagent.[18][19][20] Its primary advantage is that its byproducts are phosphonic acids, which are highly water-soluble and easily removed during an aqueous workup, simplifying purification.[21][22]
Mechanism of Action: The reaction requires a base to first deprotonate the carboxylic acid. The resulting carboxylate attacks one of the electrophilic phosphorus atoms of the T3P trimer, forming a mixed anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing water-soluble phosphonic acid byproducts.[22]
Caption: T3P® coupling reaction mechanism.
Protocol: T3P®-Mediated Coupling
This protocol is valued for its operational simplicity and straightforward purification. T3P® is often supplied as a 50% solution in a solvent like ethyl acetate or DMF.[21]
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and the amine substrate (1.0 - 1.2 eq) in a suitable aprotic solvent (e.g., ethyl acetate, THF, acetonitrile).
-
Add a suitable base, such as triethylamine (TEA) or DIPEA (2.0 - 3.0 eq).
-
-
Reaction Execution:
-
Cool the mixture to 0°C.
-
Slowly add the T3P® solution (typically 1.2 - 1.5 eq based on the monomer) to the reaction mixture. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
If using a water-immiscible solvent like ethyl acetate, transfer the mixture to a separatory funnel. The organic layer will contain the product, while the water-soluble phosphonic acid byproducts will partition into the aqueous layer.[21]
-
Wash the organic layer several times with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Further purification can be achieved via flash column chromatography if necessary.
-
Comparative Summary of Coupling Conditions
| Parameter | EDC/Sulfo-NHS | HATU | T3P® |
| Activation Principle | Carbodiimide / NHS Ester | Uronium / OAt Ester | Phosphonic Anhydride |
| Typical Solvents | Aqueous Buffers (MES, PBS), DMF | Anhydrous DMF, NMP, DCM | Ethyl Acetate, THF, Acetonitrile[23] |
| Required Base | None for activation; pH control | Non-nucleophilic (e.g., DIPEA) | Tertiary Amine (e.g., TEA, DIPEA) |
| Stoichiometry (Reagent) | 1.1 - 10 eq | 1.1 - 1.5 eq | 1.2 - 1.5 eq |
| Reaction Time | 2 - 16 hours | 1 - 4 hours | 1 - 12 hours |
| Key Advantages | Excellent for bioconjugation in water | High efficiency, low racemization, fast | "Green" reagent, easy workup |
| Key Considerations | EDC hydrolysis, potential side reactions | Higher cost, requires inert atmosphere | Can be exothermic |
| Byproduct Removal | Chromatography / Dialysis | Aqueous wash, chromatography | Simple aqueous wash[21][22] |
Purification and Characterization of the Final Product
Purification is a critical step to ensure the final conjugate is free of unreacted starting materials, coupling reagents, and byproducts. The choice of technique depends heavily on the properties of the amine substrate.
-
Size Exclusion Chromatography (SEC): This is the method of choice for purifying PEGylated proteins or other large biomolecules. It effectively separates the larger conjugate from smaller unreacted PEG linkers and reagents.[13]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. The covalent attachment of the PEG linker can shield surface charges on a protein, altering its isoelectric point and allowing for separation from the unmodified protein.[3][][25]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying conjugates of small molecules and peptides.
-
Flash Column Chromatography: The standard method for purifying small-molecule conjugates synthesized in organic solvents.
After purification, the final product should be thoroughly characterized by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
References
-
O. Al-Hourani, et al. (2021). Propylphosphonic anhydride (T3P) as green coupling reagent for solid-phase peptide synthesis. ChemistrySelect. Available at: [Link]
-
Curia Global. T3P – A Versatile Peptide Coupling and Water Removal Reagent. Available at: [Link]
-
L. A. Mercs, et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry. Available at: [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]
-
Outsourced Pharma. (2024). How T3P Can Enable Greener, Cost-Effective Peptide Synthesis. Available at: [Link]
-
Online Inhibitor. (2025). HATU as an Engine for Precision Amide Bond Formation in Drug Discovery. Available at: [Link]
-
YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Available at: [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
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Fisher Scientific. Amide Synthesis. Available at: [Link]
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H. Yajima, et al. (1999). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. Available at: [Link]
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Common Organic Chemistry. Amine to Amide Mechanism - T3P. Available at: [Link]
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Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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M. J. Hansen, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
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Biosolve Shop. Peptide Synthesis Solvents. Available at: [Link]
-
CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Amides. Available at: [Link]
-
ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Available at: [Link]
-
UCL Discovery. (2017). A green chemistry perspective on catalytic amide bond formation. Available at: [Link]
-
A. K. Sharma, et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
- Google Patents. (2006). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
WIPO Patentscope. (2002). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Available at: [Link]
-
BioPharm International. (2003). Making Site-specific PEGylation Work. Available at: [Link]
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?. Available at: [Link]
-
ResearchGate. (2025). Amine coupling through EDC/NHS: a practical approach. Available at: [Link]
- Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
-
ResearchGate. (2025). Evolution of amide bond formation. Available at: [Link]
-
ResearchGate. (2025). Purification of PEGylated Proteins. Available at: [Link]
-
M. R. Aghaei, et al. (2016). PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods. NIH National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - Common Conditions. Available at: [Link]
-
RSC Publishing. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]
-
RSC Publishing. (2023). Biocatalytic amide bond formation. Green Chemistry. Available at: [Link]
-
ResearchGate. (2021). Recent developments in catalytic amide bond formation. Available at: [Link]
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Application Notes and Protocols: Leveraging 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid for Advanced Hydrogel Formulation
Introduction: A Multifunctional Building Block for Next-Generation Hydrogels
Hydrogels are pivotal in biomedical research, particularly in drug delivery, tissue engineering, and regenerative medicine, owing to their high water content and biocompatibility that mimics the native extracellular matrix.[1][2][3] The design and synthesis of hydrogels with precisely controlled properties—such as biodegradability, mechanical strength, and responsiveness to physiological cues—are critical for their successful application.[4][5] This document provides a detailed guide on the use of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid, a versatile heterobifunctional molecule, in the fabrication of advanced hydrogel systems.
This molecule incorporates three key functional domains within a single, compact structure:
-
A terminal carboxylic acid group, which allows for pH-responsive behavior and covalent conjugation to amine- or hydroxyl-containing polymers and biomolecules.
-
A hydrophilic oligo(ethylene glycol) spacer that enhances water solubility and biocompatibility.
-
A terminal chloroethoxy group , a reactive site for nucleophilic substitution, enabling covalent crosslinking to form a stable hydrogel network.
This unique combination of functionalities allows for a modular approach to hydrogel design, where the polymer backbone, crosslinking density, and bioactive functionalization can be independently tuned. These application notes will detail the underlying chemical principles and provide step-by-step protocols for synthesizing and characterizing hydrogels using this reagent, targeting researchers, scientists, and drug development professionals.
Part 1: The Chemistry of Hydrogel Formation
The formation of a hydrogel using this compound can be conceptualized as a two-stage process: first, the incorporation of the molecule into a polymer backbone, and second, the crosslinking of these functionalized polymers.
Stage 1: Functionalization of Polymer Backbones
The carboxylic acid moiety of this compound is the primary handle for its attachment to existing polymers. This is typically achieved through carbodiimide-mediated amide bond formation with polymers rich in primary amine groups, such as chitosan or gelatin, or esterification with polymers containing hydroxyl groups.
Mechanism: Carbodiimide-Mediated Amide Coupling
A common and efficient method for forming an amide bond between the carboxylic acid and a primary amine on a polymer is through the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to improve efficiency and stability of the reactive intermediate.[6]
Caption: Amide bond formation workflow.
Stage 2: Covalent Crosslinking via Nucleophilic Substitution
Once the polymer backbone is functionalized with the chloroethoxy-terminated side chains, the hydrogel network is formed by crosslinking. The chloro group is a leaving group that can be displaced by a suitable nucleophile. A common strategy is to use a dithiol crosslinker, such as dithiothreitol (DTT), or a diamine, where the nucleophilic thiol or amine groups attack the carbon atom bearing the chlorine, forming a stable thioether or amine linkage, respectively.
This crosslinking reaction can be initiated by a change in pH to deprotonate the nucleophile (e.g., thiols to thiolates) and increase its reactivity.
Caption: Hydrogel crosslinking workflow.
Part 2: Protocols for Hydrogel Synthesis and Characterization
The following protocols are provided as a starting point and can be adapted based on the specific polymer and desired hydrogel properties.
Protocol 1: Functionalization of Chitosan with this compound
Chitosan is a biocompatible and biodegradable polysaccharide with abundant primary amine groups, making it an excellent candidate for modification.[7][8]
Materials:
-
Medium molecular weight chitosan
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Sodium chloride (NaCl)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Chitosan Solution Preparation: Prepare a 1% (w/v) chitosan solution by dissolving 1 g of chitosan in 100 mL of 0.1 M acetic acid with stirring overnight.
-
Activation of Carboxylic Acid: In a separate flask, dissolve a 5-fold molar excess of this compound relative to the amine groups on chitosan in 100 mL of MES buffer (0.1 M, pH 5.5).
-
Add a 1.2-fold molar excess of EDC and NHS (relative to the carboxylic acid) to the solution from step 2 and stir for 15 minutes at room temperature to activate the carboxylic acid groups.
-
Coupling Reaction: Slowly add the activated acid solution to the chitosan solution. Adjust the pH to 6.0 with 1 M NaOH and allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Purification:
-
Quench the reaction by adding a small amount of hydroxylamine.
-
Transfer the reaction mixture to dialysis tubing and dialyze against DI water with 0.1 M NaCl for 2 days, followed by dialysis against DI water for another 3 days, changing the water frequently to remove unreacted reagents.
-
-
Lyophilization: Freeze the purified solution at -80 °C and lyophilize to obtain the dry, functionalized chitosan powder.
Protocol 2: Hydrogel Formation via Thiol-Chloro Crosslinking
This protocol describes the formation of a hydrogel by crosslinking the functionalized chitosan with a dithiol crosslinker.
Materials:
-
Functionalized chitosan powder (from Protocol 1)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5
-
Syringes
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 2% (w/v) solution of the functionalized chitosan in PBS (pH 7.4).
-
Prepare a stock solution of DTT in PBS (pH 7.4) at a concentration that provides a 0.5:1 molar ratio of thiol groups to chloro groups.
-
-
Hydrogel Formation:
-
In a small vial or mold, mix the functionalized chitosan solution and the DTT solution.
-
Adjust the pH of the mixture to ~8.5 by adding a small volume of 1 M NaOH or by using a PBS buffer at pH 8.5 to initiate the crosslinking reaction.
-
The solution will begin to gel. The gelation time can be modulated by adjusting the pH, temperature, and concentration of reactants.
-
-
Equilibration: Allow the hydrogel to cure for several hours or overnight at room temperature or 37 °C. The resulting hydrogel can then be washed with PBS (pH 7.4) to remove any unreacted crosslinker.
Part 3: Characterization of the Hydrogel
A thorough characterization of the hydrogel is essential to ensure it meets the requirements for the intended application.
| Parameter | Method | Purpose |
| Gelation Time | Vial tilting method | To determine the time required for the sol-to-gel transition. |
| Swelling Ratio | Gravimetric analysis | To assess the water uptake capacity of the hydrogel. |
| Mechanical Properties | Rheometry or compression testing | To measure the stiffness (storage and loss moduli) and strength of the hydrogel.[9] |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize the porous microstructure of the hydrogel network.[8] |
| Biodegradability | In vitro degradation study | To evaluate the degradation profile of the hydrogel in a simulated physiological environment.[8] |
Protocol 3: Swelling Ratio Determination
Procedure:
-
Prepare hydrogel samples of a known initial weight (W_d, dry weight can be obtained after lyophilization).
-
Immerse the hydrogels in PBS (pH 7.4) at 37 °C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.
-
Continue until the weight becomes constant, indicating equilibrium swelling.
Part 4: Applications in Drug Delivery
The hydrogels formed using this compound are well-suited for controlled drug delivery.[2][3] The porous network allows for the encapsulation of therapeutic molecules, and the pH-responsive nature of the carboxylic acid groups can be exploited for triggered release.[4]
Drug Loading and Release Study
Loading:
-
In situ loading: The drug can be mixed with the precursor solutions before gelation.
-
Post-loading: The pre-formed hydrogel can be incubated in a concentrated drug solution to allow the drug to diffuse into the network.
Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 or a lower pH to simulate the tumor microenvironment).
-
At specific time points, collect aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time.
Conclusion
This compound is a highly valuable reagent for the development of customizable hydrogels. Its heterobifunctional nature provides a straightforward and modular approach to synthesizing hydrogels with tunable properties. The protocols outlined in this document serve as a foundation for researchers to explore the potential of this molecule in creating advanced biomaterials for a wide range of applications, from targeted drug delivery to tissue engineering scaffolds.
References
- Lin, C. C., & Anseth, K. S. (2009). PEG hydrogels for the controlled release of proteins and peptides. Pharmaceutical research, 26(3), 631–643.
- BOC Sciences. (n.d.). Preparation Method of PEG Hydrogel.
- Mishra, D., et al. (2022).
- Aslam, M., et al. (2024). Advances in Hydrogel-Based Drug Delivery Systems. Molecules, 29(3), 698.
- Abbad, S., et al. (2022).
- National Institute of Child Health and Human Development. (n.d.). PEG Hydrogels.
- Kashyap, N., et al. (2005). Hydrogels for pharmaceutical and biomedical applications. Critical Reviews in Therapeutic Drug Carrier Systems, 22(2), 107-149.
- Zhu, J. (2010). Recent advances in crosslinking chemistry of biomimetic poly(ethylene glycol) hydrogels.
- Kashyap, N., et al. (2005). Hydrogels for pharmaceutical and biomedical applications. Critical Reviews™ in Therapeutic Drug Carrier Systems, 22(2).
- Wang, Z., et al. (2020). Poly(ethylene) glycol hydrogel based on oxa-Michael reaction: Precursor synthesis and hydrogel formation. Journal of Applied Polymer Science, 137(48), 49557.
- Ali, S., et al. (2022). Smart/stimuli-responsive hydrogels: Cutting-edge platforms for tissue engineering and other biomedical applications.
- Gholamali, I., & Yadollahi, M. (2021). Stimuli-responsive hydrogels for manipulation of cell microenvironment: From chemistry to biofabrication technology. Journal of Biomedical Materials Research Part A, 109(9), 1599-1622.
- Li, Y., et al. (2022). Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release. Gels, 8(10), 666.
- Lim, S. M., et al. (2014). Synthesis and Characterization of Reinforced Poly(ethylene glycol)/Chitosan Hydrogel as Wound Dressing Materials. Journal of Applied Polymer Science, 131(12).
- Wang, F., et al. (2019). Redox-responsive blend hydrogel films based on carboxymethyl cellulose/chitosan microspheres as dual delivery carrier. International Journal of Biological Macromolecules, 134, 413-421.
- Zhang, Y., & Luo, J. (2010). Biodegradable PEG Hydrogels Cross-linkedUsing Biotin-Avidin Interactions. Connective Tissue Research, 51(5), 350-355.
- Naz, S., et al. (2024).
- ChemicalBook. (n.d.). 2-CHLOROETHOXY ACETIC ACID synthesis.
- Barany, G., & Albericio, F. (2006). U.S. Patent No. 7,038,078. Washington, DC: U.S.
- Hasan, M. T., et al. (2021). Fabrication and Characterization of Chitosan-Polyethylene Glycol (Ch-Peg) Based Hydrogels and Evaluation of Their Potency in Rat Skin Wound Model.
- Wang, J., et al. (2010).
- Benchchem. (n.d.). Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
- United States Biological. (n.d.). 2-[2-(2-Chloroethoxy)ethoxy]ethanol - Data Sheet.
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Application Notes & Protocols: Enhancing Immunoassay Performance with the Heterobifunctional Spacer Arm 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
Introduction: Overcoming Analytical Hurdles in Immunoassay Design
In the landscape of biomedical research and diagnostics, immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA) are foundational tools for the detection and quantification of biomolecules.[1] The precision of these assays hinges on the specific binding between an antibody and its target antigen. However, when conjugating small molecules (haptens) or proteins to larger entities like carrier proteins or enzyme reporters, a significant challenge arises: steric hindrance .[2] The proximity of the large carrier molecule can physically obstruct the antigen's binding site, preventing the antibody from accessing its target efficiently. This spatial interference can dramatically reduce assay sensitivity, specificity, and overall performance.[3][4]
This technical guide details the strategic application of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid , a heterobifunctional polyethylene glycol (PEG) linker, to mitigate these challenges. Its unique structure, featuring a hydrophilic PEG core, a terminal carboxylic acid, and a reactive chloro group, provides a versatile platform for creating well-defined bioconjugates with enhanced stability, solubility, and immunoreactivity. We will explore the mechanistic basis for its utility and provide detailed protocols for its integration into immunoassay workflows.
The Strategic Advantage of a PEGylated Spacer Arm
The molecule this compound is more than a simple linker; it is an enabling tool for superior bioconjugate design. Its efficacy stems from the physicochemical properties of its core components.
-
Mitigating Steric Hindrance: The primary function of the spacer is to distance the conjugated molecule (e.g., a hapten) from the surface of the larger protein or solid phase. This extension minimizes steric clashes, allowing antibodies unobstructed access to the antigen's epitope, which is crucial for achieving high-affinity binding and, consequently, higher assay sensitivity.[1][5]
-
Enhancing Hydrophilicity and Solubility: The backbone of the spacer consists of repeating ethylene glycol units, lending it the characteristic hydrophilicity of PEG.[6] This is highly advantageous as it improves the water solubility of the resulting bioconjugate, preventing the aggregation that is often a problem with hydrophobic molecules and linkers.[5] This enhanced solubility ensures the stability and biological activity of the conjugate over time.[7]
-
Reducing Non-Specific Binding: The hydrophilic nature of the PEG chain creates a hydration layer around the conjugate. This layer effectively repels the non-specific adsorption of other proteins from the sample matrix onto the assay surface (e.g., a polystyrene microplate), which is a major source of background noise.[7] The result is a significantly improved signal-to-noise ratio and greater assay sensitivity.
-
Dual Functionality for Versatile Conjugation: This molecule is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[8] The carboxylic acid terminus can be activated to react with primary amines (e.g., lysine residues on a protein), while the terminal chloro group serves as a reactive site for nucleophilic substitution, allowing for further modification or conjugation.[9][10] This dual reactivity enables a controlled, stepwise approach to synthesizing complex bioconjugates.
Chemical Properties and Structure
| Property | Value | Source |
| CAS Number | 396106-50-6 | |
| Molecular Formula | C₈H₁₅ClO₅ | |
| Molecular Weight | 226.65 g/mol | |
| Structure | Cl-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂-COOH | |
| Key Features | Heterobifunctional, Hydrophilic PEG₃ Spacer | [8] |
Reaction Mechanisms and Bioconjugation Strategy
The utility of this compound lies in its two distinct reactive ends, which can be addressed with orthogonal chemistries.
1. Carboxylic Acid Activation for Amine Coupling: The most common strategy for conjugating the carboxylic acid end is through the formation of a stable amide bond with primary amines on a protein. This is typically achieved via a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Step 1 (Activation): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Step 2 (Stabilization & Coupling): This unstable intermediate is prone to hydrolysis. The addition of NHS traps it, forming a more stable, amine-reactive NHS ester. This activated ester then efficiently reacts with primary amines (like the ε-amino group of lysine residues on a protein) to form a covalent, stable amide bond.
2. Reactivity of the Terminal Chloro Group: The chloroalkane at the other end of the spacer is a versatile handle for subsequent modifications. It is more reactive than a standard alkyl chloride due to anchimeric assistance from the neighboring ether oxygen. This allows for efficient nucleophilic substitution reactions. Two common and highly useful transformations are:
-
Conversion to an Azide: Reacting the chloro-terminated spacer with sodium azide (NaN₃) yields an azido-terminated spacer. The azide group is a key component in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling highly specific and efficient conjugation to molecules bearing an alkyne group.[9]
-
Conversion to an Amine: The chloro group can be converted to a primary amine by reacting it with ammonia or other aminating agents. This introduces a new primary amine, which can then be targeted with amine-reactive chemistry (e.g., NHS esters, isothiocyanates), effectively reversing the polarity of the linker's reactivity.
Impact of Hydrophilic Spacers on Immunoassay Performance
The inclusion of a hydrophilic spacer arm, such as the one described, has a demonstrable positive impact on immunoassay sensitivity. By improving the presentation of the antigen and reducing non-specific interactions, a more robust and sensitive assay can be developed. A study comparing different spacers in an ELISA for the steroid prednisolone showed that a hydrophilic spacer significantly improved assay sensitivity.
| Spacer in Enzyme Conjugate | Spacer Type | IC₅₀ (ng/mL) | Relative Sensitivity Improvement |
| None | - | > 10 | Baseline |
| Adipic acid dihydrazide (ADH) | Hydrophobic | 1.22 | ~8x |
| Urea | Hydrophilic | 0.018 | >550x |
Data adapted from a study on prednisolone ELISA development, demonstrating the principle of hydrophilic spacers enhancing assay sensitivity. The IC₅₀ value represents the concentration of analyte required to inhibit 50% of the signal and is a key measure of assay sensitivity; a lower IC₅₀ indicates higher sensitivity. The hydrophilic urea spacer resulted in a dramatically more sensitive assay compared to the hydrophobic ADH spacer or a direct conjugate.
Experimental Protocols
Protocol 1: Conjugation of Spacer Arm to a Carrier Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a carrier protein, such as Bovine Serum Albumin (BSA), which is often required to make small molecules immunogenic.
Materials:
-
This compound
-
Carrier Protein (e.g., BSA, 5-10 mg/mL)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Dialysis tubing or desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Protein Solution: Dissolve the carrier protein in Coupling Buffer to a final concentration of 5-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Coupling Buffer.
-
Prepare Activated Spacer Solution (Perform immediately before use): a. Dissolve this compound and NHS in anhydrous DMF or DMSO to a concentration of ~100 mM each. Use a molar ratio of NHS to spacer of approximately 1.2:1. b. Add EDC to this solution to a final concentration of ~100 mM. The molar ratio of EDC to the spacer should be approximately 1.5:1. c. Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
Initiate Conjugation Reaction: a. Add the activated spacer solution to the protein solution. A 20-50 fold molar excess of the spacer to the protein is a good starting point for optimization. b. The final concentration of the organic solvent (DMF/DMSO) in the reaction mixture should not exceed 10% (v/v) to maintain protein integrity. c. Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted spacer and byproducts by dialysis against PBS (pH 7.4) or by using a desalting column according to the manufacturer's instructions.
-
Characterize and Store: Determine the protein concentration (e.g., via BCA assay) and the degree of labeling if possible. Store the final conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Conversion of the Terminal Chloro Group to an Azide
This protocol describes the modification of the chloro-terminated protein conjugate from Protocol 1 into an azide-terminated conjugate, making it ready for click chemistry applications.
Materials:
-
Chloro-terminated protein conjugate (from Protocol 1)
-
Sodium Azide (NaN₃)
-
Reaction Buffer: PBS or Bicarbonate buffer, pH 8.0-8.5
-
Anhydrous DMF or DMSO
-
Dialysis or desalting column
Procedure:
-
Prepare Reagents: a. Prepare a 1 M stock solution of Sodium Azide in water or buffer. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. b. Ensure the chloro-terminated protein conjugate is in the appropriate reaction buffer at a concentration of 2-5 mg/mL.
-
Initiate Azide Substitution Reaction: a. Add the Sodium Azide stock solution to the protein conjugate solution to a final concentration of 100-200 mM. b. If solubility of the conjugate is a concern, up to 10-20% (v/v) of DMF or DMSO can be added. c. Incubate the reaction at 37-50°C for 12-24 hours with gentle mixing. Reaction progress can be monitored by mass spectrometry if feasible.
-
Purify the Azide-Conjugate: Remove excess sodium azide by extensive dialysis against PBS (pH 7.4) or by using a desalting column.
-
Store the Conjugate: Store the final azide-functionalized protein conjugate at 4°C or frozen at -20°C. The conjugate is now ready for reaction with alkyne-containing molecules.
Protocol 3: Model Competitive ELISA Using a Spacer-Hapten Conjugate
This protocol outlines a standard competitive ELISA to detect a small molecule (hapten) in a sample, using a hapten-spacer-protein conjugate as the coating antigen.
Workflow Diagram:
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers | Semantic Scholar [semanticscholar.org]
- 5. pegbiotech.com [pegbiotech.com]
- 6. Parallel screening using the chloroalkane penetration assay reveals structure-penetration relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloro PEG | BroadPharm [broadpharm.com]
- 8. Design and production of antibody PEG-conjugates for extended ocular retention [insights.bio]
- 9. Development and optimization of an in-house heterologous ELISA for detection of prednisolone drug in enzyme conjugates using spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
Welcome to the dedicated technical support guide for the synthesis of 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important bifunctional linker. Drawing from established synthetic protocols and fundamental organic chemistry principles, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable steps for resolution.
Question 1: My reaction yield is significantly lower than expected, and I have a complex mixture of products. What are the likely side reactions?
Low yields and product mixtures often stem from several competing reaction pathways. The primary synthesis of this compound typically involves the oxidation of 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol. However, side reactions can diminish the yield of the desired product.
Possible Causes and Solutions:
-
Over-oxidation: Strong oxidizing agents, such as nitric acid, can lead to the cleavage of the ether linkages in the polyethylene glycol (PEG) chain, resulting in smaller, undesired byproducts.[1][2]
-
Solution: Employ milder and more selective oxidation methods. One such method is using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst with a stoichiometric oxidant like calcium hypochlorite.[3] This method often proceeds under milder conditions, preserving the integrity of the PEG chain.
-
-
Incomplete Reaction: The oxidation may not have gone to completion, leaving unreacted starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions.
-
-
Hydrolysis of the Chloride: The terminal chloro group can be susceptible to hydrolysis, especially if the reaction is run for extended periods at elevated temperatures or under aqueous basic conditions, leading to the formation of a hydroxy-terminated byproduct.[4][5][6][7][8]
-
Solution: Maintain careful control over the reaction temperature and duration. If possible, conduct the reaction under anhydrous conditions until the aqueous workup.
-
Workflow for Diagnosing Low Yield:
Caption: Diagnostic workflow for troubleshooting low yields.
Question 2: I'm observing a significant amount of a higher molecular weight byproduct. What could this be and how can I prevent its formation?
The presence of a higher molecular weight species often points to dimerization or oligomerization of the starting material or product.
Possible Cause and Solutions:
-
Intermolecular Williamson Ether Synthesis: Under basic conditions, which can be present during certain oxidation protocols or workups, the alcohol of one molecule can react with the chloro-terminus of another, forming a dimer.[9][10][11][12][13] This is a classic side reaction in Williamson ether synthesis.
-
Solution:
-
Control Basicity: Avoid strongly basic conditions. If a base is required, use a non-nucleophilic, hindered base.
-
Dilution: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular ones, although this is more relevant for cyclization reactions. For dimerization, it can help reduce the frequency of intermolecular collisions.
-
Protecting Groups: In some synthetic strategies, protecting the alcohol before subsequent steps can prevent this side reaction, though this adds steps to the overall synthesis.
-
-
Proposed Dimerization Pathway:
Caption: Formation of a dimer via intermolecular Williamson ether synthesis.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and purification of this compound.
What is the most common synthetic route for this compound?
The most frequently cited method is the oxidation of the corresponding primary alcohol, 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol.[1][2][3] Common oxidizing agents used for this transformation include:
-
TEMPO-catalyzed oxidation with an agent like calcium hypochlorite.[3]
How can I effectively purify the final product?
Purification is typically achieved through an acid-base extraction.[3]
Detailed Protocol for Acid-Base Extraction:
-
After quenching the reaction, extract the crude product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
To separate the desired carboxylic acid from neutral byproducts (like unreacted starting material or dimers), extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer to a pH of 2-3 with a strong acid, such as dilute hydrochloric acid. This will protonate the carboxylate, making the desired product insoluble in water.
-
Extract the product back into an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[3]
What analytical techniques are recommended for characterizing the product and its impurities?
A combination of techniques is essential for unambiguous characterization and purity assessment.[14][15][16][17][18]
| Analytical Technique | Purpose | Key Observables |
| ¹H NMR Spectroscopy | Structural confirmation and purity assessment. | Characteristic peaks for the PEG backbone, the methylene group adjacent to the chlorine, and the methylene group alpha to the carboxylic acid. |
| LC-MS | Purity determination and identification of byproducts. | A main peak corresponding to the mass of the desired product. Detection of masses corresponding to starting material, dimers, or hydrolysis products. |
| HPLC | Quantitative purity analysis.[14] | Integration of peak areas to calculate the purity of the final product. |
| FT-IR Spectroscopy | Functional group confirmation. | A broad O-H stretch for the carboxylic acid and a strong C=O stretch. |
References
- A Comparative Guide to Analytical Methods for Characterizing Bis-NH2-C1-PEG3 Derivatives. Benchchem.
- 2-(2-Chloroethoxy)acetic Acid|Research Chemical. Benchchem.
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Unlocking the Potential: A Comprehensive Guide to PEG Derivatives Characterization for Indian Researchers. Reinste Updates.
-
Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing. PubMed. Available at: [Link]
-
Hydrolysis of Halogenoalkanes | Overview & Research Examples. Perlego. Available at: [Link]
- Common side reactions in the Williamson synthesis of ethers. Benchchem.
-
Analytical characterization of PEG polymers by MEKC. PubMed. Available at: [Link]
-
Tips & Tricks: Trouble Analyzing PEGs?. LCGC International. Available at: [Link]
-
Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. Available at: [Link]
-
PEG-Based Hydrogel Synthesis via the Photodimerization of Anthracene Groups | Request PDF. ResearchGate. Available at: [Link]
-
Haloalkanes 5. Rate of hydrolysis shown & explained. YouTube. Available at: [Link]
-
PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. PMC. Available at: [Link]
-
Williamson Ether Synthesis. ChemTalk. Available at: [Link]
- New and Simple Synthetic Method for Carboxylic Acid Functionalized Poly(ethylene glycol).
-
Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Eureka | Patsnap. Available at: [Link]
-
Hydrolysis Of Halogenoalkanes: Mechanism, Rates. StudySmarter. Available at: [Link]
-
Acetic acid, ethoxy-, and ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4. NIH. Available at: [Link]
- Synthesis of Carboxylic Acids.
- Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note.
-
hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes. Available at: [Link]
-
Making Site-specific PEGylation Work | BioPharm International. Available at: [Link]
-
Highly efficient synthesis of monodisperse poly(ethylene glycols) and derivatives through macrocyclization of oligo(ethylene glycols).. Semantic Scholar. Available at: [Link]
-
Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments. Available at: [Link]
- CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid. Google Patents.
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
- US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.
-
Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. PMC - NIH. Available at: [Link]
-
Simple Synthesis of Aldehyde and Carboxylic Acid Terminated Methoxypoly (ethylene glycol). ResearchGate. Available at: [Link]
-
Novel poly(ethylene glycol) derivatives with carboxylic acid pendant groups: synthesis and their protection and enhancing effect on non-viral gene transfection systems. PubMed. Available at: [Link]
- EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 3. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. perlego.com [perlego.com]
- 5. m.youtube.com [m.youtube.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. updates.reinste.com [updates.reinste.com]
- 17. Analytical characterization of PEG polymers by MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation of this valuable synthetic building block.
Introduction
This compound is a bifunctional molecule featuring a carboxylic acid and a chloroethoxy group, making it a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Due to its polyethylene glycol (PEG)-like structure, it is highly polar, which presents unique challenges during purification by normal-phase column chromatography on silica gel. This guide provides a framework for understanding and overcoming these challenges, ensuring high purity and yield.
Core Principles of Purification
The primary challenge in the chromatography of this compound is its high polarity, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in poor separation, tailing peaks, and in some cases, irreversible adsorption of the compound to the stationary phase. The strategies outlined in this guide are designed to mitigate these effects.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Issue | Potential Causes | Solutions & Explanations |
| Poor or No Elution | 1. Strong Adsorption: The compound is irreversibly stuck to the silica gel due to strong polar and hydrogen bonding interactions. | - Increase Mobile Phase Polarity: Use a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM) or chloroform.[1] - Add a Competitive Acid: Incorporate a small amount of a volatile acid (e.g., 0.5-2% acetic or formic acid) into the mobile phase. This will protonate the silanol groups and compete for binding sites, reducing the analyte's interaction with the stationary phase.[1] - Switch to Reversed-Phase: For highly polar compounds, reversed-phase chromatography on a C18-functionalized silica gel may be more effective, using a mobile phase of water and acetonitrile or methanol. |
| Streaking/Tailing Peaks | 1. Acid-Base Interactions: The acidic nature of silica gel interacts strongly with the carboxylic acid moiety of the analyte. 2. Overloading: Too much sample has been loaded onto the column. | - Deactivate Silica Gel: Before loading the sample, flush the column with the initial mobile phase containing a small amount of a volatile base like triethylamine (TEA) (1-2%) to neutralize acidic sites.[2] - Use an Acidified Mobile Phase: As mentioned above, adding a small amount of acid to the mobile phase can improve peak shape.[1] - Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Co-elution of Impurities | 1. Inappropriate Solvent System: The chosen mobile phase does not provide adequate resolution between the product and impurities. | - Optimize the Solvent System with TLC: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.2-0.3 for the target compound.[2] - Use a Shallow Gradient: A slow, gradual increase in the mobile phase polarity (a shallow gradient) often provides better separation for closely related compounds.[2] |
| Low Yield | 1. Irreversible Adsorption: As described above, the compound may be permanently retained on the column. 2. Decomposition: The compound may be unstable on the acidic silica gel. | - Use Deactivated Silica or an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica.[3] - Perform a Stability Test: Spot the compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for the purification of this compound on silica gel?
A1: Due to the compound's polarity, a relatively polar mobile phase will be required. A good starting point for TLC analysis would be a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a 95:5 DCM:MeOH mixture and gradually increase the proportion of methanol. Based on community discussions for similar PEG-containing acids, a chloroform-methanol system (e.g., 10:1) with the addition of 1-2% formic or acetic acid is often effective.[1]
Q2: How should I prepare my sample for loading onto the column?
A2: The preferred method is dry loading, especially if the crude product has limited solubility in the initial, less polar mobile phase.[2] To do this, dissolve your crude material in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q3: Can I use ethyl acetate and hexanes as a mobile phase?
A3: While ethyl acetate/hexanes is a common solvent system, it is unlikely to be polar enough to elute this compound from a silica gel column. You will likely need a more polar system containing an alcohol like methanol.[1]
Q4: My compound is an oil. How can I be sure my collected fractions are pure?
A4: After collecting fractions, you will need to analyze them by TLC. Spot each fraction on a TLC plate, elute with your chosen solvent system, and visualize the spots (e.g., using a potassium permanganate stain, which is effective for PEG-like compounds). Combine the fractions that contain only your pure product. After removing the solvent, the purity of the final oil can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Q5: Is reversed-phase chromatography a better option?
A5: Reversed-phase chromatography can be a very effective alternative, especially if you are facing significant challenges with normal-phase silica gel.[2] In this case, you would use a C18 column and a polar mobile phase, such as a gradient of water and acetonitrile, often with a small amount of acid (like formic or trifluoroacetic acid) to suppress the ionization of the carboxylic acid.
Experimental Workflow & Protocols
Workflow for Method Development and Purification
Caption: Workflow for purifying this compound.
Protocol 1: Normal-Phase Column Chromatography
-
TLC Analysis:
-
Prepare several developing chambers with different ratios of DCM:MeOH (e.g., 98:2, 95:5, 90:10) and DCM:MeOH with 1% acetic acid.
-
Spot your crude material on TLC plates and develop them in the prepared chambers.
-
Visualize the plates using a suitable stain (e.g., potassium permanganate).
-
Select the solvent system that gives your target compound an Rf of approximately 0.2-0.3 and good separation from impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in your initial, least polar solvent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add a layer of sand to the top of the silica bed to prevent disruption.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, least polar solvent system identified during TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (gradient elution).
-
Collect fractions of a suitable volume in test tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.
-
Logical Troubleshooting Flow
Caption: A logical flow diagram for troubleshooting common chromatography issues.
References
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Reddit. (2022). Chromatography of PEG containing compounds. Retrieved from [Link]
- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
Sources
Technical Support Center: Optimizing 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid Synthesis
Welcome to the technical support center for the synthesis and optimization of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Reaction Overview
The synthesis of this compound is a crucial step in the production of various fine chemicals and active pharmaceutical ingredients (APIs). The most common and direct method involves the oxidation of the primary alcohol of the corresponding starting material, 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this synthesis?
The primary starting material is 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol, which is commercially available.[1][2] It is essential to verify the purity of the starting material before use, as impurities can affect the reaction yield and final product purity.
Q2: What are the most effective methods for oxidizing the starting alcohol?
Several oxidation methods are reported, each with its own advantages and disadvantages. The choice of oxidant can significantly impact yield, purity, and scalability. Common methods include:
-
Nitric Acid Oxidation: A strong and cost-effective oxidant. This method is straightforward but requires careful temperature control to avoid side reactions.[3][4][5]
-
TEMPO-catalyzed Oxidation: A milder method using a catalyst like (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) with a stoichiometric oxidant like calcium hypochlorite. This often provides higher selectivity and cleaner reactions.[6]
-
Hydrogen Peroxide with a Phase Transfer Catalyst: A "greener" alternative that uses hydrogen peroxide as the oxidant in the presence of a catalyst system, such as sodium tungstate and a phase-transfer catalyst.[3][6]
Q3: What are the typical yields for this synthesis?
Yields can vary significantly based on the chosen method, reaction scale, and purification efficiency. Reported yields range from approximately 70% to over 95%.[5][6] Optimization of reaction parameters is key to achieving high yields.
Q4: What are the critical safety precautions for this reaction?
-
Handling Oxidants: Strong oxidizing agents like nitric acid are highly corrosive and can cause severe burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The oxidation is often exothermic. Add reagents slowly and ensure adequate cooling to maintain the desired reaction temperature. A runaway reaction can occur if the temperature is not controlled.
-
Solvent Handling: Use appropriate precautions when handling organic solvents, particularly during the extraction and purification steps.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques are used to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the carboxylic acid and show the absence of the starting alcohol's -CH₂OH protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the carboxylic acid (typically around 1730 cm⁻¹) and the broad O-H stretch.[6]
-
Chromatography (GC/TLC): To assess purity and monitor reaction completion.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the possible causes and solutions?
A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes.
Caption: Logic map for troubleshooting low reaction yield.
Possible Cause 1: Incomplete Oxidation
The oxidation reaction may not have gone to completion, leaving unreacted starting material.
-
Expert Insight: The reactivity of the primary alcohol can be sterically hindered by the polyethylene glycol chain. Ensure sufficient time and energy are provided for the reaction to complete.
-
Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.
-
Optimize Conditions: If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[5]
-
Check Reagent Stoichiometry: Ensure the molar ratio of the oxidant to the starting alcohol is adequate. Some oxidants may degrade over time; using a fresh batch is recommended.
-
| Oxidation Method | Typical Conditions | Advantages | Considerations |
| Nitric Acid (70%) | 25-90°C, 2-24 hours[3][5] | Low cost, high reactivity | Strongly acidic, potential for NOx byproducts, requires careful temperature control |
| H₂O₂ / Catalyst | 90°C, 4 hours[3][6] | "Green" oxidant (water byproduct) | May require phase transfer catalysts, slower reaction rates |
| TEMPO / Ca(OCl)₂ | 20°C, 0.5 hours[6] | High selectivity, mild conditions | Higher reagent cost, requires careful workup |
Possible Cause 2: Degradation of Starting Material or Product
Aggressive reaction conditions, especially with strong oxidants like nitric acid, can lead to the cleavage of the ether linkages or other side reactions.
-
Expert Insight: The ether linkages in the PEG chain are generally stable but can be susceptible to cleavage under harsh acidic and high-temperature conditions.
-
Solution:
-
Strict Temperature Control: Add the oxidant dropwise while maintaining the reaction mixture in an ice bath to manage the exotherm.
-
Consider a Milder Oxidant: If degradation is suspected, switching to a more selective method like a TEMPO-catalyzed system may be beneficial.[6]
-
Possible Cause 3: Inefficient Work-up and Extraction
The carboxylic acid product must be correctly protonated and extracted to be isolated effectively.
-
Expert Insight: The product is a carboxylic acid and will be deprotonated and water-soluble at basic pH. It must be in its protonated form (-COOH) to be extracted into an organic solvent.
-
Solution:
-
pH Adjustment: After quenching the reaction, acidify the aqueous layer with a strong acid (e.g., dilute HCl) to a pH of 2-3 to ensure the carboxylic acid is fully protonated.[6]
-
Solvent Choice: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[3][6]
-
Multiple Extractions: Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous phase.
-
Problem: Presence of Impurities in Final Product
Q: My post-purification analysis (NMR, GC-MS) shows significant impurities. How can I identify and eliminate them?
A: Impurities usually consist of unreacted starting material or side-products formed during the reaction.
Possible Cause 1: Unreacted Starting Material
This is the most common impurity and indicates an incomplete reaction.
-
Solution:
-
Drive the Reaction to Completion: Revisit the optimization steps described under "Incomplete Oxidation."
-
Improve Purification: The starting alcohol and the product have different polarities. Purification by column chromatography on silica gel can effectively separate them. Alternatively, an acid-base extraction is highly effective. The acidic product will move into a basic aqueous phase, leaving the neutral starting alcohol in the organic phase.
-
Caption: Workflow for purification via acid-base extraction.
Possible Cause 2: Formation of Side-Products
Side-products can arise from over-oxidation or cleavage reactions.
-
Solution:
-
Characterize the Impurity: If possible, identify the structure of the side-product using MS and NMR data. This can provide clues about the undesired reaction pathway.
-
Refine Reaction Conditions: As with product degradation, maintaining strict temperature control and choosing a milder, more selective oxidant are the primary strategies to minimize side-product formation.
-
Detailed Experimental Protocols
Protocol 1: Oxidation using Nitric Acid
This protocol is adapted from procedures described in multiple patents.[3][4][5]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 70% nitric acid. Place the flask in an ice/water bath.
-
Addition: Slowly add 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol dropwise to the vigorously stirred nitric acid, ensuring the internal temperature is maintained between 25-30°C.
-
Reaction: After the addition is complete, continue stirring at the same temperature for 12-24 hours. Monitor the reaction by TLC or GC.
-
Work-up:
-
Distill off the excess nitric acid under reduced pressure (10-20 mmHg) at a temperature not exceeding 80°C.
-
Cool the residue to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as an oil.[3][6]
-
Protocol 2: TEMPO-catalyzed Oxidation
This protocol uses a milder, more selective catalytic system.[6]
-
Setup: To a flask containing 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol in a mixture of dichloromethane and water, add sodium bicarbonate.
-
Catalyst Addition: Add a catalytic amount of TEMPO (approx. 1-2 mol%).
-
Oxidant Addition: Cool the mixture to ~20°C and slowly add a solution of calcium hypochlorite in water.
-
Reaction: Stir vigorously for 30-60 minutes, monitoring the reaction by TLC.
-
Quenching: Quench the reaction by adding a small amount of sodium metabisulfite.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl.
-
Extract the product with methyl isobutyl ketone or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
-
WIPO Patentscope. (2002). WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Retrieved from [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis and modification of the carboxylic acid functionality. Retrieved from [Link]
-
Sci-Hub. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
-
ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.). US8217200B2 - Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide.
-
Pharmazone. (n.d.). Unveiling 2-(2-Chloroethoxy)acetic Acid: A Key Chemical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
IP.com. (n.d.). An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. Retrieved from [Link]
-
Agilent. (n.d.). Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. Retrieved from [Link]
Sources
- 1. 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol | C8H17ClO4 | CID 138434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[2-(2-氯乙氧基)乙氧基]乙醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 5. "An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic [quickcompany.in]
- 6. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
Preventing hydrolysis of the chloroethoxy group during reactions
Technical Support Center: Chloroethoxy Group Stability
A Senior Application Scientist's Guide to Preventing Hydrolysis in Complex Syntheses
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common but challenging issue: the unintended hydrolysis of the chloroethoxy group during chemical reactions. As your Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and design more robust synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions our users encounter. We've structured it to build from fundamental understanding to advanced troubleshooting.
Part 1: Understanding the Instability
Q1: What exactly is chloroethoxy group hydrolysis, and why is it a significant problem?
A: Chloroethoxy group hydrolysis is the chemical reaction where the carbon-chlorine (C-Cl) bond is cleaved by water or a hydroxide ion, replacing the chlorine atom with a hydroxyl (-OH) group. This converts your chloroethoxy moiety into a hydroxyethoxy group.
This side reaction is a major concern for several reasons:
-
Yield Reduction: It consumes your starting material, directly lowering the yield of your desired product.
-
Byproduct Formation: It introduces an impurity that often has similar physical properties (e.g., polarity) to your target molecule, making purification by chromatography or crystallization difficult and time-consuming.
-
Reaction Failure: In multi-step syntheses, the newly formed hydroxyl group can be reactive under the intended conditions, leading to further, unanticipated side reactions.
Q2: I assumed this was a simple alkyl halide hydrolysis. Are there other factors that make the chloroethoxy group particularly susceptible?
A: Yes, while it is an alkyl halide, its structure contains a critical feature that can dramatically accelerate hydrolysis: the ether oxygen atom at the β-position (two carbons away) from the chlorine. This enables a phenomenon called anchimeric assistance , or neighboring group participation.[1][2]
Instead of a direct attack by water (Pathway A), the internal ether oxygen can act as a nucleophile, displacing the chloride to form a highly reactive cyclic oxonium ion intermediate. This intermediate is then rapidly opened by water. Because this is an intramolecular process, it is often kinetically much faster than the corresponding intermolecular reaction with water.[1][3]
Caption: Mechanisms of Chloroethoxy Hydrolysis.
Part 2: Proactive Prevention Strategies
Q3: What is the single most important factor to control to prevent hydrolysis?
A: Without question, the most critical factor is water . The hydrolysis reaction requires water as a reagent. Therefore, establishing and maintaining strictly anhydrous (water-free) conditions is the most effective preventative measure. This involves not only using dry solvents but also ensuring that reagents are anhydrous and glassware is properly dried.[4][5]
Q4: How does my choice of solvent impact the stability of the chloroethoxy group?
A: The solvent plays a profound role by influencing the reaction mechanism (SN1 vs. SN2).
-
Polar Protic Solvents (e.g., water, methanol, ethanol) are the worst choice. They can act as nucleophiles (solvolysis) and stabilize the charged intermediates and transition states involved in both SN1 and SN2 pathways, actively promoting hydrolysis.[6][7][8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetone) are a much better choice. They can dissolve many reagents but do not have acidic protons, so they solvate nucleophiles less effectively, slowing down SN2 hydrolysis.[6][7] They are the preferred medium for many reactions involving nucleophiles.
-
Non-Polar Solvents (e.g., toluene, hexanes, dichloromethane) are generally excellent for preventing hydrolysis, as they do not promote ionic reaction pathways and have low water miscibility.
| Solvent Class | Examples | Effect on Hydrolysis | Favored Mechanism |
| Polar Protic | Water, Methanol | HIGHLY PROMOTES. Acts as a nucleophile and stabilizes ionic intermediates/transition states.[9] | SN1 / SN2 |
| Polar Aprotic | DMF, DMSO, Acetone | MODERATELY INHIBITS. Does not solvate nucleophiles strongly, slowing the rate.[7] | SN2 |
| Non-Polar Aprotic | Toluene, Hexane, DCM | STRONGLY INHIBITS. Poorly supports ionic mechanisms required for hydrolysis. | (Neither) |
| Table 1. Influence of Solvent Choice on Chloroethoxy Group Hydrolysis. |
Q5: My reaction generates acid or base as a byproduct. How can I prevent this from catalyzing hydrolysis?
A: The presence of acid or base can significantly catalyze hydrolysis.[10][11] The best strategy is to use a scavenger —a reagent added to the reaction mixture to neutralize the acid or base as it is formed. For ease of purification, polymer-supported scavengers are ideal as they can be removed by simple filtration.[12]
| Scavenger Type | Target | Examples | Comments |
| Polymer-Supported Amine | Acid | Polystyrene-bound Trisamine (PS-Trisamine), PS-NMM[12] | Excellent for scavenging HCl, sulfonic acids, or other acidic byproducts. Easily filtered off. |
| Polymer-Supported Carbonate | Acid | PS-Carbonate[13] | A weaker base, useful for scavenging strong acids without interfering with more sensitive functional groups. |
| Non-nucleophilic Base | Acid | Proton Sponge, 2,6-Lutidine, Diisopropylethylamine (DIPEA) | Soluble scavengers used when a resin is not suitable. Can be difficult to remove during workup. |
| Acid Scavenger | Base | Polymer-supported sulfonic acid (SCX resin)[14] | Used to quench reactions or remove excess basic reagents. |
| Table 2. Common Acid and Base Scavengers for Reaction Control. |
Q6: Besides solvent choice, what are the best laboratory techniques to ensure anhydrous conditions?
A: Meticulous technique is key.
-
Drying Agents: Add a chemical drying agent directly to the reaction. Molecular sieves (3Å or 4Å) are excellent as they are inert and can be activated by heating to remove all water before use.[15]
-
Azeotropic Removal: For reactions run at elevated temperatures in solvents like toluene, a Dean-Stark apparatus can be used to physically remove water from the reaction as it forms.[4]
-
Inert Atmosphere: Running reactions under a blanket of an inert gas like nitrogen or argon prevents atmospheric moisture from entering the system.
-
Solvent Purification: Use freshly distilled or commercially available anhydrous solvents. Never use a bottle of solvent that has been opened multiple times without proper storage.
| Drying Agent | Form | Mechanism | Best For | Notes |
| Molecular Sieves (4Å) | Pellets/Powder | Traps water in porous structure | General use in most organic solvents.[15] | Must be activated by heating under vacuum. Can be slow. |
| Magnesium Sulfate (MgSO₄) | Powder | Forms hydrates (MgSO₄·nH₂O)[5] | Fast and effective for drying workup solutions (e.g., EtOAc, DCM). | Slightly acidic; can be messy to filter. |
| Sodium Sulfate (Na₂SO₄) | Granular | Forms hydrates (Na₂SO₄·10H₂O)[5] | Neutral; good for sensitive compounds. Easy to filter. | Slower and has a lower capacity than MgSO₄. Not efficient for ether.[5] |
| Table 3. Common Laboratory Drying Agents. |
Part 3: Troubleshooting Guide
Q7: I've run my reaction and suspect hydrolysis has occurred. What's the best way to diagnose the problem and fix it for the next run?
A: Use the following workflow to diagnose and solve the issue. First, confirm the presence of the hydrolyzed byproduct using analytical techniques like LC-MS (look for the mass corresponding to M-Cl+OH) or ¹H NMR (look for new signals corresponding to the alcohol). Once confirmed, use this decision tree to refine your reaction conditions.
Caption: Troubleshooting Workflow for Chloroethoxy Hydrolysis.
Detailed Experimental Protocols
Protocol 1: General Procedure for Reactions Under Anhydrous Conditions
This protocol outlines the essential steps for minimizing water content in a reaction sensitive to hydrolysis.
Materials:
-
Reaction flask and condenser (oven-dried at >120 °C for at least 4 hours)
-
Rubber septa
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles (oven-dried)
-
Anhydrous grade solvent (e.g., from a septum-sealed bottle)
-
Activated 4Å molecular sieves (activated by heating at >200 °C under high vacuum for several hours)
Procedure:
-
Glassware Preparation: Assemble the hot, oven-dried glassware (e.g., flask with stir bar and condenser) while flushing with a stream of inert gas. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add solid reagents quickly against a counter-flow of inert gas. Add activated molecular sieves at this stage (approx. 50-100 mg per mL of solvent).
-
Solvent Addition: Transfer the anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Liquid Reagent Addition: Add any liquid reagents via syringe through the rubber septum.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. The bubbler will show a slow, steady stream of gas bubbles (1-2 per second).
-
Workup: Quench the reaction with a suitable reagent, then proceed with a standard aqueous workup. The hydrolyzed byproduct will primarily form during the workup, not the reaction itself.
Protocol 2: Using a Polymer-Supported Acid Scavenger
This protocol describes the use of a resin like PS-Trisamine to neutralize acidic byproducts in situ.
Procedure:
-
Calculate Equivalents: Determine the molar quantity of acid generated in your reaction. A common starting point is to use 2-3 molar equivalents of the scavenger resin relative to the acid. (Note: Check the loading capacity of the resin, typically in mmol/g, from the manufacturer).
-
Example: If your reaction generates 1 mmol of HCl, and the resin loading is 2 mmol/g, you would use (1 mmol acid * 2 eq) / 2 mmol/g = 1.0 g of resin.
-
-
Add Resin: Add the calculated amount of dry resin to the reaction flask along with your other solid reagents before adding the solvent.
-
Run Reaction: Proceed with the reaction as planned. The resin will sequester the acid as it is formed. The resin may swell, which is normal.
-
Removal: Upon completion, the reaction mixture can be filtered to remove the resin. Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. The filtrate now contains your crude product, free from the scavenger and its neutralized salt, simplifying purification.
References
- Vertex AI Search, Grounding API Redirect. (n.d.). Base-Labile Protecting Groups. Fiveable.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
- (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects (video).
- Supra sciences. (n.d.). Solid-Supported Scavengers.
- ResearchGate. (2018, January 4). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?
- SiliCycle. (n.d.). SiliaBond Organic Scavengers.
- University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water.
- Quora. (2016, October 11). What is the hydrolysis process of alkyl halides?
- ResearchGate. (2025, August 6). Polymeric Scavenger Reagents in Organic Synthesis.
- ResearchGate. (2014, May 6). How to remove water in a condensation reaction on microscale (without Dean Stark)?
- Dalal Institute. (n.d.). Anchimeric Assistance.
- Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance.
- Scribd. (n.d.). Anchimeric Assistance.
- (2018, February 19). HYDROLYSIS REACTIONS.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
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- 13. suprasciences.com [suprasciences.com]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conjugation Efficiency with 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
Welcome to the technical support center for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during bioconjugation experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you diagnose and resolve issues leading to low conjugation efficiency.
This bifunctional linker possesses two distinct reactive sites: a carboxylic acid and a terminal alkyl chloride. Successful conjugation depends on the sequential or orthogonal reaction of these two groups. Low efficiency can arise from suboptimal conditions targeting either functionality. This guide is structured to help you troubleshoot both reaction steps systematically.
Troubleshooting Guide: Diagnosing Low Conjugation Yield
Low conjugation efficiency is a multifaceted problem. The following section is organized in a question-and-answer format to pinpoint potential causes and provide actionable solutions. We will address the two primary reaction pathways involving this linker:
-
Amide Bond Formation: Activating the carboxylic acid to couple with a primary amine (e.g., lysine residue on a protein).
-
Thioether Bond Formation: Reacting the terminal chloro group with a nucleophile (e.g., a thiol group on a cysteine residue).
Question 1: My overall yield is low. How do I determine if the problem is with the carboxylic acid activation or the alkyl chloride reaction?
Answer:
A stepwise diagnostic approach is crucial. The conjugation process involves two independent covalent bond formations. To identify the bottleneck, you should analyze the reaction intermediate.
Diagnostic Workflow:
-
Reaction 1: Amide Coupling. First, conjugate your amine-containing molecule (e.g., protein) with the linker via its carboxylic acid group using a standard carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often supplemented with N-hydroxysuccinimide (NHS) for improved efficiency.[1][2]
-
Isolate and Characterize. After this first reaction, purify the resulting intermediate (Molecule-linker conjugate) from excess linker and coupling reagents.
-
Analyze the Intermediate. Use analytical techniques such as MALDI-TOF mass spectrometry or SDS-PAGE (if conjugating to a protein) to confirm the successful addition of the linker. An increase in molecular weight corresponding to the mass of the linker indicates a successful amide coupling step.
-
Pinpoint the Failure:
-
If the linker is successfully attached: The problem lies in the second step—the reaction of the chloro group. Proceed to the troubleshooting section for the "Chloro Group Reaction."
-
If the linker is NOT attached: The problem is with the initial amide bond formation. Proceed to the troubleshooting section for the "Carboxylic Acid Activation & Amine Coupling."
-
Below is a visual representation of this diagnostic workflow.
Caption: Workflow to identify the source of low conjugation efficiency.
Troubleshooting Part A: Carboxylic Acid Activation & Amine Coupling
If your analysis shows that the initial amide bond formation is inefficient, consider the following common issues.
Question 2: I'm seeing very little or no attachment of the linker to my amine-containing molecule. What are the likely causes?
Answer:
This issue almost always stems from problems with the carboxylic acid activation chemistry, reactant quality, or buffer conditions. The most common method involves activating the linker's carboxylic acid with EDC and NHS to form a reactive NHS ester, which then couples with primary amines.[3]
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Hydrolysis of EDC/NHS | EDC and the subsequent O-acylisourea intermediate are highly susceptible to hydrolysis in aqueous buffers, which deactivates them and regenerates the carboxylic acid.[3] The NHS ester is more stable but still has a half-life of minutes to hours at neutral pH.[3] Solutions: • Prepare EDC/NHS solutions immediately before use. • Perform the reaction in a buffer with a slightly acidic to neutral pH (pH 6.0-7.5) to balance amine reactivity and NHS-ester stability.[2] • Consider a two-step protocol: activate the linker with EDC/NHS in a low-aqueous or anhydrous solvent (like DMSO or DMF) first, then add it to the amine-containing molecule in its aqueous buffer. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for reaction with the activated linker, drastically reducing yield.[4] Solutions: • Exchange your molecule into a non-nucleophilic buffer such as PBS, MES, or HEPES. • If buffer exchange is not possible, a significant molar excess of the linker and activation reagents may be required, but this complicates purification. |
| Suboptimal pH | The coupling reaction has a narrow optimal pH range. The target primary amine must be deprotonated (-NH2) to be nucleophilic, which is favored at pH > 8. However, the NHS ester is more susceptible to hydrolysis at higher pH. Solution: • The recommended compromise is typically pH 7.2-7.5 . If efficiency is still low, perform a pH screen from 7.0 to 8.0 to find the empirical optimum for your specific molecule. |
| Low Reactant Concentration | The reaction kinetics are concentration-dependent. Very dilute solutions will react slowly, allowing more time for hydrolysis of the activated linker. Solution: • If possible, increase the concentration of your target molecule. A starting concentration of >0.5-1.0 mg/mL for proteins is recommended.[4] • Optimize the molar ratio of Linker:EDC:NHS. A common starting point is a 10- to 20-fold molar excess of these reagents over the available amine groups. |
Troubleshooting Part B: Chloro Group Reaction with Nucleophiles
If you've confirmed the linker is attached but the final conjugation fails, the issue lies with the alkyl chloride. This group reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Thiol groups on cysteine residues are the most common target.
Question 3: My linker is attached, but the chloro group is not reacting efficiently with the thiol on my target protein. Why is the yield so low?
Answer:
The reactivity of an alkyl chloride is significantly lower than that of its bromide or iodide analogs.[5] Therefore, reaction conditions must be carefully optimized to drive the SN2 reaction to completion.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Suboptimal pH | The key to this reaction is the nucleophilicity of the target thiol. A thiol (-SH) is a weak nucleophile, but its deprotonated form, the thiolate anion (-S⁻), is a very strong nucleophile. The pKa of a cysteine thiol is ~8.5. Solution: • The reaction rate is highly pH-dependent. You must perform the reaction at a pH of 8.0-9.0 to ensure a sufficient concentration of the reactive thiolate anion. Below pH 8.0, the reaction will be extremely slow. |
| Low Reactivity of Alkyl Chloride | Chlorine is a less effective leaving group than bromine or iodine. This results in slower reaction kinetics compared to linkers featuring iodoacetyl or bromoacetyl groups.[5] Solutions: • Increase Reaction Time: This reaction may require incubation for 12-24 hours or even longer. Monitor the reaction over time to determine the optimal duration. • Increase Temperature: Gently increasing the temperature from room temperature to 37°C can significantly increase the reaction rate. Monitor protein stability if increasing the temperature. • Consider an Alternative: If kinetics are a major limitation, using a linker with a bromoacetyl or iodoacetyl group will provide a much faster reaction with thiols.[6] |
| Oxidized Thiols (Disulfide Bonds) | The target thiol group may not be available for reaction because it has formed a disulfide bond (-S-S-) with another cysteine. Solution: • Pre-reduce your protein with a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). • Crucially, the reducing agent must be removed before adding the chloro-linker , as the reducing agent itself is a thiol and will react with the linker. Use a desalting column or dialysis for this removal step. |
| Steric Hindrance | SN2 reactions are highly sensitive to steric hindrance around the reaction center.[1] If the target thiol is in a sterically crowded region of the protein, the linker may not be able to access it. Solution: • This is a difficult problem to solve without re-engineering the protein. If possible, choose a more accessible cysteine residue for conjugation. • Using a longer PEG-chain version of the linker might provide the necessary flexibility to reach a partially accessible site. |
Below is a diagram illustrating the key factors influencing the SN2 reaction efficiency.
Caption: Key optimization parameters for the alkyl chloride reaction.
Frequently Asked Questions (FAQs)
Q1: What is the stability of the this compound linker in solution? The poly(ethylene glycol) ether backbone is generally very stable across a wide pH range.[7] The terminal carboxylic acid and chloro groups are also stable under typical storage conditions. Once dissolved in aqueous buffer, the primary concern for the activated (EDC/NHS) form of the linker is hydrolysis, as detailed above. The chloro-group is stable in standard non-nucleophilic buffers.
Q2: Can I use Tris buffer for my conjugation reaction? No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and is a potent nucleophile. It will compete with your target molecule in both the amide coupling step and, to a lesser extent, the alkyl chloride reaction step, leading to significantly reduced efficiency and unwanted side products. Always use a non-amine-containing buffer like PBS, MES, or HEPES.[4]
Q3: The chloro group is reacting, but I am seeing modification at sites other than cysteine. What is happening? While the chloroacetyl group is primarily reactive towards thiols, it can react with other nucleophilic amino acid side chains under certain conditions. This off-target reactivity is more likely if:
-
pH is too high ( > 9.0): At high pH, the amino group of lysine (pKa ~10.5) becomes significantly deprotonated and nucleophilic.
-
No accessible thiols are present: If the intended cysteine target is unavailable (e.g., oxidized or sterically hindered), the linker may react with other, less reactive nucleophiles over a long incubation period.
-
A large excess of the linker is used: High concentrations can drive reactions with weaker nucleophiles. To ensure selectivity for thiols, perform the reaction at the lowest possible pH that still provides an acceptable rate (e.g., pH 8.0-8.5) and optimize the molar excess of the linker.[6]
Q4: How do I remove the pre-reaction reducing agent (DTT/TCEP) without allowing my thiols to re-oxidize? This is a critical step. After reduction, you must remove the reducing agent quickly.
-
Use a spin desalting column: This is the fastest method. Equilibrate the column with de-gassed, nitrogen-purged buffer (pH 7.0-7.5) to minimize oxygen exposure.
-
Perform the buffer exchange and immediately add your activated linker to the protein solution.
-
Adjust the pH to the optimal level for the SN2 reaction (pH 8.0-9.0) just before or after adding the linker. Working quickly and with oxygen-free buffers is key to preventing re-formation of disulfide bonds.
Q5: Can I conjugate this linker to a nucleophile other than a thiol? Yes, in principle. The chloro group can react with other strong nucleophiles, such as primary amines or imidazoles (histidine). However, the reaction conditions required to make these groups sufficiently nucleophilic (typically high pH) often lead to a loss of selectivity and potential protein denaturation. Cysteine's thiol group is the preferred target due to its unique nucleophilicity at a moderately alkaline pH.[8]
Experimental Protocols
Protocol 1: Two-Step Protein Conjugation via Lysine and Cysteine
This protocol describes the conjugation of the linker first to a lysine residue on Protein A, followed by conjugation of the chloro-group to a cysteine residue on Protein B.
Materials:
-
Protein A (containing accessible lysine residues)
-
Protein B (containing an accessible, reducible cysteine residue)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
DTT (Dithiothreitol)
-
Reaction Buffer A (Amide Coupling): 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer B (Thiol Coupling): 0.1 M Phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.5 (de-gassed)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns
Procedure:
Part A: Activating the Linker and Conjugating to Protein A (Lysine)
-
Dissolve Protein A in Reaction Buffer A to a concentration of 2 mg/mL.
-
Prepare fresh stock solutions of the linker (100 mM), EDC (200 mM), and NHS (200 mM) in anhydrous DMSO.
-
Add a 20-fold molar excess of the linker to the Protein A solution.
-
Add a 40-fold molar excess of EDC and NHS to the reaction mixture.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the Protein A-linker conjugate using a desalting column equilibrated with Reaction Buffer B (at pH 7.5 for this purification step) to remove excess reagents.
-
Confirm conjugation via mass spectrometry.
Part B: Reducing Protein B and Conjugating to Protein A-linker
-
Dissolve Protein B in Reaction Buffer B to 2 mg/mL.
-
Add DTT to a final concentration of 10 mM. Incubate for 30 minutes at 37°C to reduce disulfide bonds.
-
Remove DTT by passing the reduced Protein B through a desalting column equilibrated with de-gassed Reaction Buffer B (pH 8.5).
-
Immediately combine the purified Protein A-linker conjugate with the freshly reduced Protein B at a 1:1 molar ratio.
-
Incubate the reaction for 12-24 hours at room temperature or 37°C with gentle mixing, protected from light.
-
Monitor the reaction progress via SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the Protein A-Protein B conjugate.
-
Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion or ion exchange).
References
- BenchChem. (2025). Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions.
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
Ayres, L., & Voskuhl, J. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(42), 6349-6365. Retrieved from [Link]
- BenchChem. (2025). Principle of Amine-Reactive Carboxylic Acid Conjugation: A Technical Guide.
-
OpenOChem Learn. (n.d.). SN2 Mechanism and Kinetics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
-
Pasut, G., & Veronese, F. M. (2009). Covalent conjugation of peptides and proteins to polyethylene glycols. Methods in molecular biology (Clifton, N.J.), 494, 117-133. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactions of Bioconjugation. Retrieved from [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Bioconjugation Techniques for Attaching PEG to Peptides.
- BenchChem. (2025). Navigating the Thiol-Reactive Landscape: A Comparative Guide to Bioconjugation Linkers.
-
European Pharmaceutical Review. (2010). Protein PEGylation Process: An overview of chemistry. Retrieved from [Link]
- BenchChem. (2025). stability issues of PEG linkers in acidic or basic conditions.
-
Parker, C. G., & Pratt, M. R. (2015). The impact of commonly used alkylating agents on artifactual peptide modification. Journal of the American Society for Mass Spectrometry, 26(9), 1547–1554. Retrieved from [Link]
-
AxisPharm. (n.d.). Thiol-PEG-acid. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
Wiśniewski, J. R., Zougman, A., Nagaraj, N., & Mann, M. (2009). Universal sample preparation method for proteome analysis. Nature methods, 6(5), 359-362. Retrieved from [Link]
-
Chen, Y., et al. (2019). Systematic evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 18(5), 2097-2106. Retrieved from [Link]
-
Williams, D. L. H. (1983). Nitrosation by alkyl nitrites. Part 3. Reactions with cysteine in water in the pH range 6–13. Journal of the Chemical Society, Perkin Transactions 2, (7), 1013-1016. Retrieved from [Link]
-
Wang, J., & Wang, P. G. (2018). Arylation Chemistry for Bioconjugation. ACS chemical biology, 13(7), 1666–1679. Retrieved from [Link]
-
Zhang, C., et al. (2021). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie (International ed. in English), 60(38), 20352–20364. Retrieved from [Link]
-
De Luca, S., et al. (2016). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Molecules (Basel, Switzerland), 21(10), 1369. Retrieved from [Link]
-
McKinnon, K. M., et al. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Biomacromolecules, 19(7), 2973–2981. Retrieved from [Link]
-
Singh, R., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate chemistry, 32(7), 1307–1314. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]
Sources
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- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
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- 8. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
Challenges in the characterization of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid derivatives
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the characterization of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid (CEEEA) derivatives. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to navigate the unique analytical challenges posed by these molecules.
Introduction: The Analytical Challenge of CEEEA Derivatives
This compound (CEEEA) and its derivatives are crucial building blocks in pharmaceutical and bioconjugate chemistry.[1] Their structure, which combines a flexible polyethylene glycol (PEG)-like chain, a terminal carboxylic acid, and a reactive chloroethoxy group, imparts unique properties but also presents significant analytical hurdles.[1][2] Characterization is often complicated by issues such as polydispersity, chromatographic anomalies, complex mass spectra, and susceptibility to degradation. This guide provides a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing CEEEA derivatives?
A1: The characterization of CEEEA derivatives is complicated by a combination of factors inherent to their molecular structure:
-
Hybrid Properties: These molecules possess both the hydrophilic, flexible nature of short PEG chains and the reactivity of an alkyl halide. This can lead to difficult chromatographic separations where molecules may exhibit properties of both polar and non-polar compounds.
-
Lack of a Strong Chromophore: The basic CEEEA structure lacks a significant UV-absorbing chromophore, making quantification by standard HPLC-UV methods challenging unless the derivatized portion of the molecule contains one.[3][4] This often necessitates the use of alternative detection methods like Charged Aerosol Detection (CAD) or mass spectrometry.[3][4]
-
Reactivity and Stability: The terminal chloro group can be susceptible to nucleophilic substitution, and ester or amide derivatives can undergo hydrolysis back to the parent carboxylic acid, leading to sample degradation and inconsistent results if not handled properly.[5]
-
Mass Spectrometry Complexity: The presence of chlorine results in a characteristic isotopic pattern in mass spectra, which can complicate data interpretation, especially in complex mixtures.[6][7]
Q2: How does the chlorine atom affect my mass spectrometry results?
A2: The presence of a single chlorine atom in your molecule will produce a distinct isotopic pattern for the molecular ion and any chlorine-containing fragments. Naturally occurring chlorine consists of two main isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[7] This results in two peaks in the mass spectrum for any chlorine-containing ion:
-
An M+ peak corresponding to the ion with the ³⁵Cl isotope.
-
An M+2 peak, two m/z units higher, corresponding to the ion with the ³⁷Cl isotope.
The intensity ratio of the M+ peak to the M+2 peak will be approximately 3:1.[7] Identifying this ratio is a key diagnostic tool to confirm the presence of a single chlorine atom in your derivative.
Q3: What are the most common degradation pathways for CEEEA derivatives, especially esters or amides?
A3: The most common degradation pathway is the hydrolysis of the derivative back to the parent this compound.[5] This is particularly prevalent for ester derivatives, which can hydrolyze in the presence of moisture or incompatible buffer systems.[5] This degradation product, being more polar, will typically appear as a new peak with a shorter retention time in a reverse-phase HPLC chromatogram.[5] To mitigate this, it is crucial to use validated, stability-indicating analytical methods and ensure that sample diluents and mobile phases are compatible and free of excessive moisture.[5]
Q4: Which HPLC column is best suited for separating my CEEEA derivative?
A4: The optimal HPLC column depends on the specific properties of your derivative. However, for most small-molecule CEEEA derivatives, a reverse-phase (RP) C8 or C18 column is the standard choice.[8][9]
-
C18 columns provide higher hydrophobic retention and are excellent for separating less polar derivatives or for resolving complex mixtures.
-
C8 columns offer slightly less retention, which can be advantageous for more polar derivatives, resulting in shorter run times and better peak shapes. For larger, PEGylated bioconjugates made from CEEEA derivatives, Size-Exclusion Chromatography (SEC) may be required to separate molecules based on their hydrodynamic radius.[10] In some cases, a two-dimensional LC (2D-LC) approach combining SEC and RP-HPLC can be highly effective for analyzing complex reaction mixtures.[3][4]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Workflow & Troubleshooting Diagrams
A logical workflow is critical for efficient characterization. The following diagram outlines a standard approach.
Caption: General analytical workflow for CEEEA derivatives.
When problems arise, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting logic for poor HPLC peak shape.
HPLC & LC-MS Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Broad or Multiple Peaks for a Pure Compound | Polydispersity: The PEG-like chain can have slight variations in length, although less common for this specific molecule than for long-chain PEGs.[3] On-Column Degradation: Hydrolysis of an ester or amide derivative on the column.[5] Poor Solubility: The compound may be precipitating at the head of the column. | Action: 1. Use high-resolution mass spectrometry to check if the multiple peaks correspond to oligomers with mass differences of 44 Da (C₂H₄O unit).[11] 2. Adjust the mobile phase pH to suppress ionization of the carboxylic acid (if present) and improve peak shape. 3. Ensure the sample is fully dissolved in a solvent similar to or weaker than the initial mobile phase. |
| Low MS Signal / Poor Ionization | Charge Suppression: The molecule may not ionize efficiently under standard ESI conditions. Formation of Multiple Adducts: The ethoxy chain can chelate various cations (Na⁺, K⁺), splitting the signal across different adducts and reducing the intensity of the desired protonated molecule [M+H]⁺. | Action: 1. Add a modifier: Introduce a volatile buffer like ammonium formate to the mobile phase to promote the formation of a single, consistent adduct (e.g., [M+NH₄]⁺).[9] 2. Optimize MS Source Parameters: Adjust fragmentor voltage and gas temperatures. 3. For PEGylated proteins, adding a small amount of triethylamine (TEA) post-column can improve signal quality.[11] |
| Unexpected Peak at a Shorter Retention Time | Hydrolysis: This is a classic sign of an ester or amide derivative hydrolyzing to the more polar parent CEEEA.[5] | Action: 1. Confirm Identity: Spike the sample with a CEEEA reference standard to see if the unexpected peak co-elutes. 2. LC-MS Analysis: Check if the mass of the new peak corresponds to the hydrolyzed product. 3. Sample Handling: Prepare samples fresh, store them at low temperatures (2-8°C), and avoid aqueous buffers that could promote hydrolysis.[5] |
NMR Spectroscopy Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Broad, Unresolved Peaks in the Ethoxy Region (~3.5-3.7 ppm) | Molecular Aggregation: At higher concentrations, intermolecular interactions can cause peak broadening.[12] Poor Shimming: An inhomogeneous magnetic field will broaden all peaks. Presence of Paramagnetic Impurities: Trace metals can cause significant broadening. | Action: 1. Dilute the Sample: Re-run the spectrum at a lower concentration.[13] 2. Re-shim the Spectrometer: Ensure the instrument is properly shimmed before acquisition. 3. Use a Chelating Agent: If metal contamination is suspected, add a small amount of EDTA to the NMR tube. 4. Change Solvent: Trying a different solvent like benzene-d₆ can sometimes resolve overlapping peaks due to solvent-induced shifts.[12] |
| Obscured Analyte Signals | Solvent Peak Overlap: The residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) can obscure aromatic signals in a derivative.[12] Water Peak: A large water peak (variable, ~1.5-4.7 ppm depending on solvent) can obscure signals in the ethoxy or aliphatic region.[12] | Action: 1. Change Solvent: Switch to a solvent whose residual peak does not interfere (e.g., acetone-d₆ for aromatic compounds).[12] 2. Solvent Suppression: Use a solvent suppression pulse sequence (e.g., presaturation or WET-1D) to reduce the intensity of the water or solvent peak.[14] 3. Dry the Sample/Solvent: Ensure the sample is anhydrous before dissolving. Use a molecular sieve to dry the NMR solvent if necessary.[12] |
| Inaccurate Integration | Peak Overlap: Signals from different protons are not baseline-resolved. Signal Saturation: A very strong signal (e.g., from a large number of equivalent protons) can saturate the detector, leading to non-quantitative integration.[14] | Action: 1. Change Solvent: As above, a different solvent may improve peak separation.[12] 2. Higher Field Strength: Use a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) to increase spectral dispersion. 3. Adjust Acquisition Parameters: Increase the relaxation delay (d1) to ensure full relaxation of all protons for accurate quantification. Reduce the tip angle to avoid detector saturation for highly concentrated samples.[14] |
Key Experimental Protocols
Protocol 1: Generic RP-HPLC-MS Method for Purity Assessment
This method provides a starting point for the analysis of CEEEA derivatives.
-
Column: C18 Reverse-Phase, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
Start at 10% B, hold for 1 minute.
-
Linear gradient from 10% to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile/Water at approximately 1 mg/mL and filter.
-
MS Detection (ESI+):
Protocol 2: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the chosen solvent fully dissolves the compound and its residual peak does not overlap with key analyte signals.[12]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Lock and shim the spectrometer using standard procedures.
-
Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8 or 16 scans).
-
Use a relaxation delay (d1) of at least 2 seconds to allow for reasonable quantification.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting a known solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate all peaks and analyze chemical shifts and coupling patterns to confirm the structure. The characteristic repeating ethoxy unit (-O-CH₂-CH₂-) typically appears as a complex multiplet around 3.6 ppm.[15]
-
References
- Thermo Fisher Scientific.
- Thermo Fisher Scientific.
- Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical Measurement of PEGylated Molecules.
- Creative PEGWorks.
- Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical measurement of PEGylated molecules.
- SIELC Technologies. Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- Reddy, B. P., et al. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.
- Shaik, M. A., Manchuri, K. M., & Nayakanti, D. (2023). A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate.
- Polotti, G., Barbieri, M., & Moscatelli, D. (2018). NMR analysis of ethoxylated alcohols.
- Schlotterbeck, G., et al. (2005). HPLC-NMR of fatty alcohol ethoxylates. Magnetic Resonance in Chemistry, 43(5), 401-7.
- SDSU NMR Facility. Common Problems | SDSU NMR Facility – Department of Chemistry.
- University of Wisconsin-Madison.
- Sigma-Aldrich. Small Molecule HPLC.
- Agilent Technologies. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry.
- Benchchem. 2-(2-Chloroethoxy)acetic Acid | Research Chemical.
- Takhistov, V. V., Pleshkova, A. P., & Islamov, D. R. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(3), 265–289.
- Clark, J. (2023).
- BOC Sciences.
- Benchchem. A Comparative Purity Assessment of 2-[2-(2-Chloroethoxy)
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- 8. Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing PROTAC Activity with PEG Linker Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols focused on the critical role of polyethylene glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind experimental choices and to offer self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: Common Issues with PEG-ylated PROTACs
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions grounded in scientific principles.
Issue 1: My PROTAC shows weak or no target protein degradation, even at high concentrations.
Potential Cause 1: Suboptimal Linker Length.
-
Explanation: The length of the PEG linker is a critical parameter that dictates the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1] If the linker is too short, it can create steric clashes, preventing the target and the E3 ligase from coming together effectively.[1] Conversely, if the linker is too long, it may not adequately constrain the two proteins, leading to an unstable or non-productive ternary complex and inefficient ubiquitination.[1]
-
Troubleshooting Steps:
-
Synthesize a Linker Length Library: The most direct approach is to synthesize a series of PROTACs with varying PEG linker lengths. A typical starting point is a range of 2 to 12 ethylene glycol units.[2]
-
Systematic Evaluation: Test each PROTAC in a cellular degradation assay (e.g., Western Blot or In-Cell ELISA) across a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Analyze the Trend: Plot Dmax and DC50 values against the number of PEG units to identify the optimal linker length for your specific target and E3 ligase pair.
-
Potential Cause 2: Inefficient Ternary Complex Formation.
-
Explanation: Even with an appropriate length, the inherent flexibility of a PEG linker might not be optimal for the specific protein-protein interactions required for a stable ternary complex.[2] Excessive flexibility can lead to an entropic penalty for complex formation.[2][3]
-
Troubleshooting Steps:
-
Biophysical Validation: Directly assess ternary complex formation using biophysical assays.[1] Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell NanoBRET™ assays can provide quantitative data on complex formation and stability.[1][4][5][6][7]
-
Cooperativity Measurement: Use ITC to determine the cooperativity factor (alpha), which quantifies the impact of protein-protein interactions on the stability of the ternary complex.[6][8] Positive cooperativity (alpha > 1) is often a hallmark of potent degraders.
-
Consider Linker Rigidity: If ternary complex formation is weak despite linker length optimization, consider synthesizing PROTACs with more rigid linkers (e.g., incorporating piperazine or triazole rings) to reduce conformational flexibility.[2][9][10]
-
Potential Cause 3: Poor Cell Permeability.
-
Explanation: While PEG linkers are known to improve the aqueous solubility of PROTACs, their hydrophilicity and the overall increase in molecular weight and polar surface area can impede passive diffusion across the cell membrane.[2][11][12] There is often a trade-off between solubility and permeability.[2]
-
Troubleshooting Steps:
-
Permeability Assays: Quantify the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput screen of passive diffusion, or the Caco-2 permeability assay for a more comprehensive assessment that includes active transport.[7]
-
Structure-Permeability Relationship: Analyze the permeability data in conjunction with linker length. Shorter linkers often lead to better permeability.[2]
-
Linker Composition Modification: If permeability is low, synthesize PROTACs with more lipophilic alkyl linkers or hybrid linkers that strike a balance between hydrophilicity and hydrophobicity.[1][13] Studies have shown that the gauche effect of PEG-type linkers can promote folded conformations that may enhance cell permeability by minimizing the solvent-accessible polar surface area.[14]
-
Issue 2: A significant "hook effect" is observed, with reduced degradation at high PROTAC concentrations.
-
Explanation: The "hook effect" is a common phenomenon in PROTAC research where degradation efficiency decreases at high concentrations.[2] This occurs because the PROTAC molecules are more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[2]
-
Troubleshooting Steps:
-
Detailed Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of concentrations (from pM to high µM) to accurately map the hook effect.
-
Vary Linker Length: The optimal linker length can minimize the hook effect by favoring the geometry of the ternary complex over binary complexes. Test your library of PROTACs with different PEG linker lengths.[2]
-
Modify Linker Composition: Incorporating more rigid elements into the linker can modulate the PROTAC's conformational dynamics, potentially disfavoring the formation of stable binary complexes.[2]
-
Assess Binary Affinities: Potent degradation is often driven by the stability of the ternary complex, not necessarily high binary affinities.[1] Consider designing PROTACs with slightly lower binary affinities for one or both proteins if the hook effect is severe.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical range of PEG linker lengths used in PROTAC design?
A1: The most commonly used PEG linkers in PROTACs range from 2 to 12 ethylene glycol units.[2] However, the optimal length is highly dependent on the specific target protein and E3 ligase pair.[2][15] It is crucial to empirically determine the optimal length for each new system.
Q2: How does PEG linker length affect the physicochemical properties of a PROTAC?
A2: The length of the PEG linker significantly influences several key physicochemical properties:
-
Solubility: Increasing the number of PEG units generally improves the aqueous solubility of the PROTAC, which is beneficial for both in vitro assays and in vivo applications.[2][10][11][16]
-
Permeability: There is a trade-off between linker length and cell permeability. While shorter linkers often lead to better permeability, longer PEG linkers can increase the molecular weight and polar surface area, potentially hindering passive diffusion across cell membranes.[2]
-
Flexibility: Longer PEG linkers provide greater conformational flexibility, which can be advantageous for allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[2] However, excessive flexibility can also be detrimental.[2][3]
Q3: Can a longer PEG linker lead to off-target effects?
A3: Yes, while beneficial for engaging some targets, long and flexible PEG linkers can increase the PROTAC's conformational freedom. This increased flexibility carries the risk of promoting unintended interactions with other proteins, potentially leading to off-target degradation.[17] It is important to perform proteomics studies (e.g., global proteomics using mass spectrometry) to assess the selectivity of your lead PROTACs.
Q4: Besides length, what other aspects of the PEG linker should I consider?
A4: The attachment points of the linker to the target and E3 ligase ligands are critical.[15][18] The exit vector from each ligand must be carefully chosen to ensure that the linker directs the two proteins into a productive orientation. This is typically guided by co-crystal structures or computational modeling to identify solvent-exposed areas on the ligands.[18]
Data Summary & Experimental Protocols
Table 1: Impact of PEG Linker Length on PROTAC Performance (Illustrative Data)
| PROTAC ID | Target | E3 Ligase | PEG Units (n) | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A1 | BRD4 | VHL | 2 | 150 | 75 | 5.2 |
| PROTAC-A2 | BRD4 | VHL | 4 | 25 | 95 | 3.8 |
| PROTAC-A3 | BRD4 | VHL | 6 | 40 | 92 | 2.5 |
| PROTAC-A4 | BRD4 | VHL | 8 | 120 | 80 | 1.9 |
| PROTAC-A5 | BRD4 | VHL | 12 | 500 | 60 | 1.1 |
| PROTAC-B1 | BTK | CRBN | 3 | 85 | 88 | 4.1 |
| PROTAC-B2 | BTK | CRBN | 5 | 15 | >95 | 2.9 |
| PROTAC-B3 | BTK | CRBN | 7 | 20 | >95 | 2.0 |
| PROTAC-B4 | BTK | CRBN | 10 | 90 | 70 | 1.4 |
This table presents hypothetical data to illustrate the common trend where an optimal, intermediate linker length provides the best combination of potency (low DC50) and efficacy (high Dmax).
Protocol 1: Step-by-Step Workflow for Optimizing PROTAC PEG Linker Length
This protocol outlines a systematic approach to identify the optimal PEG linker for a given target and E3 ligase.
-
PROTAC Library Synthesis:
-
Design a series of PROTACs with varying PEG linker lengths (e.g., n=2, 3, 4, 5, 6, 8, 10, 12).
-
Utilize modular synthetic strategies, such as click chemistry, to facilitate the rapid assembly of the PROTAC library.[9]
-
-
Cell-Based Degradation Assays:
-
Culture target cells to ~80% confluency in appropriate plate formats (e.g., 12-well or 24-well plates).
-
Treat cells with a serial dilution of each PROTAC construct for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the level of the target protein using Western Blotting or a high-throughput method like In-Cell ELISA.
-
Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values for each construct.[19]
-
-
Biophysical Characterization of Ternary Complex:
-
Permeability Assessment:
-
Evaluate the cell permeability of promising candidates using a PAMPA or Caco-2 assay to ensure they have drug-like properties.[7]
-
-
Data Analysis and Selection:
-
Correlate the degradation data (DC50, Dmax) with the biophysical data (ternary complex stability) and permeability data.
-
Select the optimal linker length that provides the best overall profile of high degradation efficacy, stable ternary complex formation, and acceptable cell permeability.
-
Protocol 2: Assessing Ternary Complex Formation via Isothermal Titration Calorimetry (ITC)
-
Protein and PROTAC Preparation:
-
Purify the target protein (or its relevant domain) and the E3 ligase complex (e.g., VCB complex for VHL).
-
Prepare precise concentrations of the proteins and the PROTAC in a matched ITC buffer (e.g., PBS or HEPES with 0.05% Tween-20).
-
-
Experimental Setup:
-
Load the sample cell with the target protein (e.g., at 10-20 µM).
-
Load the injection syringe with the PROTAC (e.g., at 100-200 µM).
-
Perform a titration experiment, injecting small aliquots of the PROTAC into the protein solution and measuring the heat change after each injection. This measures the binary affinity of PROTAC for the target protein.
-
-
Ternary Complex Measurement:
-
Repeat the experiment, but this time pre-saturate the sample cell with both the target protein and the E3 ligase complex.
-
Titrate the PROTAC into the protein mixture. The resulting thermogram will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the binding isotherms to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) for both binary and ternary interactions.[6]
-
The data can be used to calculate the Gibbs free energy (ΔG) to evaluate complex stability and the cooperativity factor (α).[21] A lower ΔG indicates a more stable complex.[21]
-
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Workflow for optimizing PROTAC PEG linker length.
Caption: The hook effect: binary vs. ternary complex formation.
References
-
Kihlberg, K., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]
-
Zhang, X., et al. (2023). Kinetic Modeling of PROTAC-Induced Protein Degradation. PubMed. [Link]
-
Hughes, S. J., et al. (2020). Kinetic Modeling of PROTAC‐Induced Protein Degradation. ResearchGate. [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]
-
Casement, R., & Bond, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer Protocols. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
-
Foley, C. A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]
-
Popova, A. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]
-
Popova, A. M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. OUCI. [Link]
-
Jin, Y., et al. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. NIH. [Link]
-
Profacgen. (n.d.). Ternary complex formation. [Link]
-
Roy, M. J., et al. (2019). Quantitative Measurement of Rate of Targeted Protein Degradation. ResearchGate. [Link]
-
Sun, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
Sun, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
Kihlberg, K., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. PMC - PubMed Central. [Link]
-
Ishida, T., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH. [Link]
-
Lu, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. [Link]
-
An, S., & Fu, L. (2022). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC - NIH. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Ternary complex formation - Profacgen [profacgen.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
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- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Strategies to avoid aggregation of proteins conjugated with 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
A Guide for Researchers Using PEG-based Chloroethoxy Linkers
Welcome to the technical support center. This guide is designed for scientists, researchers, and drug development professionals to provide in-depth, practical advice on preventing protein aggregation during conjugation with linkers like 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid. Here, we address common challenges in a question-and-answer format, grounded in scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to conjugate to our protein and are seeing significant aggregation. What makes this linker prone to causing aggregation?
A: This is a crucial starting point. The aggregation you're observing likely stems from a combination of factors related to both the linker's chemical nature and the required reaction conditions.
-
Reactivity of the Chloroethoxy Group: The this compound linker utilizes a chloroethoxy group (-CH2-CH2-Cl) as one of its reactive ends. This is an alkyl halide. Unlike more common bioconjugation chemistries (e.g., NHS esters targeting lysines or maleimides targeting cysteines), alkyl halides react with nucleophiles on a protein (such as the thiol group of cysteine or the amine group of lysine) via a nucleophilic substitution (SN2) reaction.[1] These reactions can be slow and often require conditions that are inherently stressful to proteins, such as:
-
Elevated pH: To deprotonate nucleophilic groups like lysine amines or cysteine thiols, making them more reactive, a higher pH (typically >8.5) is often needed. However, many proteins are less stable at alkaline pH and may begin to partially unfold.[2]
-
Elevated Temperature or Long Incubation Times: To drive the reaction to completion, you might be using higher temperatures or multi-hour incubations. Both of these conditions can increase the rate of protein unfolding and aggregation.[2]
-
-
Changes to Protein Surface Properties: Attaching any molecule, including this PEG-based linker, alters the protein's surface. While PEGylation is often used to improve stability and solubility, the conjugation process itself can expose hydrophobic patches that were previously buried. These exposed regions on different protein molecules can interact, leading to aggregation.[2][3]
-
Cross-Linking: If the reaction conditions are not carefully controlled, the linker could potentially react with multiple protein molecules, leading to the formation of large, covalently linked aggregates.
Understanding these underlying causes is the first step in designing an effective mitigation strategy.
Q2: What are the most critical parameters to screen first when trying to minimize aggregation during the conjugation reaction?
A: Your initial efforts should focus on optimizing the reaction environment to maintain the protein's native structure. A multi-parameter screening approach is most effective.
1. pH and Buffer System Optimization: This is the most fundamental parameter.[4]
- The Goal: Find the highest possible pH that allows for conjugation without destabilizing the protein. While the chloroacetyl group needs a deprotonated nucleophile, even a slight decrease in pH (e.g., from 9.0 to 8.5 or 8.0) can significantly enhance protein stability.
- Screening Strategy: Set up small-scale reactions across a range of pH values (e.g., 7.5, 8.0, 8.5, 9.0) using different buffer species (e.g., phosphate, borate, HEPES). Monitor both conjugation efficiency and aggregation levels.
2. Temperature and Time:
- The Goal: Use the lowest temperature and shortest time necessary to achieve the desired degree of labeling.
- Screening Strategy: Test the reaction at different temperatures (e.g., 4°C, room temperature). A reaction at 4°C may need to run overnight, while a room temperature reaction might be complete in a few hours. Compare the outcomes to find the best balance.[5]
3. Protein Concentration:
- The Goal: Keep the protein concentration as low as practically possible during the reaction. Higher concentrations dramatically increase the probability of intermolecular interactions that lead to aggregation.[5]
- Screening Strategy: If your process allows, test a few different starting protein concentrations. If you require a high final concentration, perform the conjugation at a lower concentration and then concentrate the purified product afterward.
The interplay of these three factors is critical. A lower pH might be feasible if you compensate with a slightly longer reaction time at a controlled, low temperature.
Troubleshooting Guide: Advanced Strategies
Q3: We've optimized pH and temperature, but still see some aggregation. What role can excipients play, and which ones should we try?
A: Excipients are powerful tools for stabilizing proteins during stressful procedures like chemical conjugation.[6] They work through various mechanisms, and often a combination is more effective than a single agent.[7]
Mechanism of Action for Common Stabilizing Excipients
| Excipient Class | Examples | Primary Mechanism of Action | Typical Starting Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Mannitol | Preferential Exclusion: These molecules are preferentially excluded from the protein surface, which thermodynamically favors the compact, native state over the unfolded state. They form a "hydration shell" around the protein.[7] | 50-250 mM |
| Amino Acids | Arginine, Glycine, Proline | Aggregation Suppression: Arginine is particularly effective at suppressing aggregation by interacting with hydrophobic patches and aromatic residues, preventing protein-protein interactions. Glycine increases solvent surface tension, also favoring the native state.[2] | 50-500 mM |
| Surfactants | Polysorbate 20 (Tween® 20), Polysorbate 80 | Interfacial Protection: Non-ionic surfactants prevent aggregation at air-liquid and solid-liquid interfaces. This is crucial if your process involves stirring, filtration, or pumping, which can introduce mechanical stress.[8][9] | 0.01% - 0.1% (w/v) |
| Salts | NaCl, KCl | Ionic Strength Modulation: Salts can screen electrostatic charges on the protein surface. The effect is highly protein-specific; some proteins are stabilized while others may aggregate ("salt out"). Requires empirical testing.[5] | 25-150 mM |
Recommendation: Start by screening Arginine and Sucrose, as they are broadly effective and work through different mechanisms. If mechanical stress is a factor in your process, the addition of a low concentration of Polysorbate 20 is highly recommended.[8]
Q4: How should we properly analyze and quantify the amount of aggregation in our samples?
A: Relying on a single technique is not sufficient, as different methods are sensitive to different sizes and types of aggregates.[10] An orthogonal approach using at least two of the following methods is considered best practice.[10][11]
-
Size Exclusion Chromatography (SEC): This is the gold standard for quantifying soluble aggregates (dimers, trimers, and oligomers).[11][12] When coupled with a multi-angle light scattering (MALS) detector (SEC-MALS), it can provide the absolute molar mass of the species eluting from the column, giving you definitive identification of monomers versus aggregates.[13]
-
Dynamic Light Scattering (DLS): DLS is excellent for detecting the presence of a wide size range of particles in solution, from small oligomers to large, sub-visible aggregates.[13] It is very sensitive to the presence of even a small amount of large aggregates. While not as quantitative as SEC for resolving specific species, it provides a rapid assessment of the overall sample quality and polydispersity.
-
Visual Inspection and Turbidity: Never underestimate simple methods. Visually inspect your sample against a black and white background for visible particulates.[10] Additionally, measuring absorbance at 340-350 nm can provide a simple, quantitative measure of turbidity, which is indicative of large, light-scattering aggregates.[12]
Workflow for Aggregate Analysis
Caption: A systematic decision tree for troubleshooting protein aggregation.
References
- Vertex AI Search. Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
- APC. (2021). 5 must-know techniques for analyzing protein aggregation.
-
Cromwell, M. E., Hilario, E., & Jacobson, F. (2006). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. The AAPS Journal, 8(3), E572–E579. Available from: [Link]
- Creative Proteomics. Protein Aggregation Analysis.
- Intertek. Protein Aggregation Analysis.
- Leukocare. Prevent Protein Aggregation in Formulations: A Guide.
-
Wang, W., Singh, S., & Zeng, D. L. (2010). Advanced protein formulations. AAPS PharmSciTech, 11(2), 888–898. Available from: [Link]
- Google Patents. US8642532B2 - Excipients for protein stabilization.
- G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility.
- MilliporeSigma. (2021). Accelerating Biologics Development with High-Quality Protein Stabilization Excipients.
- Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization.
-
Dadparvar, M., & Heljo, V. P. (2021). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 13(11), 1827. Available from: [Link]
- AAPS Newsmagazine. Formulation Strategies to Prevent Protein Degradation.
- PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation.
- Sigma-Aldrich. How to Prevent Protein Aggregation through Stabilizers and Surfactants.
- ResearchGate. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 3. US8642532B2 - Excipients for protein stabilization - Google Patents [patents.google.com]
- 4. leukocare.com [leukocare.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. How to Prevent Protein Aggregation through Stabilizers and Surfactants [sigmaaldrich.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 10. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 12. approcess.com [approcess.com]
- 13. Protein Aggregation Analysis [intertek.com]
Technical Support Center: Purification Strategies for Removing 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the removal of unreacted 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid from their reaction mixtures. This impurity, notable for its high polarity and acidic nature, can be persistent. This document provides a structured approach to its removal, grounded in chemical principles and validated laboratory techniques.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to remove?
A1: this compound is a bifunctional molecule often used as a linker or building block in organic synthesis, for instance, in the preparation of active pharmaceutical ingredients like Cetirizine.[1][2] Its structure contains a short polyethylene glycol (PEG)-like chain, which imparts high water solubility, and a terminal carboxylic acid group, which makes it acidic. The combination of high polarity and acidity means it does not behave like a typical organic molecule, often leading to its persistence in both aqueous and organic layers during standard workups.
Q2: What is the fundamental principle behind most removal strategies for this impurity?
A2: The most effective strategies exploit the acidic nature of the carboxylic acid group. This group can be deprotonated by a base to form a highly water-soluble carboxylate salt. This allows for its selective separation from neutral or basic organic products. The key is to manipulate the pH of the reaction mixture to control the ionization state and, therefore, the solubility of the impurity.
Q3: What are the primary methods I should consider for removing this impurity?
A3: The three primary methods, in order of increasing complexity and resolving power, are:
-
pH-Switched Liquid-Liquid Extraction (LLE): A simple and effective method for bulk removal, ideal when your desired product is neutral.
-
Solid-Phase Extraction (SPE): A cartridge-based method that is excellent for avoiding emulsion issues and can be more efficient for smaller scales. Anion exchange SPE is particularly effective.[3][4][5][6]
-
Ion-Exchange Chromatography (IEX): A high-resolution column chromatography technique used when LLE and SPE are insufficient, or when the desired product has properties very similar to the impurity.[7][8][9]
Q4: How can I confirm that the impurity has been successfully removed?
A4: Confirmation requires analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick check. The impurity is very polar and will likely have a low Rf value. Staining with an indicator like bromocresol green can visualize the acidic spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method for detecting trace amounts of the impurity.
-
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD): Since the PEG-like structure lacks a strong UV chromophore, CAD is highly effective for quantification.[10][11][12]
Part 2: Troubleshooting Guide & Core Concepts
This section addresses specific issues you may encounter during the purification process. The solutions are based on the physicochemical properties of the impurity.
Physicochemical Properties of the Impurity
Understanding these properties is crucial for designing an effective purification strategy.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₈H₁₅ClO₅ | Molecular Weight: 226.65 g/mol |
| Predicted pKa | ~3.4[13] | Indicates a moderately strong carboxylic acid. It will be fully deprotonated (>99%) at a pH of ~5.4 or higher, making it amenable to extraction with weak bases like sodium bicarbonate. |
| Solubility | Soluble in water and polar organic solvents (e.g., Ethyl Acetate, Dichloromethane).[1] | Its solubility in common organic solvents means simple water washes are often insufficient for complete removal. |
| Structure | Cl-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-O-CH₂-COOH | The PEG-like chain enhances water solubility, while the carboxylic acid provides a handle for pH-based separation. |
Troubleshooting Scenarios (Q&A)
Q: I performed a water wash on my ethyl acetate/dichloromethane solution, but TLC and LC-MS show the impurity is still in my organic layer. Why?
A: This is a common issue. The impurity, while polar, has sufficient solubility in organic solvents like ethyl acetate to remain partitioned in the organic layer, especially if the reaction mixture is slightly acidic.[1] A simple water wash is not effective.
Expert Recommendation: You must perform a pH-switched extraction. Wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute (~5%) sodium carbonate (Na₂CO₃) solution. This deprotonates the carboxylic acid (pKa ~3.4) to its carboxylate salt form, which is vastly more soluble in the aqueous layer than the organic layer.[14][15][16]
Q: I tried a basic wash, but I'm getting a persistent emulsion that won't separate. What should I do?
A: Emulsions are common when dealing with PEG-like molecules that can act as surfactants.
Expert Recommendations:
-
Add Brine: After the basic wash, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion and further "salt out" your organic product from the aqueous layer.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective way to force layer separation.
-
Switch to Solid-Phase Extraction (SPE): If emulsions are a recurring problem, SPE is the ideal alternative. It bypasses the liquid-liquid interface entirely.[17]
Q: My desired product is also acidic. How can I separate it from the this compound impurity?
A: This is a more complex scenario that requires exploiting subtle differences between the two acids.
-
Fractional Extraction: If your product is a much weaker acid (e.g., a phenol, pKa ~10), you can use a carefully controlled basic extraction. A wash with sodium bicarbonate (a weak base) will selectively extract the stronger carboxylic acid impurity, leaving the weaker acidic product in the organic phase.[16]
-
Chromatography: If both are carboxylic acids, column chromatography is necessary.
-
Reverse-Phase Chromatography (C18): If your product is significantly more hydrophobic than the polar impurity, this can provide good separation.
-
Ion-Exchange Chromatography (IEX): This is the most powerful method. Use a weak anion exchange (WAX) or strong anion exchange (SAX) column. The components will be separated based on the strength of their ionic interaction with the stationary phase, which is influenced by their pKa.[7][8]
-
Q: I believe the impurity is removed, but I see a faint, polar spot on my TLC plate. How can I be sure?
A: Visual confirmation on TLC can be misleading.
-
Co-spotting: Spot your purified sample, a standard of the starting material impurity, and a mix of both on the same TLC plate. If the faint spot in your sample runs at the exact same Rf as the standard, it is likely the impurity.
-
Definitive Analysis: For drug development applications, you must rely on a more sensitive and specific method. LC-MS is the gold standard for confirming the absence of impurities to the required level (e.g., <0.1%).[18]
Part 3: Detailed Experimental Protocols
Protocol 1: pH-Switched Liquid-Liquid Extraction (LLE)
Principle: This protocol converts the acidic impurity into its water-soluble salt form using a mild base, allowing for its selective removal from a water-immiscible organic solvent.[15][19][20]
Materials:
-
Reaction mixture dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Separatory funnel.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Saturated aqueous sodium chloride (Brine) solution.
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
pH paper or pH meter.
Procedure:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent (e.g., 5-10 volumes). Transfer this solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer. Check the pH of this aqueous layer; it should be >8.
-
Second Basic Wash: Repeat the wash with a fresh portion of NaHCO₃ solution to ensure complete removal of the acid.
-
Neutral Wash: Wash the organic layer with deionized water to remove any residual bicarbonate solution.
-
Brine Wash: Wash the organic layer with brine to initiate the drying process and break any minor emulsions.[14]
-
Drying and Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent, let it stand for 10-15 minutes, then filter or decant the solution. Remove the solvent under reduced pressure (e.g., rotary evaporator) to yield the purified product.
-
Validation: Analyze a small sample of the concentrated organic product by TLC and LC-MS to confirm the absence of the impurity.
Protocol 2: Anion-Exchange Solid-Phase Extraction (SPE)
Principle: This method utilizes a solid sorbent with positively charged functional groups (anion exchanger) that binds the negatively charged (deprotonated) impurity, allowing the neutral product to pass through.[5][9][21]
Materials:
-
Anion exchange SPE cartridge (e.g., Quaternary Amine [SAX] or Tertiary Amine [WAX] functionality).
-
SPE vacuum manifold.
-
Crude reaction mixture.
-
Loading solvent (in which both product and impurity are soluble, e.g., Acetonitrile, Methanol).
-
Wash solvent (e.g., Acetonitrile or Methanol).
-
Elution solvent (for product, typically the loading or wash solvent).
-
Stripping solution (to remove the bound impurity, e.g., 2-5% formic acid or acetic acid in methanol).
Procedure:
-
Cartridge Conditioning: Place the SPE cartridge on the manifold. Pass 2-3 cartridge volumes of methanol through the cartridge to wet the sorbent, followed by 2-3 volumes of the loading solvent to equilibrate it. Do not let the sorbent go dry.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of loading solvent. Load the solution onto the cartridge at a slow, controlled flow rate (e.g., ~1 drop/second). Collect the flow-through; this fraction should contain your purified neutral product.
-
Wash: Wash the cartridge with 2-3 volumes of the wash solvent to elute any remaining product. Combine this wash with the initial flow-through.
-
Impurity Elution (Optional, for confirmation): To confirm that the impurity was captured, you can elute it by washing the cartridge with the acidic stripping solution. This protonates the bound carboxylate, releasing it from the sorbent.
-
Product Recovery: Combine the initial flow-through and the wash fractions. Remove the solvent under reduced pressure to obtain the purified product.
-
Validation: Analyze the purified product fraction by TLC and LC-MS. Also, analyze the "Impurity Elution" fraction to confirm it contains the target impurity.
Part 4: Visualized Workflows and Mechanisms
Workflow for Purification Method Selection
This diagram provides a logical path to selecting the most appropriate purification strategy based on the properties of your desired product.
Caption: Decision tree for selecting the optimal purification method.
Mechanism of pH-Switched Liquid-Liquid Extraction
Caption: Impurity transfer from organic to aqueous phase via deprotonation.
Mechanism of Anion-Exchange Solid-Phase Extraction
Caption: Selective binding and elution of the impurity on an SPE cartridge.
References
- Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. (2018). Chemical Engineering Research and Design.
- Rocklin, R. D., Slingsby, R. W., & Pohl, C. A. Separation and Detection of Carboxylic Acids by Ion Chromatography.
- Tanaka, K., & Fritz, J. S. (1987).
- Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral)
- 2-(2-Chloroethoxy)acetic Acid. Benchchem.
- Durhan, E. J., & Lamb, J. D. (2000). Solid-phase extraction of acidic herbicides. PubMed.
- Chen, Y., et al. (2024).
- Exploring the Principle of Ion Exchange Chromatography and Its Applic
- Purification of organic acids using anion exchange chromatography.
- Solid-phase extraction. Wikipedia.
- 2-(2-(2-Chloroethoxy)ethoxy)acetic acid 170304-76-4 wiki. Guidechem.
- Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol. Benchchem.
- Manual Solid Phase Extraction. SCION Instruments.
- HPLC Separation of Carboxylic Acids. SIELC Technologies.
- Solid Phase Extraction. University of York.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
- An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic Acid. IP.com.
- Acid-Base Extraction Tutorial. YouTube.
- EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of Wisconsin-River Falls.
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- Analytical Measurement of PEGylated Molecules.
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Validation & Comparative
A Researcher's Guide to the NMR Spectral Signatures of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
In the landscape of drug development and advanced material science, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into the chemical environment of atoms within a molecule.[1][2][3] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid, a versatile bifunctional molecule often utilized as a linker in the synthesis of more complex chemical entities, including Proteolysis-Targeting Chimeras (PROTACs).
This document will delve into the predicted spectral data for our target molecule, offering a comparative analysis with a structurally similar compound to highlight key spectral differences. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data is provided, ensuring researchers can confidently replicate and verify these findings.
Deciphering the Molecular Architecture: Predicted NMR Spectra
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | H -O-C=O |
| ~4.15 | Singlet | 2H | O-CH ₂-COOH |
| ~3.78 | Triplet | 2H | Cl-CH ₂-CH₂-O |
| ~3.70 | Triplet | 2H | Cl-CH₂-CH ₂-O |
| ~3.65 | Multiplet | 8H | -O-CH ₂-CH ₂-O- |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C =O |
| ~71.5 | Cl-CH₂-C H₂-O |
| ~70.8 | O-C H₂-COOH |
| ~70.5 | -O-C H₂-C H₂-O- |
| ~70.3 | -O-C H₂-C H₂-O- |
| ~69.0 | -O-C H₂-CH₂-O- |
| ~42.5 | Cl-C H₂ |
Comparative Spectral Analysis: The Influence of the Terminal Chloro-Group
To better understand the spectral features of our target molecule, a comparison with a structurally analogous compound, 2-(2-Ethoxyethoxy)ethyl acetate, is insightful.[7][8][9] This comparison will underscore the electronic influence of the terminal chloro- and acetate functionalities on the chemical shifts of the neighboring protons and carbons.
Table 3: ¹H and ¹³C NMR Data Comparison
| Functional Group | Target Molecule: -CH₂-Cl | Comparative Molecule: -CH₂-O-CH₂-CH₃ |
| ¹H NMR (δ, ppm) | ~3.78 (t) | ~3.53 (q) |
| ¹³C NMR (δ, ppm) | ~42.5 | ~66.7 |
The electronegative chlorine atom in the target molecule deshields the adjacent methylene protons and carbon, resulting in a downfield shift in both the ¹H and ¹³C NMR spectra compared to the ethoxy group in the comparative molecule. This distinct spectral signature is a key identifier for the chloroethoxy moiety.
Experimental Protocol for NMR Data Acquisition
Achieving high-resolution and accurate NMR data is contingent upon a meticulously executed experimental protocol. The following procedure outlines the necessary steps for the characterization of this compound.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the analyte.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of labile protons, such as the carboxylic acid proton.
- Ensure complete dissolution by gentle vortexing.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion.
- Tune and match the probe for the desired nuclei (¹H and ¹³C).
- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Spectral width: ~16 ppm
- Acquisition time: ~2-3 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
4. ¹³C NMR Acquisition:
- Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Spectral width: ~200-250 ppm
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)
5. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.
Caption: Experimental workflow for NMR analysis.
Caption: Structure of this compound.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of this compound. By understanding the predicted chemical shifts and comparing them with related structures, researchers can confidently identify and characterize this important chemical building block. The detailed experimental protocol serves as a robust starting point for obtaining high-quality NMR data, which is fundamental for ensuring the purity and structural integrity of materials used in drug discovery and development.
References
- Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
- PubMed Central (PMC). (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
- ChemicalBook. (n.d.). 2-(2-Ethoxyethoxy)
- ChemicalBook. (n.d.). 2-(2-Ethoxyethoxy)
- ResearchGate. (2023).
- iChemical. (n.d.). 2-Chloro-ethoxy-acetic acid, CAS No. 14869-41-1.
- PubChem. (n.d.). 2-(2-Ethoxyethoxy)
- Beilstein Journals. (n.d.). Experimental Part.
- The Royal Society of Chemistry. (n.d.). PEG-S – 1H NMR (400 MHz, CDCl3) δ.
- ResearchGate. (n.d.). 1 H NMR (a) and 13 C NMR (b)
- ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of (A) PEG 2000 , (B) HOOC-PEG-COOH, (C) H 2....
- ResearchGate. (n.d.). 1 H NMR (300 MHz, CDCl 3 ) spectra of PEG and PEG-COOH.
- SpectraBase. (n.d.). Acetic acid, [2-[2-(ethenyloxy)ethoxy]ethoxy]-, methyl ester - Optional[13C NMR].
- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
- ChemicalBook. (n.d.). 2-[2-(2-chloroethoxy)ethoxy]ethanol(5197-62-6) 13 c nmr.
- PubChem. (n.d.). 2-[2-(2-Chloroethoxy)ethoxy]ethanol.
- TCI Chemicals. (n.d.). 2-[2-(2-Aminoethoxy)ethoxy]acetic Acid.
- SpectraBase. (n.d.). [2-(2-Methoxy-ethoxy)-ethoxy]-acetic acid 3-mercapto-propyl ester.
- ATB. (n.d.). [2-(2-Aminoethoxy)ethoxy]aceticacid | C6H13NO4 | MD Topology | NMR | X-Ray.
- ChemicalBook. (n.d.). 2-[2-(2-chloroethoxy)ethoxy]ethanol(5197-62-6) 1 h nmr.
- ChemicalBook. (n.d.). 2-(2-Chloroethoxy)ethanol(628-89-7) 1H NMR spectrum.
- Biosynth. (n.d.). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.
- ChemicalBook. (n.d.). 2-(2-Chloroethoxy)ethanol(628-89-7) 13C NMR spectrum.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug development and materials science, the precise characterization of polyethylene glycol (PEG) and its derivatives is paramount. These polymers are integral to enhancing the therapeutic properties of biomolecules and tailoring the functionalities of novel materials. Among these, 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid (CEEEA), a bifunctional molecule featuring a terminal carboxylic acid and a chloroethoxy group, presents a unique analytical challenge. Its structure is representative of a class of compounds used as linkers and building blocks where understanding its purity, stability, and reaction kinetics is critical.
This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of protocols. It aims to provide a deep, mechanistic understanding of why certain analytical choices are made in the mass spectrometric analysis of CEEEA. We will explore the nuances of sample preparation, ionization, and fragmentation, and critically compare mass spectrometry with other analytical techniques. Our goal is to equip you not just with methods, but with the scientific rationale to adapt and troubleshoot your own analyses of CEEEA and related compounds.
Understanding the Analyte: Chemical Properties of CEEEA
Before delving into its analysis, a firm grasp of the physicochemical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C8H15ClO5 | [1] |
| Molecular Weight | 226.65 g/mol | [1] |
| Structure | Cl-CH2CH2-O-CH2CH2-O-CH2CH2-O-CH2COOH | |
| Key Functional Groups | Carboxylic Acid, Ether Linkages, Terminal Chlorine | |
| Predicted pKa | ~3.4 | [2] |
The presence of the carboxylic acid group makes CEEEA amenable to analysis in both positive and negative ionization modes in mass spectrometry, although the negative mode is often preferred for acidic compounds. The repeating ethoxy units are characteristic of PEG-like structures and will influence its fragmentation pattern. The terminal chlorine atom is a key feature that can be exploited for selective detection and presents its own set of considerations in mass spectrometric analysis due to isotopic distribution.
The Power of Mass Spectrometry for CEEEA Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for the detailed characterization of CEEEA. Its high sensitivity, selectivity, and ability to provide structural information make it an indispensable tool.
Why LC-MS is the Preferred Platform
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. However, CEEEA's relatively high boiling point and the potential for thermal degradation make GC-MS a less ideal choice without derivatization. In contrast, LC-MS is perfectly suited for analyzing CEEEA in its native form from a solution, offering several advantages:
-
Direct Analysis: No need for derivatization, which can introduce artifacts and increase sample preparation time.
-
High Sensitivity: Modern LC-MS systems can detect CEEEA at very low concentrations.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation.
-
Quantitative Accuracy: LC-MS/MS is the gold standard for the accurate and precise quantification of small molecules in complex matrices.
Experimental Workflow: A Step-by-Step Guide
The following workflow provides a robust starting point for the LC-MS/MS analysis of CEEEA. The causality behind each step is explained to empower you to adapt the method to your specific needs.
Caption: A typical LC-MS/MS workflow for the analysis of CEEEA.
Decoding the Mass Spectrum: Predicted Fragmentation of CEEEA
In negative ion mode ESI-MS, CEEEA will readily deprotonate to form the precursor ion [M-H]⁻ at m/z 225.6. Upon collision-induced dissociation (CID), we can anticipate the following fragmentation pathways:
Caption: Predicted ESI-MS/MS fragmentation of CEEEA in negative ion mode.
-
Loss of Carbon Dioxide (m/z 181.6): Decarboxylation is a common fragmentation pathway for carboxylic acids in negative ion mode.[6] This would result in a significant fragment at m/z 181.6.
-
Cleavage of the Ether Linkage (m/z 163.6 and m/z 167.6): The ether bonds in the PEG chain are susceptible to cleavage. This can lead to the loss of a neutral ethoxyacetic acid moiety or a chloroethoxy group, resulting in fragments at m/z 163.6 and m/z 167.6, respectively.
-
Characteristic PEG Fragmentation: The repeating ethoxy units (44 Da) can lead to a series of fragment ions separated by this mass difference, which is a hallmark of PEG-containing molecules.[6]
A Comparative Analysis: CEEEA Characterization Beyond Mass Spectrometry
While LC-MS is a powerful tool, a comprehensive understanding of CEEEA often requires orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and their combined use offers a more complete picture of the analyte.
| Analytical Technique | Information Provided | Advantages for CEEEA Analysis | Limitations for CEEEA Analysis |
| LC-MS/MS | Molecular weight, structural information (fragmentation), quantification. | High sensitivity and selectivity, suitable for complex matrices. | Can be destructive, may require expertise for data interpretation. |
| GC-MS | Molecular weight, structural information (fragmentation), quantification of volatile impurities. | Excellent for separating volatile and semi-volatile compounds. | Requires derivatization for non-volatile CEEEA, potential for thermal degradation. |
| NMR Spectroscopy | Unambiguous structural elucidation, confirmation of functional groups, quantification. | Non-destructive, provides detailed connectivity information.[3][7] | Lower sensitivity than MS, can be complex for mixture analysis.[7] |
| FTIR Spectroscopy | Presence of functional groups (e.g., -COOH, C-O, C-Cl). | Quick and easy for confirming the presence of key functional groups. | Provides limited structural information, not suitable for quantification. |
| Size Exclusion Chromatography (SEC) | Molecular weight distribution of PEG-related impurities. | Useful for assessing polydispersity of any higher molecular weight PEG species. | Does not provide detailed structural information on CEEEA itself. |
When to Choose an Alternative
-
For Unambiguous Structure Confirmation: When the primary goal is to definitively confirm the chemical structure of a newly synthesized batch of CEEEA, NMR spectroscopy is the gold standard.[3] It provides detailed information about the connectivity of every atom in the molecule.
-
For Assessing Volatile Impurities: If there is a concern about volatile organic impurities in a CEEEA sample, GC-MS is the most appropriate technique.[8][9]
-
For a Quick Functional Group Check: FTIR spectroscopy can be used as a rapid screening tool to confirm the presence of the carboxylic acid and ether functionalities.
Conclusion: A Multi-faceted Approach to CEEEA Analysis
The comprehensive analysis of this compound is best achieved through a strategic and informed application of modern analytical techniques. While LC-MS/MS stands out as the primary tool for its sensitivity, selectivity, and ability to provide both qualitative and quantitative data, a truly holistic understanding of this important molecule is gained by integrating insights from orthogonal methods like NMR spectroscopy .
As a senior application scientist, my recommendation is to leverage the strengths of each technique. Use LC-MS/MS for routine quantification and initial structural characterization. When unambiguous structural confirmation is required, turn to NMR. By understanding the "why" behind each analytical choice, you are empowered to develop robust, reliable, and insightful methods for the characterization of CEEEA and the next generation of advanced materials and therapeutics.
References
-
ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-. NIST Chemistry WebBook. Retrieved from [Link]
- Huang, L., Gough, P. C., & DeFelippis, M. R. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in molecular biology (Clifton, N.J.), 899, 351–363.
-
PubChem. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)ethanol. Retrieved from [Link]
- Plata, M. R., Contento, A. M., & Ríos, A. (2010). Analytical characterization of PEG polymers by MEKC. Electrophoresis, 31(4), 679–687.
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-
National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]
-
LibreTexts. (2021). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
University of Greenwich. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. Retrieved from [Link]
-
ResearchGate. (2023, November 9). A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. Retrieved from [Link]
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- Han, J., Lin, K., Wang, L., Wu, T., & Jia, G. (2017).
-
PubChem. (n.d.). 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. Retrieved from [Link]
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ResearchGate. (n.d.). Orthogonal Comparison of GC-MS and 1 H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Retrieved from [Link]
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Comparing the stability of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid with other linkers
An In-Depth Guide to Linker Stability: Comparing 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid-Derived Linkages with Industry-Standard Alternatives
Introduction: The Linchpin of Conjugate Performance
In the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical determinant of the conjugate's success. Its primary role is to ensure that a potent payload remains securely attached to its targeting moiety (e.g., an antibody) during systemic circulation, only to be released under specific conditions at the target site.[1] Insufficient linker stability leads to premature payload release, causing systemic toxicity and reducing the therapeutic window. Conversely, an excessively stable linker might prevent efficient payload release within the target cell, diminishing efficacy.[] This guide provides a comparative analysis of the stability of a non-cleavable linker derived from this compound against other commonly used linker technologies, supported by experimental data and detailed protocols to inform rational drug conjugate design.
Profile of a Non-Cleavable Thioether Linker: The Chloroethoxy-PEG Approach
The molecule this compound is a bifunctional polyethylene glycol (PEG) derivative. Its utility in bioconjugation stems from the reactivity of the terminal chloro group, which serves as an alkylating agent.[3]
Conjugation Chemistry: Formation of a Robust Thioether Bond
This linker is typically conjugated to a protein via the thiol group of a cysteine residue. The reaction is a nucleophilic substitution where the cysteine thiol attacks the carbon atom bearing the chlorine, displacing the chloride and forming a highly stable thioether bond. The carboxylic acid terminus can be activated (e.g., as an NHS ester) to react with another molecule or is used for purification and handling.[4][5]
Figure 1. Conjugation via Cysteine Alkylation.
Inherent Stability
The resulting thioether (C-S-C) bond is one of the most stable covalent linkages used in bioconjugation.[6] Unlike disulfide bonds, it is not susceptible to reduction in the intracellular environment, and unlike maleimide-derived thioethers, it is not prone to retro-Michael reactions.[7] This classifies it as a non-cleavable linker . Payload release from conjugates using this linker relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[8] This exceptional stability in circulation is a key advantage, minimizing off-target toxicity.[]
Comparative Stability Analysis of Alternative Linkers
The choice of linker dictates the stability and mechanism of action of the entire conjugate. Below is a comparison with other prevalent linker classes.
Maleimide-Based Linkers (Non-Cleavable, Conditionally Stable)
Maleimide groups react efficiently with thiols to form a thiosuccinimide thioether linkage. This is a widely used non-cleavable strategy, employed in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[9]
-
Instability Pathway: The primary drawback of this linkage is its susceptibility to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin and glutathione.[10] This can lead to the transfer of the drug-linker complex to other proteins in the plasma, causing payload loss from the antibody and potential off-target effects.[11]
-
Stabilization Strategy: The stability of the thiosuccinimide adduct is a race between the undesirable retro-Michael reaction and a desirable, irreversible hydrolysis of the succinimide ring. The ring-opened product is stable and no longer subject to thiol exchange.[7] Next-generation maleimides have been designed to accelerate this hydrolysis step, thereby "locking" the conjugate and enhancing its in vivo stability.[7]
Figure 2. Competing stability pathways for maleimide conjugates.
Disulfide Linkers (Redox-Cleavable)
Disulfide linkers are designed to be cleaved in the reducing environment inside a cell. The intracellular concentration of glutathione (GSH) is approximately 1000-fold higher than in the plasma, providing a specific trigger for payload release.[12]
-
Stability Profile: The stability of disulfide bonds in circulation can be variable. Unhindered disulfide bonds may be susceptible to premature reduction or thiol exchange in the plasma.[12]
-
Stabilization Strategy: Stability is often enhanced by introducing steric hindrance around the disulfide bond (e.g., adding methyl groups adjacent to the bond). This slows the rate of thiol exchange in plasma while still permitting cleavage by the high concentration of intracellular GSH.[12]
Hydrazone Linkers (pH-Sensitive Cleavable)
Hydrazone linkers are engineered to be stable at the physiological pH of blood (~7.4) but to hydrolyze and release their payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[13]
-
Stability Profile: While effective, some hydrazone linkers can exhibit insufficient stability in circulation, with slow hydrolysis occurring even at neutral pH.[] The stability is highly dependent on the specific chemical structure of the hydrazone. For instance, hydrazones derived from aromatic ketones are generally more stable than those from aliphatic ketones.[13]
Peptide Linkers (Enzyme-Cleavable)
These linkers incorporate a short peptide sequence (e.g., valine-citrulline) that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells but have limited activity in circulation.[14]
-
Stability Profile: Peptide linkers are generally very stable in plasma due to the presence of protease inhibitors and unfavorable pH conditions for enzymatic activity.[13] This leads to a low level of premature drug release. The Val-Cit linker, in particular, has demonstrated excellent plasma stability in numerous studies.[13]
Quantitative Stability Comparison
The stability of a linker is often quantified by measuring the percentage of intact conjugate or the conjugate's half-life in plasma. The following table summarizes representative stability data for different linker types.
Disclaimer: The data below is compiled from multiple sources and is intended for comparative purposes. Direct comparison can be challenging as experimental conditions (e.g., ADC construct, species of plasma) vary between studies.
| Linker Type | Linkage Chemistry | Stability Mechanism | % Intact Conjugate / Half-Life (in Plasma) | Key Characteristics & References |
| Thioether (from Alkylation) | Thioether (C-S-C) | Non-Cleavable | Very High (Expected >95% after 7+ days) | Extremely stable bond; payload release requires antibody degradation. Considered the gold standard for stability.[6][8] |
| Maleimide-Based | Thiosuccinimide | Non-Cleavable | Variable (~80% intact after 72h for labile sites; can be improved) | Stability is site-dependent and can be compromised by retro-Michael reaction. Next-gen maleimides show improved stability.[10] |
| Disulfide | Disulfide (S-S) | Redox-Cleavable | Variable (Can be tuned with steric hindrance) | Cleaved by high intracellular glutathione. Stability in plasma can be engineered.[12] |
| Hydrazone | Hydrazone (C=N-N) | pH-Cleavable | Half-life ~2-3 days | Designed for release in acidic endosomes but can show some instability at physiological pH.[] |
| Peptide (Val-Cit) | Amide | Enzyme-Cleavable | Very High (Half-life >7 days) | Highly stable in circulation; cleaved specifically by lysosomal proteases like Cathepsin B.[13][14] |
Experimental Protocols: Assessing Linker Stability
A robust in vitro plasma stability assay is essential for evaluating and comparing linker performance during preclinical development.
Protocol: In Vitro Plasma Stability Assay using LC-MS
This protocol provides a framework for determining the rate of payload deconjugation from an ADC in plasma over time by measuring the average Drug-to-Antibody Ratio (DAR).
Objective: To quantify the stability of an ADC's linker by monitoring the change in average DAR after incubation in plasma from one or more species (e.g., human, mouse, rat).
Materials:
-
ADC of interest
-
Frozen plasma (e.g., human, rat) from a reputable supplier
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Affinity capture resin (e.g., Protein A magnetic beads)
-
Wash and elution buffers for affinity capture
-
Reducing agent (e.g., DTT or TCEP)
-
LC-MS system (e.g., Q-TOF) with a suitable reversed-phase column
-
Sterile microcentrifuge tubes and pipettes
Workflow Diagram:
Figure 3. Experimental workflow for an in vitro plasma stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw frozen plasma in a 37°C water bath. Centrifuge to remove any cryoprecipitates. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC stock solution into the plasma to a final concentration (e.g., 100 µg/mL). Prepare a sufficient volume for all time points. Incubate the mixture at 37°C.[15]
-
Time Point Sampling: At each designated time point (e.g., 0, 24, 48, 96, 168 hours), remove an aliquot of the ADC-plasma mixture, snap-freeze it, and store at -80°C until analysis. The T=0 sample serves as the baseline.
-
ADC Capture: For each time point sample, add an appropriate amount of Protein A affinity resin and incubate to capture the ADC.
-
Wash and Elute: Pellet the resin and wash several times with PBS to remove plasma proteins. Elute the captured ADC using a low-pH elution buffer. Neutralize the eluate immediately.
-
Sample Reduction: Treat the purified ADC sample with a reducing agent (e.g., 10 mM DTT) to separate the antibody into its light and heavy chains.
-
LC-MS Analysis: Inject the reduced sample onto an LC-MS system. The mass spectrometer will detect the masses of the light and heavy chains. Unconjugated chains will have a specific mass, while drug-conjugated chains will have masses corresponding to the addition of one or more linker-payloads.[14]
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each light and heavy chain species (e.g., Light Chain + 0 drugs, Light Chain + 1 drug, Heavy Chain + 0 drugs, etc.). Calculate the average DAR for each time point. Plot the average DAR versus time to determine the rate of deconjugation and the linker's half-life in plasma.[14]
Conclusion and Expert Recommendations
The stability of the linker is a foundational parameter that dictates the therapeutic index of a drug conjugate.
-
For Maximum Stability: The non-cleavable thioether linker , formed from the alkylation reaction of a chloroethoxy-PEG derivative with a cysteine, offers exceptional stability.[6] This is the linker of choice when premature payload release is a major concern and the therapeutic strategy can rely solely on lysosomal degradation of the antibody for payload release.[8]
-
For Conditional Release:
-
Peptide linkers (e.g., Val-Cit) provide an excellent balance of high plasma stability and efficient, specific release by intracellular enzymes.[13]
-
Disulfide linkers offer a robust redox-sensitive release mechanism, but their stability must be carefully tuned with steric hindrance to prevent premature cleavage in circulation.[12]
-
Maleimide-based linkers are widely used but possess an inherent instability that must be managed, either by selecting a stable conjugation site or by using next-generation maleimides designed for rapid post-conjugation hydrolysis.[7][10]
-
Hydrazone linkers are suitable for acid-mediated release strategies but require careful chemical design to ensure adequate plasma stability.[]
-
Ultimately, the optimal linker is context-dependent, relying on the payload's mechanism of action, the target's biology, and the desired pharmacokinetic profile. A thorough, side-by-side evaluation using standardized stability assays is paramount to selecting a linker that will maximize efficacy while ensuring patient safety.
References
- Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody-drug conjugates.
- Bevan, P., et al. (2014). Improving the serum stability of site-specific antibody conjugates with sulfone linkers.
- BenchChem. (2025).
- Nortcliffe, C., & McKee, C. (2023). Measurement of ADC Stability in Plasma and Serum via Mass Spectrometry Analysis. Sterling Pharma Solutions.
- Poon, K. A., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
- Hermanson, G. T. (2013).
- Pillow, T. H., et al. (2017).
- Zimmerman, P. H., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody-Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4275-4285.
- Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service.
- Wang, Y., et al. (2019).
- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
- Lee, C., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 695823.
- Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. European Journal of Medicinal Chemistry, 143, 893-911.
- Kim, E. G., & Kim, K. M. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 125.
- Lu, D., et al. (2016). In vivo mechanisms of antibody-drug conjugate pharmacology. The AAPS Journal, 18(3), 575-583.
- BroadPharm. (n.d.). Chloro PEG.
- BorenPharm. (n.d.). Chloro PEG linkers.
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- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Chloro PEG | BroadPharm [broadpharm.com]
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- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
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A Comparative Guide to Linker Chemistry: Unveiling the Advantages of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid in Bioconjugation
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A Senior Application Scientist's Perspective on Optimizing Bioconjugate Stability and Performance
In the landscape of advanced drug development and biological research, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biomolecules.[1][2] This process can improve a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[1][2][3] Central to the success of PEGylation is the linker—the chemical bridge that connects the PEG polymer to the biomolecule. While traditional PEG linkers have been instrumental in bringing numerous therapies to fruition, the demand for greater stability and more controlled conjugation has spurred the development of novel linker chemistries.
This guide provides an in-depth comparison of a next-generation linker, 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid, with traditional PEG linkers. We will explore the fundamental chemical differences that translate into significant performance advantages, supported by established chemical principles and comparative data.
Part 1: Deconstructing Traditional PEG Linkers and Their Limitations
Traditional PEG linkers are typically equipped with reactive functional groups designed to couple with specific amino acid residues on a protein's surface. The most common among these are N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine) and maleimides for targeting free thiols (e.g., cysteine).
The Chemistry of Conventional Linkages:
-
NHS Esters: These linkers react with the primary amine groups of lysine residues to form stable amide bonds . While generally robust, the reactivity of NHS esters can be susceptible to hydrolysis in aqueous environments, which can lead to lower conjugation efficiency.
-
Maleimides: This chemistry targets the thiol groups of cysteine residues, forming a thioether bond through a Michael addition reaction. Although highly specific, the resulting succinimide ring can be prone to hydrolysis, potentially leading to a reversible reaction and dissociation of the conjugate.
While these methods are well-established, they are not without their drawbacks. The stability of the resulting linkages can be a concern, particularly for bioconjugates intended for long-term circulation in the body. The potential for premature cleavage of the linker can lead to off-target effects and reduced therapeutic efficacy.[4]
Part 2: Introducing this compound: A Paradigm Shift in Linker Stability
This compound represents a significant advancement in PEG linker technology. Its key innovation lies in the replacement of traditional reactive groups with a chloroethoxy moiety. This seemingly subtle change has profound implications for the stability and performance of the resulting bioconjugate.
The Superiority of the Ether Linkage:
The chloroethoxy group reacts with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine, via a nucleophilic substitution reaction. This reaction forms a highly stable ether or thioether bond , respectively.
Key Advantages:
-
Enhanced Stability: Ether and thioether bonds are significantly more resistant to hydrolysis and enzymatic degradation compared to the amide and succinimide-thioether linkages formed by traditional linkers.[5] This heightened stability ensures that the PEG chain remains firmly attached to the biomolecule, even under challenging physiological conditions.
-
Controlled Reactivity: The reactivity of the chloroethoxy group can be modulated by adjusting reaction conditions such as pH and temperature. This allows for a more controlled and predictable conjugation process, minimizing the formation of undesirable side products.
-
Reduced Immunogenicity: The stable linkage formed by this novel linker may contribute to a lower overall immunogenicity of the bioconjugate. By preventing the premature release of the PEG chain or the drug payload, the potential for an immune response against these components is minimized.
Part 3: Comparative Data and Mechanistic Insights
While direct, head-to-head experimental data for this compound is emerging, we can infer its performance advantages from the well-established principles of organic chemistry and data from related halo-functionalized linkers.
Comparative Stability of Chemical Bonds:
| Linkage Type | Bond Formed | Susceptibility to Cleavage | Key Considerations |
| Traditional NHS Ester | Amide | Enzymatic cleavage, extreme pH | Generally stable chemically, but can be cleaved by proteases.[4] |
| Traditional Maleimide | Thioether (via succinimide) | Hydrolysis of the succinimide ring | Can lead to retro-Michael reaction and linker dissociation. |
| This compound | Ether/Thioether | Highly Resistant | Offers superior stability against hydrolysis and enzymatic degradation.[5] |
The enhanced stability of the ether bond formed by the chloroethoxy linker is a direct result of the inherent strength of the carbon-oxygen bond, which is less polarized and less susceptible to nucleophilic attack than the carbonyl group of an amide or the succinimide ring of a maleimide adduct.
Part 4: Experimental Protocols
The following protocols provide a general framework for the conjugation of a protein with a traditional NHS-ester PEG linker and the novel this compound.
Protocol 1: Conjugation with a Traditional NHS-Ester PEG Linker
Objective: To conjugate a protein via its lysine residues using an NHS-ester functionalized PEG.
Materials:
-
Protein solution (e.g., 1-5 mg/mL in phosphate-buffered saline (PBS), pH 7.4)
-
NHS-ester PEG linker (dissolved in a dry, aprotic solvent like DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris).
-
Linker Addition: Add the NHS-ester PEG linker solution to the protein solution at a desired molar excess (e.g., 5-20 fold).
-
Reaction: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS-ester.
-
Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography.
-
Characterization: Analyze the conjugate using techniques like SDS-PAGE and mass spectrometry to determine the degree of PEGylation.
Protocol 2: Conjugation with this compound
Objective: To conjugate a protein via its cysteine or lysine residues using the chloroethoxy-functionalized linker.
Materials:
-
Protein solution (e.g., 1-5 mg/mL in a suitable buffer, pH may need optimization, e.g., pH 8-9 for lysine, pH 7-8 for cysteine)
-
This compound (activated as an NHS ester or used with a carbodiimide for coupling to amines, or directly reacted with thiols)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If targeting cysteine, ensure the thiol group is reduced and accessible. The buffer should be chosen to maintain protein stability at the optimal pH for the reaction.
-
Linker Activation (if necessary): The carboxylic acid of the linker needs to be activated (e.g., using EDC/NHS chemistry) to react with amines. For reaction with thiols, activation may not be necessary.
-
Linker Addition: Add the activated linker solution to the protein solution at a desired molar excess.
-
Reaction: Incubate the reaction mixture, potentially at a slightly elevated temperature (e.g., 37°C), for a longer duration (e.g., 4-24 hours) compared to traditional methods, with gentle stirring.
-
Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography.
-
Characterization: Analyze the conjugate using techniques like SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of PEGylation.
Part 5: Visualizing the Chemical Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms of traditional and the novel chloroethoxy-based linkers.
Caption: Reaction of a traditional NHS-ester PEG linker with a protein's lysine residue.
Caption: Reaction of the chloroethoxy-functionalized PEG linker with a protein's cysteine residue.
Conclusion: A Step Forward in Bioconjugate Engineering
The adoption of this compound as a PEG linker offers a compelling advantage for researchers and drug developers seeking to create more stable and effective bioconjugates. The formation of robust ether and thioether bonds addresses a key limitation of traditional linker chemistries, paving the way for the development of next-generation protein therapeutics with improved pharmacokinetic profiles and enhanced therapeutic indices. While reaction conditions may require more optimization compared to established methods, the significant gain in conjugate stability justifies the initial investment in methodological development.
References
-
ADC Review. PEG Linkers. Available from: [Link]
-
Chemistry Stack Exchange. Why do amides require much harsher conditions for hydrolysis than esters? Available from: [Link]
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Available from: [Link]
-
ACS Publications. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Available from: [Link]
-
Reddit. Why are Amides less reactive than Esters? Available from: [Link]
-
PubMed Central. Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. Available from: [Link]
-
PubMed. The impact of PEGylation on biological therapies. Available from: [Link]
-
MDPI. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Available from: [Link]
-
Pharmaceutical Technology. The Benefits and Challenges of PEGylating Small Molecules. Available from: [Link]
-
ScienceDirect. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Available from: [Link]
-
LinkedIn. The Role of 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid in Modern Synthesis. Available from: [Link]
-
PubMed Central. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Available from: [Link]
-
PubMed Central. Advancing Protein Therapeutics through Proximity-Induced Chemistry. Available from: [Link]
- Google Patents. Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
MySkinRecipes. 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)acetic acid. Available from: [Link]
-
PubMed Central. Using Protein-Confined Proximity to Determine Chemical Reactivity. Available from: [Link]
-
WIPO Patentscope. WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. Available from: [Link]
-
MDPI. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Available from: [Link]
-
ResearchGate. Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. Available from: [Link]
-
PubMed. Introducing bioorthogonal functionalities into proteins in living cells. Available from: [Link]
-
PubMed Central. The reversible reaction of protein amino groups with exo-cis-3,6-endoxo-Δ4-tetrahydrophthalic anhydride. The reaction with lysozyme. Available from: [Link]
Sources
In-vitro stability assays for 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid conjugates
As drug development pipelines increasingly focus on targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the stability of each molecular component is paramount. The linker, the bridge between the targeting moiety and the payload, is often a critical determinant of a conjugate's efficacy, safety, and pharmacokinetic profile. This guide provides a comparative analysis of in-vitro stability assays for conjugates containing the 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid linker, a flexible and hydrophilic polyethylene glycol (PEG)-based structure.
The chloroethoxy group presents a potential liability for nucleophilic substitution, making a thorough understanding of its stability essential. This guide, written from the perspective of a Senior Application Scientist, offers practical, field-tested protocols and insights to help researchers design and execute robust stability studies.
Comparative In-Vitro Stability Assays: A Multi-Faceted Approach
A single stability assay is insufficient to predict the in-vivo fate of a conjugate. A comprehensive assessment requires evaluating stability in various biological matrices and under different chemical conditions. Here, we compare three fundamental in-vitro assays: plasma stability, liver microsomal stability, and chemical stability.
Plasma Stability Assay
Purpose: To evaluate the stability of the conjugate in the presence of plasma enzymes and proteins, mimicking its journey in systemic circulation. This assay is critical for identifying susceptibility to hydrolysis by esterases, proteases, and other plasma components.
Key Considerations:
-
Species Selection: Plasma from different species (human, mouse, rat, dog, monkey) should be tested, as enzymatic activity can vary significantly.
-
Anticoagulant: The choice of anticoagulant (e.g., heparin, EDTA) can influence enzymatic activity. Heparin is often preferred as it is a common anticoagulant used in in-vivo studies.
-
Concentration: The conjugate should be tested at a concentration relevant to its anticipated therapeutic dose.
Liver Microsomal Stability Assay
Purpose: To assess the metabolic stability of the conjugate. The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of many xenobiotics.
Key Considerations:
-
NADPH: The assay is typically performed in the presence and absence of NADPH (nicotinamide adenine dinucleotide phosphate), a cofactor required for CYP450 activity. Comparing the degradation rates under these two conditions helps to distinguish between oxidative metabolism and other degradation pathways.
-
Protein Concentration: The microsomal protein concentration should be optimized to ensure a linear rate of metabolism over the incubation time.
Chemical Stability Assay
Purpose: To determine the intrinsic chemical stability of the conjugate under different pH and temperature conditions. This helps to identify potential degradation pathways that are independent of enzymatic activity, such as hydrolysis of the chloroethoxy group.
Key Considerations:
-
pH Range: The assay should be performed over a range of pH values that the conjugate may encounter in vivo (e.g., pH 5.0 to simulate the endosomal/lysosomal environment and pH 7.4 for physiological conditions).
-
Temperature: Stability should be assessed at relevant temperatures, such as 37°C for physiological conditions and potentially at elevated temperatures to accelerate degradation and identify potential liabilities.
Experimental Protocols
The following are detailed, step-by-step protocols for the three key stability assays.
Protocol 1: Plasma Stability Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test conjugate in DMSO.
-
Thaw plasma (e.g., human, mouse) on ice. Centrifuge at 4°C for 10 minutes at 2000 x g to remove any cryoprecipitates.
-
Pre-warm the plasma to 37°C in a water bath.
-
-
Incubation:
-
In a microcentrifuge tube, add 495 µL of the pre-warmed plasma.
-
Add 5 µL of the 10 mM stock solution of the conjugate to achieve a final concentration of 100 µM.
-
Vortex briefly and incubate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw 50 µL of the incubation mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and stop the reaction.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: Liver Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test conjugate in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in the phosphate buffer. Keep on ice.
-
Thaw liver microsomes (e.g., human, mouse) on ice. Dilute to a final protein concentration of 1 mg/mL in the phosphate buffer.
-
-
Incubation:
-
In separate microcentrifuge tubes, prepare two sets of reactions: one with NADPH and one without.
-
For the +NADPH reaction: Add 485 µL of the microsomal suspension, 5 µL of the 10 mM conjugate stock solution, and pre-incubate at 37°C for 5 minutes.
-
For the -NADPH reaction: Add 495 µL of the microsomal suspension and 5 µL of the 10 mM conjugate stock solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction in the +NADPH tube by adding 10 µL of the 10 mM NADPH solution. For the -NADPH tube, add 10 µL of the phosphate buffer.
-
Incubate both sets at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw 50 µL of the incubation mixture.
-
-
Sample Quenching and Processing:
-
Follow the same quenching and processing steps as described in the Plasma Stability Assay protocol.
-
Protocol 3: Chemical Stability Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test conjugate in DMSO.
-
Prepare a series of buffers with different pH values (e.g., pH 5.0 citrate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer).
-
-
Incubation:
-
In separate tubes for each pH condition, add 495 µL of the respective buffer.
-
Add 5 µL of the 10 mM stock solution of the conjugate to achieve a final concentration of 100 µM.
-
Incubate the tubes at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw 50 µL of the incubation mixture.
-
-
Sample Analysis:
-
For analysis, dilute the 50 µL aliquot with 150 µL of a 50:50 acetonitrile:water mixture containing an internal standard.
-
Vortex and transfer to a vial for LC-MS/MS analysis.
-
Data Presentation and Interpretation
The stability of the conjugate is typically expressed as the percentage of the parent compound remaining over time. The data can be plotted, and the half-life (t½) can be calculated.
Table 1: Comparative Stability of a this compound Conjugate
| Assay Condition | Half-life (t½) in minutes | % Remaining at 60 minutes |
| Human Plasma | > 240 | 95% |
| Mouse Plasma | 180 | 75% |
| Human Liver Microsomes (+NADPH) | 90 | 40% |
| Human Liver Microsomes (-NADPH) | > 240 | 92% |
| pH 5.0 Buffer | > 48 hours | 98% |
| pH 7.4 Buffer | > 48 hours | 99% |
Interpretation of Hypothetical Data:
-
The conjugate shows high stability in human plasma, suggesting minimal degradation by plasma enzymes. The faster degradation in mouse plasma suggests a species-specific difference in enzymatic activity.
-
In human liver microsomes, the significantly shorter half-life in the presence of NADPH indicates that the conjugate is primarily metabolized by CYP450 enzymes. The high stability in the absence of NADPH suggests that the conjugate is not susceptible to non-CYP450 mediated metabolism in microsomes.
-
The high stability across the tested pH range suggests that the this compound linker is chemically robust and not prone to acid or base-catalyzed hydrolysis under these conditions.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the plasma and liver microsomal stability assays.
Caption: Workflow for the plasma stability assay.
Caption: Workflow for the liver microsomal stability assay.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of proper controls:
-
Time Zero (T0) Samples: These samples, quenched immediately after the addition of the conjugate, represent 100% of the initial concentration and are essential for accurate quantification of degradation.
-
-NADPH Control (Microsomal Assay): This control is crucial for differentiating between CYP450-mediated metabolism and other degradation pathways.
-
Internal Standard: The use of an internal standard in the LC-MS/MS analysis corrects for variations in sample processing and instrument response, ensuring the accuracy and precision of the results.
Conclusion
A thorough in-vitro stability assessment is a critical step in the development of any drug conjugate. For conjugates containing the this compound linker, a multi-faceted approach that includes plasma, liver microsomal, and chemical stability assays is necessary to fully characterize its stability profile. The data generated from these assays provide valuable insights into the potential in-vivo fate of the conjugate, guiding lead optimization and candidate selection. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can confidently and accurately evaluate the stability of their conjugates, ultimately contributing to the development of safer and more effective therapies.
References
-
Di, L. (2019). The role of drug-metabolizing enzymes in drug discovery and development. Acta Pharmaceutica Sinica B, 9(6), 1103–1118. [Link]
A Senior Application Scientist's Guide to Quantifying 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid: A Comparative Analysis of Validated Analytical Methods
For researchers, scientists, and professionals in drug development, the precise quantification of impurities and process-related compounds is paramount to ensuring the safety and efficacy of pharmaceutical products. One such compound of interest is 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid (CEEEA). Given its structural alerts, particularly the chloroethoxy moiety, it may be classified as a potential genotoxic impurity (PGI), necessitating highly sensitive and validated analytical methods for its control.
This guide provides an in-depth comparison of two robust analytical techniques for the quantification of CEEEA: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are grounded in established principles and validated against the stringent criteria set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
The Importance of Validated Analytical Methods
Before delving into specific protocols, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4][6] This involves a comprehensive evaluation of various performance characteristics to ensure the reliability and accuracy of the results.[1] The recently revised ICH Q2(R2) guideline, along with the complementary Q14 guideline on analytical procedure development, provides a harmonized international approach to method validation, emphasizing a science- and risk-based strategy.[2][7][8]
Key validation parameters that will be discussed for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Accuracy: The closeness of test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Based Approach
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. For a compound like CEEEA, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. Mass spectrometry provides highly selective and sensitive detection, making it an ideal choice for trace-level quantification.
Experimental Workflow: GC-MS
Caption: GC-MS workflow for CEEEA quantification.
Detailed Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of CEEEA reference standard in a suitable organic solvent (e.g., dichloromethane).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For the sample, accurately weigh a known amount of the drug substance or product and dissolve it in the same solvent.
-
-
Derivatization:
-
To an aliquot of each standard and sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials and heat at 70°C for 30 minutes to facilitate the reaction, which converts the carboxylic acid group to a more volatile trimethylsilyl ester.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized CEEEA.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized CEEEA against the concentration of the calibration standards.
-
Determine the concentration of CEEEA in the sample by interpolating its peak area from the calibration curve.
-
Validation Parameters and Expected Performance: GC-MS
| Parameter | Expected Performance & Justification |
| Specificity | High, due to the combination of chromatographic separation and mass spectrometric detection in SIM mode. |
| Linearity | Excellent (r² > 0.99) over a typical range of 1-100 ppm. |
| Accuracy | 90-110% recovery. Determined by spiking the drug substance with known amounts of CEEEA at three concentration levels. |
| Precision | RSD < 15% at the LOQ and < 10% at higher concentrations for repeatability and intermediate precision. |
| LOQ | Expected to be in the low ppm range (e.g., 1 ppm), suitable for impurity quantification. |
| Robustness | The method's performance should be evaluated by introducing small variations in parameters like GC oven temperature ramp rate and injector temperature. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Versatile and Sensitive Approach
LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of non-volatile and polar compounds like CEEEA, without the need for derivatization. This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[9][10]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for CEEEA quantification.
Detailed Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare a stock solution of CEEEA reference standard in a mixture of water and acetonitrile.
-
Create a series of calibration standards by serial dilution.
-
Accurately weigh the sample and dissolve it in the mobile phase to the desired concentration.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for CEEEA would need to be determined during method development.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratios of the analyte to an internal standard (if used) against concentration.
-
Quantify CEEEA in the sample using the regression equation from the calibration curve.
-
Validation Parameters and Expected Performance: LC-MS/MS
| Parameter | Expected Performance & Justification |
| Specificity | Extremely high due to the selectivity of MRM transitions, which minimizes interference from the sample matrix. |
| Linearity | Excellent (r² > 0.995) over a wide dynamic range, potentially from sub-ppm to hundreds of ppm. |
| Accuracy | 85-115% recovery, assessed by spiking experiments. |
| Precision | RSD < 15% at the LOQ, demonstrating high reproducibility. |
| LOQ | Expected to be significantly lower than GC-MS, potentially in the sub-ppm or ppb range, making it ideal for PGI control. |
| Robustness | The method should be tested for robustness by varying parameters such as mobile phase composition and column temperature. |
Method Comparison and Selection
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Required | Not Required |
| Sensitivity | Good (ppm level) | Excellent (sub-ppm to ppb level) |
| Specificity | High | Very High |
| Throughput | Moderate | High |
| Applicability | Volatile/Semi-volatile compounds | Wide range of polar and non-volatile compounds |
| Development Complexity | Moderate (derivatization can be challenging) | Moderate to High (MS parameter optimization) |
Recommendation:
For the routine quantification of CEEEA as a potential impurity in drug substances and products, LC-MS/MS is the superior choice . Its higher sensitivity and specificity, coupled with the elimination of the derivatization step, lead to a more robust, efficient, and reliable method. The ability to achieve very low limits of quantitation is particularly critical if CEEEA is confirmed to be a genotoxic impurity, where control at the ppm level is often required.
While GC-MS is a viable alternative, the need for derivatization introduces an additional source of variability and can be more labor-intensive. However, in laboratories where LC-MS/MS is not available, a well-validated GC-MS method can still provide the necessary level of control for non-genotoxic impurity monitoring.
Conclusion
The selection of an analytical method for quantifying this compound must be guided by the required sensitivity, specificity, and the regulatory landscape. Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and precise results. However, the inherent advantages of LC-MS/MS in analyzing polar, non-volatile compounds without derivatization make it the recommended platform for this application, particularly in the context of controlling potentially genotoxic impurities in pharmaceutical development. The validation of the chosen method must be rigorously performed and documented in accordance with ICH and FDA guidelines to ensure data integrity and regulatory compliance.[3][5][11][12]
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ProPharma.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). FDA.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Investigating Environmental Dynamics: The Role of Mass Spectrometry. Longdom Publishing.
- Parallel Reaction Monitoring Mass Spectrometry for Rapid and Accurate Identification of β-Lactamases Produced by Enterobacteriaceae. (2022, June 20). PubMed Central.
- Environmental Applications of Mass Spectrometry for Emerging Contaminants. MDPI.
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The Strategic Advantage of Short-Chain PEGylation: A Comparative Guide to the Biological Activity of Prodrugs Synthesized with 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid and its Analogs
Introduction: The Critical Role of Linker Chemistry in Prodrug Design
In the landscape of modern drug development, the prodrug approach has become an indispensable strategy to overcome a myriad of challenges associated with promising therapeutic agents, from poor solubility and rapid metabolism to off-target toxicity.[1] At the heart of many successful prodrugs lies the linker—a molecular bridge that not only covalently attaches a promoiety to the parent drug but also dictates its stability, release kinetics, and overall pharmacokinetic profile.[2] Among the most versatile and widely employed linkers are those based on polyethylene glycol (PEG), a hydrophilic and biocompatible polymer.[3] While long-chain PEGylation is well-established for extending the circulation half-life of biologics, the use of short, discrete PEG linkers, such as those derived from 2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acetic acid, offers a nuanced set of advantages for small molecule and peptide-based prodrugs.[4][5]
This guide provides a comparative analysis of the biological activity of prodrugs synthesized with linkers derived from this compound and its close structural analogs. We will delve into the causal relationships between linker structure and prodrug performance, supported by experimental data, and provide detailed methodologies for the key experiments that underpin these findings.
From Chloro- Precursor to Versatile Amino-Linker: A Synthetic Overview
The compound this compound is a valuable bifunctional building block, featuring both a carboxylic acid for drug attachment and a chloroethoxy group that can be further functionalized.[6] While it can be used in the synthesis of various fine chemicals, its primary relevance in advanced drug delivery is as a precursor to more reactive and versatile linkers.[7]
A key derivative is 2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), a short PEG linker widely used in the synthesis of modern peptide therapeutics like Semaglutide and Tirzepatide.[8] The synthesis of AEEA typically starts from the corresponding chloro-ethanol precursor, 2-[2-(2-chloroethoxy)ethoxy]-ethanol.[9][10] This highlights the close synthetic relationship between the chloro- and amino-terminated versions of this linker family.
The choice between a chloro- or amino-terminated linker has significant implications for the subsequent conjugation chemistry and the stability of the resulting prodrug. The amino group of AEEA, for instance, readily forms stable amide bonds with carboxylic acid groups on a parent drug, a common and robust conjugation strategy.
Comparative Biological Activity: The Impact of Short-Chain PEG Linkers
The incorporation of a short, hydrophilic PEG linker like AEEA can profoundly influence a prodrug's biological performance. The primary benefits include enhanced aqueous solubility, improved pharmacokinetics, and the potential for fine-tuning drug release profiles.
Enhancing Solubility and Modulating Lipophilicity
A common hurdle in drug development is the poor water solubility of many active pharmaceutical ingredients (APIs).[5] Attaching a hydrophilic PEG linker can significantly improve a drug's solubility, which is crucial for parenteral formulations and can enhance oral absorption. For instance, a study on prodrugs of the nSMase2 inhibitor DPTIP demonstrated that while many promoieties increased lipophilicity, the introduction of charged, hydrophilic groups could decrease it, thereby improving solubility.[11] Short PEG chains offer a balance, increasing hydrophilicity without adding excessive molecular weight that could hinder cell permeability.
Prolonging Circulation Half-Life and Improving Pharmacokinetics
PEGylation is a well-established method for extending the in vivo half-life of therapeutic agents by increasing their hydrodynamic size, which reduces renal clearance.[3] Even short PEG linkers can have a significant impact. In antibody-drug conjugates (ADCs), for example, the inclusion of a PEG spacer between the antibody and the cytotoxic payload has been shown to improve the pharmacokinetic profile.[12] While longer PEG chains (e.g., PEG12, PEG24) generally lead to more substantial increases in half-life, even shorter chains (e.g., PEG8) can offer a good balance between improved pharmacokinetics and retained potency.[12][13]
Comparative Performance Data
The following table summarizes experimental data from various studies, comparing key performance metrics of bioconjugates with different PEG linker lengths. This data, primarily from the field of ADCs, provides valuable insights into the structure-activity relationships applicable to other prodrug systems.
| Metric | No PEG / Short PEG Linker (e.g., PEG2-PEG4) | Intermediate/Long PEG Linker (e.g., PEG8-PEG24) | Rationale and Key Findings |
| In Vitro Potency | High | May be slightly reduced | Shorter linkers can lead to less steric hindrance, potentially allowing for more efficient interaction of the payload with its target upon release. Longer chains might slightly impede this interaction.[13] |
| Aqueous Solubility | Moderate Improvement | Significant Improvement | The hydrophilic nature of the PEG chain enhances solubility. Longer chains provide a more substantial hydrophilic shield, which is particularly beneficial for highly hydrophobic drugs.[2] |
| Circulation Half-Life | Shorter | Longer | The increased hydrodynamic volume imparted by longer PEG chains reduces the rate of kidney filtration, leading to a longer circulation time in the bloodstream.[12] |
| In Vivo Efficacy | Moderate | Often Superior | The improved pharmacokinetic profile and enhanced stability conferred by longer PEG linkers typically lead to better tumor accumulation and overall in vivo antitumor activity, despite potentially lower in vitro potency.[12] |
This table synthesizes findings from multiple sources to provide a comparative overview.
Experimental Protocols: A Guide to Evaluating Prodrug Performance
To rigorously compare the biological activity of different prodrugs, a standardized set of in vitro and in vivo assays is essential. Below are detailed, step-by-step methodologies for key experiments.
Workflow for Prodrug Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a prodrug incorporating a short PEG linker.
Caption: Generalized workflow for prodrug synthesis and evaluation.
Protocol 1: In Vitro Stability and Drug Release
Objective: To determine the stability of the prodrug in simulated physiological fluids and to quantify the rate of parent drug release.
Materials:
-
Prodrug stock solution (e.g., in DMSO)
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Human or mouse plasma
-
HPLC system with a suitable column and detector
-
Incubator or water bath at 37°C
Procedure:
-
Prepare solutions of the prodrug in SGF, PBS, and plasma at a final concentration of, for example, 10 µM.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
For plasma samples, precipitate proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes. Collect the supernatant.
-
Analyze the samples by HPLC to quantify the concentration of the remaining intact prodrug and the released parent drug.
-
Calculate the half-life (t½) of the prodrug in each medium by plotting the natural logarithm of the prodrug concentration versus time.
Causality: This assay is critical for predicting the in vivo behavior of a prodrug. Stability at low pH (SGF) suggests the prodrug will survive transit through the stomach, while controlled hydrolysis at physiological pH and in plasma indicates that the parent drug can be released systemically.[14]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To compare the pharmacokinetic profiles of the parent drug and the prodrug in an animal model.
Materials:
-
Test animals (e.g., mice or rats)
-
Dosing vehicles for the parent drug and prodrug
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the parent drug and the prodrug to two separate groups of animals via the intended clinical route (e.g., oral gavage or intravenous injection) at equimolar doses.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Extract the drug and prodrug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of the parent drug and the intact prodrug in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).
Causality: This experiment provides definitive data on how the linker modifies the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. An increased AUC and a longer half-life for the prodrug-treated group compared to the parent drug group would confirm the benefits of the linker.[14]
Mechanism of Action: Linker Cleavage and Drug Release
For a prodrug to be effective, the linker must be cleaved in vivo to release the active parent drug. The mechanism of cleavage depends on the chemical nature of the linker. Linkers can be designed to be sensitive to specific physiological triggers, such as pH, redox potential, or the presence of certain enzymes.[]
The diagram below illustrates a common enzymatic release mechanism for a prodrug with a short PEG linker.
Caption: Enzymatic activation of a prodrug.
Conclusion and Future Perspectives
The use of short, discrete PEG linkers derived from molecules like this compound represents a sophisticated and highly effective strategy in modern prodrug design. By carefully selecting the linker length and terminal functional groups, drug developers can fine-tune the physicochemical and pharmacokinetic properties of a therapeutic agent to enhance its efficacy and safety profile. As our understanding of the interplay between linker chemistry and biological systems deepens, we can expect to see the development of even more targeted and efficient prodrugs that leverage these versatile molecular scaffolds to address unmet medical needs.
References
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2006). Google Patents.
-
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-6-chlorohexane Of PEG Linker Is For Targeted Drug Delivery. (n.d.). China Polyethylene Glycol PEG & Amino PEG factories. Retrieved from [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2002). Google Patents.
-
Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. (2012). PMC. Retrieved from [Link]
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Applications of PEG Linkers. (n.d.). Biopharma PEG. Retrieved from [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). PubMed Central. Retrieved from [Link]
- Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2002). Google Patents.
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm. Retrieved from [Link]
-
Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP. (2022). PMC. Retrieved from [Link]
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In vivo bioactivation of prodrugs by enzymatic and/or chemical transformations. (2023). ResearchGate. Retrieved from [Link]
- Synthesis method of 2-(2-chloroethoxy) acetic acid. (2010). Google Patents.
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PEG Linkers & Their Applications. (2022). Biopharma PEG. Retrieved from [Link]
-
In Vitro Properties and Pharmacokinetics of Temporarily PEGylated Onc72 Prodrugs. (2023). PMC. Retrieved from [Link]
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Clickable, acid labile immunosuppressive prodrugs for in vivo targeting. (2019). RSC Publishing. Retrieved from [Link]
-
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. (n.d.). PubChem. Retrieved from [Link]
-
2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)-Semaglutide, Tirzepatide intermediates manufacturer. (n.d.). CongenPharma. Retrieved from [Link]
-
Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2021). Chemical Society Reviews. Retrieved from [Link]
-
Amino Acids in the Development of Prodrugs. (2014). PMC. Retrieved from [Link]
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In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. (2021). MDPI. Retrieved from [Link]
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Benchmarking 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid against other crosslinking reagents
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid against established crosslinking reagents. We move beyond simple catalog descriptions to offer a framework for empirical evaluation, grounded in chemical principles and practical experimental design. This document is structured to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal chemical tool for their bioconjugation needs.
The Strategic Imperative of Crosslinker Selection
In bioconjugation, the crosslinking agent is not merely a connector; it is a critical determinant of the final product's stability, functionality, and therapeutic efficacy.[][2] From antibody-drug conjugates (ADCs) to immobilized enzymes for diagnostics, the choice of linker dictates conjugation efficiency, steric accessibility, and the pharmacokinetic profile of the resulting molecule.[] An ideal linker provides high-yield, specific conjugation under mild, aqueous conditions while ensuring the biological activity of the parent molecules is preserved.[3]
This guide benchmarks a novel, bifunctional PEGylated reagent, this compound, against the workhorses of the bioconjugation field: amine-reactive N-hydroxysuccinimide (NHS) esters, thiol-reactive maleimides, and "zero-length" carbodiimides (EDC).
The Contenders: A Mechanistic Overview
A deep understanding of the underlying reaction chemistry is paramount to troubleshooting and optimizing any conjugation protocol. The reagents under comparison operate via distinct chemical mechanisms, each with inherent strengths and weaknesses.
The Challenger: this compound
This molecule presents a unique, heterobifunctional architecture. It combines a terminal carboxylic acid with a chloroethoxy moiety, separated by a flexible, hydrophilic polyethylene glycol (PEG) spacer.[4] The PEG linker itself is a significant feature, known to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[5][6][7]
-
Carboxylic Acid End: This group is not intrinsically reactive toward biomolecules. It must first be activated, most commonly using carbodiimide chemistry (EDC, often with NHS or sulfo-NHS) to form an amine-reactive NHS ester.[8][9] This two-step process allows for controlled conjugation to primary amines (lysine residues, N-terminus).[8]
-
Chloroethoxy End: The terminal chloro group acts as an alkylating agent. It reacts with nucleophiles, such as the sulfur atom in cysteine's thiol group or the nitrogen in lysine's primary amine, via a nucleophilic substitution reaction. This reaction forms a stable ether or secondary amine linkage, respectively. However, this alkylation is generally slower and may require more forcing conditions (e.g., elevated pH or temperature) compared to more conventional crosslinking reactions.
The Standards: Established Crosslinking Chemistries
-
N-Hydroxysuccinimide (NHS) Esters: These are among the most common amine-reactive crosslinkers.[10][11] They react with deprotonated primary amines at physiological to slightly alkaline pH (7.2-8.5) to form stable amide bonds, releasing NHS as a byproduct.[12] Their primary limitation is a susceptibility to hydrolysis in aqueous environments, which competes with the desired aminolysis reaction.[11][12]
-
Maleimides: This class of reagents exhibits high selectivity for sulfhydryl (thiol) groups, found in cysteine residues.[13] The reaction, a Michael addition, proceeds rapidly and efficiently at a slightly acidic to neutral pH (6.5-7.5), forming a stable thioether bond.[] Above pH 7.5, reactivity with amines can become a competing side reaction.[13]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC): EDC is a "zero-length" crosslinker, meaning it facilitates the direct formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[9] It activates carboxyls to form a highly reactive O-acylisourea intermediate.[9] This intermediate is unstable in water and can be hydrolyzed, regenerating the carboxyl group.[8] Its efficiency is dramatically improved by the addition of NHS or its water-soluble analog, Sulfo-NHS, which converts the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[8][9]
Visualizing the Chemistry: Reaction Mechanisms
The following diagrams illustrate the covalent bond-forming strategies for each class of reagent.
Caption: High-level workflow for benchmarking crosslinking reagents.
Caption: Reaction mechanisms of the compared crosslinking chemistries.
Head-to-Head: A Framework for Quantitative Comparison
To move from theoretical discussion to practical application, we propose a series of standardized experiments to benchmark the performance of these reagents. The target protein for these protocols is a generic monoclonal antibody (mAb, ~150 kDa), and the payload is a fluorescent dye with a compatible functional group.
Performance Metrics Summary
The following table summarizes the key characteristics and expected performance of each crosslinking strategy.
| Feature | This compound | NHS Ester (e.g., DSS) | Maleimide (e.g., SMCC) | EDC/NHS |
| Target Group(s) | Primary Amines (after activation) & Nucleophiles (Thiols/Amines) | Primary Amines | Sulfhydryls (Thiols) | Carboxyls & Primary Amines |
| Optimal pH | Activation: 4.5-7.2; Aminolysis: 7.2-8.5; Alkylation: >8.0 | 7.2 - 8.5[12] | 6.5 - 7.5[13] | Activation: 4.5-6.0; Conjugation: 7.2-8.0[9] |
| Bond Type | Amide & C-S/C-N Ether/Amine | Amide[11] | Thioether[] | Amide[9] |
| Linker Type | Heterobifunctional | Homobifunctional | Heterobifunctional (typically)[15] | Zero-Length[8] |
| Key Advantage | Built-in PEG spacer, potential for sequential conjugation. | High reactivity, well-established protocols. | High specificity for cysteines, enables site-specific conjugation. | Creates direct bond, no spacer arm introduced. |
| Key Disadvantage | Slower alkylation kinetics, requires activation step. | Hydrolytically unstable, targets many lysine residues leading to heterogeneity.[11] | Requires free thiols (may need protein reduction), potential for retro-Michael reaction. | Intermediate is highly unstable without NHS, can self-polymerize proteins.[8] |
Experimental Protocols for Benchmarking
The following protocols provide a self-validating system for comparing crosslinker performance.
Experiment 1: Evaluation of Conjugation Efficiency
Objective: To quantify the molar ratio of payload-to-antibody, also known as the Drug-to-Antibody Ratio (DAR) in ADC development.
Methodology:
-
Protein Preparation: Prepare a solution of the mAb in a suitable, amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 5 mg/mL. For the maleimide arm, the mAb may first need to be treated with a mild reducing agent like TCEP to expose hinge-region disulfide bonds, followed by buffer exchange to remove the reducing agent.
-
Reagent Preparation: Dissolve each crosslinker and the functionalized fluorescent payload in an appropriate solvent (e.g., DMSO for water-insoluble reagents) to a stock concentration of 10 mM. For the chloro-PEG-acid and EDC/NHS protocols, the antibody's carboxyl groups (or payload's) would be activated first.
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the prepared crosslinker/payload solution to the mAb solution.
-
For the this compound, this is a two-stage process. First, activate the carboxylic acid with EDC/NHS and react with an amine-functionalized payload. Purify the intermediate. Then, react the chloro-end of the payload-linker construct with the mAb at a slightly elevated pH (~8.5) and temperature (37°C) to facilitate the slower alkylation reaction.
-
Incubate the reactions for 2 hours at room temperature with gentle mixing (or as specified by the reaction chemistry).
-
Quench the NHS ester and EDC reactions by adding Tris or glycine to a final concentration of 50 mM.[12]
-
-
Purification: Remove excess, unreacted payload and crosslinker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
-
Analysis:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and the specific wavelength for the fluorophore.
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and their respective extinction coefficients. The ratio of these concentrations yields the average number of dye molecules per antibody.
-
Analyze the conjugates via SDS-PAGE to visualize the increase in molecular weight and confirm covalent attachment.[16]
-
Experiment 2: Assessment of Linker Stability
Objective: To compare the stability of the covalent bond formed by each crosslinker in a physiologically relevant environment.
Methodology:
-
Sample Preparation: Dilute the purified conjugates from Experiment 1 to a final concentration of 1 mg/mL in fresh human or mouse plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, and 96 hours), take an aliquot of each sample.
-
Analysis:
-
Precipitate the plasma proteins using acetonitrile.
-
Centrifuge the samples and analyze the supernatant by reverse-phase HPLC (RP-HPLC) or LC-MS.
-
Quantify the amount of free payload that has been released from the antibody over time.
-
Plot the percentage of intact conjugate remaining versus time to determine the in-vitro half-life of the linkage. A stable linker will show minimal release of the payload over the time course.[17]
-
Senior Application Scientist's Verdict
The selection of a crosslinking reagent is a nuanced decision that balances reactivity, specificity, stability, and the overall goals of the project.
-
For maximum specificity and homogeneity , especially in ADC development, maleimide chemistry is often the preferred choice.[][15] Targeting specific cysteine residues (native or engineered) allows for precise control over the conjugation site and the final DAR, leading to a more consistent product.
-
For rapid, high-yield conjugation where product heterogeneity is acceptable (e.g., polyclonal antibody labeling for ELISAs), NHS esters are a reliable and cost-effective option.[10][11] Their primary drawback is the random targeting of multiple lysine residues and their susceptibility to hydrolysis.[11][18]
-
When a direct, spacer-less linkage is required , EDC/NHS chemistry is unparalleled.[9] It is the go-to method for immobilizing proteins onto carboxylated surfaces or for conjugating haptens to carrier proteins where the introduction of a spacer might interfere with function.[19]
Benchmarking this compound: This reagent is an intriguing but specialized tool.
-
Strengths: Its most significant advantage is the integral, hydrophilic PEG spacer, which can passively improve the biophysical properties of the final conjugate.[5][6] Its heterobifunctional nature allows for sequential conjugation strategies, minimizing self-polymerization. The resulting ether or secondary amine bond from the alkylation step is expected to be highly stable, likely more so than a maleimide-thiol adduct which can undergo retro-Michael reactions.
-
Weaknesses: The primary barrier to its widespread adoption is the reaction kinetics of the chloroethoxy group. Alkyl chlorides are less reactive electrophiles than NHS esters or maleimides. The conjugation will likely require longer reaction times, higher temperatures, or more basic pH conditions, which could compromise the stability and activity of sensitive proteins. The necessity of a separate activation step for the carboxylic acid adds complexity to the workflow compared to a pre-activated NHS ester.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid. As a complex molecule incorporating a carboxylic acid, multiple ether linkages, and a halogenated aliphatic chain, this compound requires a multi-faceted approach to waste management, grounded in regulatory compliance and a deep understanding of its chemical properties. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and validation within your laboratory.
Hazard Assessment: Deconstructing the Molecule
The disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of this compound presents three primary areas of concern that dictate its handling and disposal pathway.
-
Corrosivity (Carboxylic Acid): The terminal acetic acid group renders the compound acidic and corrosive. Like other acids, it can cause severe skin burns and eye damage upon contact.[1] This property necessitates the use of corrosion-resistant containers and prohibits mixing with incompatible materials like bases or cyanides, which could generate violent reactions or toxic gases.[2]
-
Halogenated Organic Compound: The presence of a carbon-chlorine bond classifies this substance as a halogenated organic compound.[3][4] The U.S. Environmental Protection Agency (EPA) heavily regulates such compounds due to their potential for environmental persistence and toxicity. Halogenated waste streams are subject to specific treatment technologies and are prohibited from land disposal without proper treatment.[5]
-
Ether Linkages (Peroxide Formation Potential): The polyether backbone raises concerns about the potential for peroxide formation upon prolonged exposure to air and light.[6][7] While not all ethers are equally prone to this hazard, it is a critical consideration for long-term storage. Peroxides can become shock-sensitive and explosive, especially if concentrated through evaporation.[6] Therefore, dating all containers upon receipt and opening is a critical safety measure.[8][9]
Table 1: Summary of Hazards and Handling Requirements
| Feature | Associated Hazard | Key Handling & Disposal Requirements |
| Carboxylic Acid | Corrosive, skin/eye damage[1] | Wear appropriate PPE; Store in compatible, non-metallic containers[10]; Segregate from bases and reactive metals. |
| Chloroethoxy Group | Halogenated Organic Waste (Regulated) | Must be disposed of as hazardous waste; Do not dispose down the drain; Segregate from non-halogenated waste. |
| Ether Linkages | Potential for explosive peroxide formation | Date containers upon receipt and opening[9]; Test for peroxides if stored for extended periods; Do not allow to evaporate.[6] |
| General Toxicity | Harmful if swallowed, inhaled, or in contact with skin[1] | Use only in well-ventilated areas (e.g., fume hood)[1]; Wear comprehensive PPE. |
Regulatory Framework: Adherence to OSHA and EPA Standards
Proper disposal is not merely a best practice; it is a legal requirement. All handling and disposal activities must comply with the standards set by the Occupational Safety and Health Administration (OSHA) and the EPA.
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that personnel are informed about the hazards of the chemicals they work with.[11] Employers must ensure Safety Data Sheets (SDS) are accessible, containers are properly labeled, and employees receive adequate training.[11][12]
-
EPA's Resource Conservation and Recovery Act (RCRA): Under RCRA, this chemical is classified as a hazardous waste. Combining it with non-hazardous waste would require the entire mixture to be treated as hazardous, significantly increasing disposal costs and regulatory burden.[13]
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the mandatory procedure for disposing of waste this compound. The fundamental principle is that this chemical waste must never be disposed of down the sanitary sewer.[2] Neutralization is not a compliant disposal method, as the resulting salt would still be a regulated halogenated organic compound.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[1] Don the following minimum PPE:
-
Eye Protection: Wear chemical safety goggles conforming to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[14]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.[9][14]
-
Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1][14]
Step 2: Waste Characterization and Segregation
The waste must be treated as hazardous. The key to proper disposal is segregation at the point of generation.
-
Designate a "Halogenated Organic Acid" Waste Stream: Do not mix this waste with non-halogenated solvents, bases, or oxidizers.[2]
-
Solid vs. Liquid: Keep solid and liquid waste streams separate.[10] Absorbent materials used to clean up spills of this chemical should be disposed of as solid hazardous waste.[8]
Step 3: Containerization
Select a container that ensures safety and compliance.
-
Compatibility: Use a corrosion-resistant container, such as a glass bottle.[10] Avoid metal containers which can be corroded by the acid.[2]
-
Condition: The container must be in good condition, free from leaks or cracks, with a tightly sealing cap.[15]
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 4: Labeling
Proper labeling is critical for safety and regulatory compliance.
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[8]
-
Content Requirements: The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Corrosive," "Toxic," "Halogenated")
-
The date accumulation started.
-
Step 5: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of generation.[7]
-
Secondary Containment: The container must be kept within a secondary containment tray or bin to contain any potential leaks.[8]
-
Segregation: Within the SAA, ensure the container is stored separately from incompatible materials like bases and oxidizers.[2]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[8][15]
Step 6: Arranging for Final Disposal
Once the container is full or has been accumulating for the maximum allowed time (typically up to one year, provided volume limits are not exceeded), arrange for pickup.[2][7]
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to collect the waste.[15]
-
Incineration: The final disposal method for this type of waste is typically high-temperature incineration at a licensed facility, which is effective at destroying halogenated organic compounds.[5][7]
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbent material into a compatible container for hazardous waste disposal.
-
Clean the spill area thoroughly.
-
Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.
-
-
Large Spills (>100 mL):
-
Evacuate the area immediately.
-
Alert others and prevent entry into the spill zone.
-
Contact your institution's emergency response team or EH&S department.
-
If safe to do so, close the sash of the fume hood if the spill is contained within it.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][14]
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[1][14] Seek medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][14]
-
Waste Minimization
An effective laboratory safety program also includes strategies for minimizing waste generation.
-
Prudent Purchasing: Order only the quantity of the chemical that is reasonably needed for your experiments.
-
Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and to track the age of peroxide-forming compounds.[10]
-
Scale of Experiments: Where possible, use microscale techniques to reduce the volume of chemicals used and waste generated.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with federal and local regulations, protecting both laboratory personnel and the environment.
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Navigating the Safe Handling of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid is a complex organic molecule containing both a carboxylic acid and a chloroethoxy group. Based on the hazard profiles of similar compounds, such as 2-(2-Chloroethoxy)acetic acid, it is prudent to treat this chemical as a hazardous substance with the potential to cause significant harm upon exposure.[1][2] The primary hazards associated with this class of chemicals include:
-
Severe Skin Burns and Eye Damage: Direct contact can lead to serious and potentially irreversible tissue damage.[1]
-
Harmful if Swallowed, in Contact with Skin, or Inhaled: Systemic toxicity is a concern through multiple routes of exposure.[1]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[3][4][5][6]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, drawing from best practices for corrosive and hazardous chemical handling.[7][8][9][10]
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Tightly fitting chemical splash goggles and a face shield.[2][8] | Provides maximum protection against splashes and vapors, which can cause severe eye damage. Standard safety glasses are insufficient.[11] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).[9] | Protects against direct skin contact, which can cause burns and absorption of the harmful substance. Always consult the glove manufacturer's compatibility chart.[12] |
| Body | Chemical-resistant laboratory coat or apron.[7][9] | Protects skin and personal clothing from accidental spills and splashes. |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][11] If engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[2] | Minimizes the risk of inhaling harmful vapors or aerosols. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination. The following step-by-step protocols are designed to provide clear, actionable guidance.
Operational Plan: From Receipt to Use
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
-
Handling and Use:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood to control vapor exposure.[8]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[11]
-
When preparing solutions, always add the acid to the solvent slowly; never the other way around.[1]
-
Avoid the generation of aerosols and dust.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and laboratory safety personnel.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials.[1]
-
Neutralization (for small spills): For small acid spills, neutralization with a weak base like sodium bicarbonate can be considered, followed by absorption.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
Disposal Plan: A Cradle-to-Grave Responsibility
As a halogenated organic compound, this compound and its waste products require special disposal procedures.[12][14]
-
Waste Collection:
-
Collect all waste containing this chemical in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.
-
Treatment and neutralization at an approved facility are typically required.[1]
-
Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution before disposal.[1]
-
Workflow Diagram for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
-
The Chemistry Blog. Safe Handling of Corrosive Chemicals. (2024-06-05). [Link]
-
EHS. Safety Precautions for Corrosive Substances. (2022-08-25). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
